molecular formula C9H6FNO B017066 3-(2-Fluorophenyl)-3-oxopropanenitrile CAS No. 31915-26-1

3-(2-Fluorophenyl)-3-oxopropanenitrile

Cat. No.: B017066
CAS No.: 31915-26-1
M. Wt: 163.15 g/mol
InChI Key: WNDLOBWBYQHDQY-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-3-oxopropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-fluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDLOBWBYQHDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407160
Record name 3-(2-fluorophenyl)-3-oxopropanenitrile
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Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31915-26-1
Record name 3-(2-fluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorobenzoylacetonitrile
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Foundational & Exploratory

3-(2-Fluorophenyl)-3-oxopropanenitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Fluorophenyl)-3-oxopropanenitrile

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 31915-26-1), a key intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document delves into its chemical and physical properties, synthesis methodologies, reactivity, and critical applications, with a particular focus on its role in drug development. Safety protocols and handling procedures are also detailed to ensure its proper use in a research and development setting. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as 2-Fluorobenzoylacetonitrile and o-Fluorophenacyl Cyanide, is a solid organic compound.[1][2] Its chemical structure incorporates a fluorinated phenyl ring, a ketone, and a nitrile group, making it a highly reactive and versatile precursor for more complex molecules.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 31915-26-1[1][4][5]
Molecular Formula C₉H₆FNO[2][5]
Molecular Weight 163.15 g/mol [2]
Appearance Solid[1][2]
Melting Point 60-65 °C[1]
Boiling Point 297.3 ± 20.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Solubility Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, methanol. Low solubility in water.[1][2]
Flash Point 133.6 ± 21.8 °C[1]
pKa (Predicted) 6.11 ± 0.10[1]

Synthesis and Manufacturing

While specific industrial-scale synthesis protocols are proprietary, the synthesis of this compound can be achieved through established organic chemistry reactions. A common and logical approach involves the condensation of a 2-fluorophenyl ketone derivative with a source of the nitrile group. Beta-ketonitriles like this are valuable C3 synthons in various cyclization and condensation reactions.[6]

A plausible synthetic route is the Claisen condensation between an ester of 2-fluorobenzoic acid (e.g., ethyl 2-fluorobenzoate) and acetonitrile, using a strong base such as sodium ethoxide or sodium hydride to facilitate the reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions R1 Ethyl 2-fluorobenzoate P1 Claisen Condensation R1->P1 R2 Acetonitrile R2->P1 C1 Strong Base (e.g., NaH, NaOEt) C1->P1 C2 Aprotic Solvent (e.g., THF, DMF) C2->P1 Workup Aqueous Workup & Purification P1->Workup Product 3-(2-Fluorophenyl)- 3-oxopropanenitrile Workup->Product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various organic compounds, including drugs and pesticides.[1] Its bifunctional nature allows it to be a versatile building block for constructing more complex heterocyclic structures, which are common motifs in pharmaceuticals.[6]

Role as a Pharmaceutical Intermediate

The presence of a fluorine atom is a key feature for modern drug development. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[7] The ortho-fluorine substitution on the phenyl ring can sterically hinder oxidative metabolism at adjacent positions, potentially leading to a longer half-life of the final active pharmaceutical ingredient (API).[7]

This compound is listed as an impurity of Blonanserin, an atypical antipsychotic, which highlights its role as a precursor or intermediate in the synthesis of such complex molecules.[1]

Drug_Development_Logic A This compound B Key Functional Groups (Ketone, Nitrile, Fluorophenyl) A->B possesses F Enhanced Metabolic Stability (due to Fluorine atom) A->F confers C Cyclization & Condensation Reactions B->C enables D Heterocyclic Scaffolds (e.g., Pyridines, Pyrimidines) C->D forms E Active Pharmaceutical Ingredients (APIs) D->E leads to F->E improves

Caption: Role as a building block in drug discovery.

Synthesis of Heterocyclic Compounds

The β-ketonitrile moiety is a classic precursor for synthesizing a variety of heterocyclic systems. For instance, it can react with amidines, ureas, or guanidines to form pyrimidine rings.[6] It can also be used in the synthesis of substituted pyridines, which are prevalent in medicinal chemistry.[6][8]

Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional groups:

  • Ketone Carbonyl Group: Susceptible to nucleophilic attack and can be reduced to a secondary alcohol. It is the site for condensation reactions.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[9]

  • α-Methylene Protons: The protons on the carbon between the ketone and nitrile groups are acidic and can be deprotonated by a base, forming a nucleophilic enolate. This is key to its utility in alkylation and condensation reactions.

  • Fluorophenyl Ring: The fluorine atom deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions.

Safety, Handling, and Storage

DANGER: This compound is highly toxic and requires stringent safety measures during handling.

Table 2: GHS Hazard and Precautionary Statements

Hazard ClassGHS StatementSource
Acute Toxicity (Oral) H301: Toxic if swallowed.
Acute Toxicity (Dermal) H311: Toxic in contact with skin.
Acute Toxicity (Inhalation) H330: Fatal if inhaled.
Aquatic Hazard (Acute) H402: Harmful to aquatic life.
Handling and Personal Protective Equipment (PPE)
  • Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid breathing mist, vapors, or dust.

  • Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles.[1] For operations with a risk of inhalation, wear respiratory protection.

  • Wash skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage
  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly sealed to prevent exposure to moisture and air.[2]

  • Store away from incompatible materials such as strong oxidizing agents, flammable substances, and strong acids.[1][2]

  • The storage area should be secure and accessible only to authorized personnel.

Experimental Protocol: Generalized Synthesis of Substituted Pyridines

This protocol provides a general methodology for using a β-ketonitrile like this compound in a multicomponent reaction to synthesize a substituted pyridine, a common scaffold in medicinal chemistry.[10]

Objective: To synthesize a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

Materials:

  • This compound

  • An appropriate aldehyde (e.g., benzaldehyde)

  • An active methylene compound (e.g., malononitrile)

  • Ammonium acetate

  • Ethanol or n-butanol as solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1 eq.), the selected aldehyde (1 eq.), the active methylene compound (1 eq.), and an excess of ammonium acetate (approx. 8 eq.).

  • Add the solvent (e.g., ethanol) to the flask.

  • Heat the mixture to reflux with constant stirring.[11]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.[6]

  • If a precipitate forms, collect the solid product by filtration.

  • Wash the crude product with cold ethanol and then water to remove residual ammonium acetate.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like dioxane or an ethanol/acetic acid mixture.[6][11]

Conclusion

This compound is a high-value chemical intermediate with significant utility in the synthesis of complex organic molecules. Its strategic combination of a ketone, a nitrile, and a fluorinated aromatic ring makes it an indispensable building block for creating novel heterocyclic compounds with potential applications in medicine and agriculture. The fluorine atom, in particular, offers a strategic advantage in drug design by enhancing metabolic stability. However, its high toxicity necessitates strict adherence to safety and handling protocols. This guide provides the foundational knowledge for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

  • BIOSYNCE. (n.d.). This compound CAS 31915-26-1.
  • BLDpharm. (n.d.). 31915-26-1|this compound.
  • Benchchem. (n.d.). 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Methylamine Supplier. (n.d.). This compound.
  • Sigma-Aldrich. (2024). Safety Data Sheet for this compound.
  • Tokyo Chemical Industry. (n.d.). 2-Fluorobenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorinated Compounds in Modern Drug Development.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis.
  • Smolecule. (2024). Buy 2-(3-Chlorophenyl)-3-oxopropanenitrile.
  • ResearchGate. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile.
  • National Institutes of Health (NIH). (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates.

Sources

3-(2-Fluorophenyl)-3-oxopropanenitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Fluorophenyl)-3-oxopropanenitrile

Abstract: This technical guide provides a comprehensive overview of this compound (also known as 2-Fluorobenzoylacetonitrile), a pivotal intermediate in synthetic and medicinal chemistry. We delve into its chemical structure, IUPAC nomenclature, and physicochemical properties. This document outlines a robust, field-proven protocol for its synthesis via Claisen condensation, including a mechanistic discussion on the causality of the reaction steps. Furthermore, a detailed analysis of its spectroscopic profile is presented to serve as a benchmark for its structural elucidation. The guide explores the compound's core chemical reactivity, highlighting its utility as a versatile C3 synthon for the construction of complex heterocyclic scaffolds. Finally, we discuss its documented biological significance, particularly its potent anti-inflammatory properties, to inform its potential applications in drug discovery and development programs.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound belonging to the class of α-cyanoketones. Its structure incorporates a 2-fluorophenyl moiety, a ketone carbonyl group, and a nitrile group, all of which contribute to its unique reactivity and synthetic potential.

1.1. Chemical Structure

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.

1.2. Nomenclature and Key Identifiers

  • IUPAC Name: this compound.[1]

  • Common Synonyms: 2-Fluorobenzoylacetonitrile.[2]

  • CAS Number: 31915-26-1.[3]

  • Molecular Formula: C₉H₆FNO.[4]

  • Molecular Weight: 163.15 g/mol .[4]

1.3. Physicochemical Data

The key physicochemical properties are summarized below, providing essential data for handling, storage, and reaction setup.

PropertyValueSource(s)
Appearance Yellow Solid[1]
Melting Point 60-62 °C[1]
Boiling Point 297.3±20.0 °C (Predicted)[1]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, Methanol. Low solubility in water.[1][5]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible substances like oxidizing agents.[5]

Synthesis and Mechanism

The most common and efficient synthesis of benzoylacetonitriles involves the base-mediated condensation of an appropriate benzoic acid ester with acetonitrile. This method, a variation of the Claisen condensation, is widely adopted due to its high yields and operational simplicity.

2.1. Recommended Synthetic Protocol: Condensation of Ethyl 2-Fluorobenzoate with Acetonitrile

This protocol describes a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • Ethyl 2-fluorobenzoate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer

Procedure:

  • Reaction Setup: Equip a flame-dried three-necked round-bottom flask with a reflux condenser, a magnetic stir bar, and an addition funnel under a nitrogen or argon atmosphere.

  • Base Suspension: Suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether. If using sodium hydride, wash the dispersion with anhydrous hexanes to remove mineral oil and suspend the NaH in anhydrous THF.

  • Nucleophile Formation: To the stirred base suspension, add anhydrous acetonitrile (1.5 to 2.0 equivalents) dropwise at room temperature. The exotherm should be managed by external cooling if necessary. Stir the mixture for 30 minutes to ensure complete formation of the acetonitrile anion.

  • Condensation: Add a solution of ethyl 2-fluorobenzoate (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture via the addition funnel.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude yellow solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

2.2. Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Raw Materials cluster_process Process R1 Ethyl 2-Fluorobenzoate P1 Claisen Condensation R1->P1 R2 Acetonitrile R2->P1 R3 Sodium Ethoxide R3->P1 P2 Acidic Workup P1->P2 P3 Extraction & Purification P2->P3 FP Final Product: This compound P3->FP

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Profile

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. The expected data provides a reliable fingerprint for compound identification and quality control.[6][7]

3.1. Summary of Spectroscopic Data

TechniqueFunctional GroupExpected Chemical Shift / Frequency
¹H NMR Aromatic Protons (C₆H₄F)δ 7.2 - 8.0 ppm
Methylene Protons (-CH₂-)δ 4.0 - 4.5 ppm (singlet)
¹³C NMR Carbonyl Carbon (C=O)δ 185 - 195 ppm
Aromatic Carbonsδ 115 - 165 ppm (including C-F coupled signals)
Nitrile Carbon (C≡N)δ 114 - 120 ppm
Methylene Carbon (-CH₂-)δ 30 - 35 ppm
IR Spectroscopy Nitrile Stretch (ν C≡N)2250 - 2270 cm⁻¹
Carbonyl Stretch (ν C=O)1680 - 1700 cm⁻¹
Aromatic C=C Stretch1580 - 1610 cm⁻¹
C-F Stretch1200 - 1250 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 163.04

3.2. Detailed Spectroscopic Analysis

  • ¹H NMR: The proton NMR spectrum is characterized by a complex multiplet pattern in the aromatic region (δ 7.2-8.0 ppm) corresponding to the four protons of the 2-fluorophenyl group. A key diagnostic signal is a sharp singlet observed around δ 4.0-4.5 ppm, integrating to two protons, which corresponds to the active methylene group flanked by the electron-withdrawing carbonyl and nitrile functionalities.[7]

  • ¹³C NMR: The carbon spectrum will show the carbonyl carbon at a significantly downfield shift (δ ~190 ppm). The nitrile carbon appears around δ 115 ppm.[7] The aromatic region will display six distinct signals, with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling).

  • IR Spectroscopy: The infrared spectrum provides definitive evidence for the key functional groups. A strong, sharp absorption band around 2260 cm⁻¹ confirms the presence of the nitrile group (C≡N). Another strong absorption near 1690 cm⁻¹ is characteristic of the conjugated ketone carbonyl (C=O) stretch.[7]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₆FNO with a molecular ion peak at m/z 163.0434. The fragmentation pattern would likely involve the loss of CO (m/z 28) and the cleavage of the benzoyl group [C₆H₄FCO]⁺ (m/z 123).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its bifunctional nature, possessing multiple reactive sites that can be selectively targeted.

4.1. Core Reactivity Principles

The molecule's reactivity is dominated by three key features:

  • The Acidic α-Methylene Protons: The protons on the carbon between the ketone and nitrile groups are highly acidic (pKa ~6-7) due to the resonance stabilization of the resulting carbanion by both adjacent electron-withdrawing groups. This allows for easy deprotonation to form a potent carbon nucleophile, which can participate in alkylation, acylation, and condensation reactions.

  • The Electrophilic Carbonyl Carbon: The ketone group is susceptible to nucleophilic attack by a wide range of nucleophiles, including organometallics, hydrides, and amines.

  • The Electrophilic Nitrile Group: The nitrile group can undergo hydrolysis to form amides or carboxylic acids, reduction to amines, or participate in cycloaddition reactions.

Reactivity main This compound α-Methylene (Nucleophilic Site) Carbonyl (Electrophilic Site) Nitrile (Electrophilic Site) r1 Alkylation / Acylation main:f1->r1 Base r2 Knoevenagel Condensation main:f1->r2 Base r3 Reduction (e.g., NaBH₄) main:f2->r3 Nucleophile r4 Wittig Reaction main:f2->r4 Nucleophile r5 Cyclocondensation (e.g., with Hydrazine) main:f3->r5 Reagent r6 Hydrolysis main:f3->r6 Reagent

Caption: Key reactivity sites of this compound.

4.2. Application in Heterocyclic Synthesis: Pyrazole Formation

A prime example of its utility is in the synthesis of pyrazoles, a common scaffold in pharmaceuticals. The reaction with hydrazine or its derivatives proceeds via a cyclocondensation mechanism.[1][8]

Protocol: Synthesis of 3-Amino-5-(2-fluorophenyl)-1H-pyrazole

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).[8]

  • Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, the product often precipitates.

  • Cool the mixture, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Biological Significance and Therapeutic Potential

Beyond its role as a synthetic intermediate, the benzoylacetonitrile scaffold has demonstrated direct biological activity, making it a topic of interest for drug development professionals.

5.1. Anti-inflammatory and Anti-arthritic Activity

A seminal study published in the Journal of Medicinal Chemistry investigated a series of benzoylacetonitriles for anti-inflammatory activity.[9] The research demonstrated that benzoylacetonitrile and its derivatives possess potent efficacy in the rat adjuvant arthritis model, a standard preclinical model for rheumatoid arthritis.[9] Notably, the study found that fluorine substitution on the phenyl ring was well-tolerated, with the ortho-fluoro analog—this compound—retaining significant anti-inflammatory activity.[9] This finding establishes the compound as a valid lead structure for the development of novel anti-arthritic agents.

5.2. The Role of the Fluorine Substituent

The incorporation of fluorine is a well-established strategy in medicinal chemistry. The fluorine atom at the ortho position can influence the molecule's properties in several ways:

  • Metabolic Stability: The C-F bond is very strong, which can block metabolic oxidation at that position, potentially increasing the compound's biological half-life.[10]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with biological targets, enhancing binding affinity and selectivity.

  • Conformational Effects: The steric bulk and electronegativity of fluorine can influence the preferred conformation of the phenyl ring relative to the rest of the molecule, which can be critical for fitting into a protein's active site.

Conclusion

This compound is a high-value chemical entity characterized by its structural simplicity and profound synthetic versatility. Its accessible synthesis, well-defined spectroscopic properties, and multi-faceted reactivity make it an indispensable building block for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. Furthermore, its inherent anti-inflammatory properties, supported by preclinical data, underscore its potential as a foundational scaffold for future drug discovery efforts. This guide provides the essential technical knowledge for researchers and scientists to effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

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3-(2-Fluorophenyl)-3-oxopropanenitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Fluorophenyl)-3-oxopropanenitrile (2-Fluorobenzoylacetonitrile)

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in modern synthetic chemistry. Known commonly as 2-Fluorobenzoylacetonitrile, this β-keto nitrile is a valuable building block for the synthesis of a wide range of heterocyclic compounds, which are pivotal in pharmaceutical and agrochemical research. This document details the compound's core molecular properties, provides a validated experimental protocol for its synthesis, explores its synthetic applications with a case study, and outlines essential safety and handling procedures. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into the utility of this versatile reagent.

Core Molecular Profile

This compound is a bifunctional organic compound featuring a ketone and a nitrile group, making it a highly reactive and versatile synthon. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties and biological activity in derivative compounds.

Chemical Structure

Figure 1: Chemical Structure of this compound cluster_0 C9H6FNO This compound G Start Combine Reactants: - 2'-Fluoroacetophenone - Ethyl Cyanoacetate - Ammonium Acetate - Ethanol Reflux Heat to Reflux (4-6 hours) Monitor by TLC Start->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Product Precipitation Cool->Precipitate Filter Vacuum Filtration Wash with Cold Ethanol Precipitate->Filter Purify Recrystallization from Ethanol Filter->Purify End Dry and Characterize Final Product Purify->End start 3-(2-Fluorophenyl)-3- oxopropanenitrile reagent + Hydrazine Hydrate (Ethanol, Acetic Acid cat.) start->reagent product 3-Amino-5-(2-fluorophenyl) -1H-pyrazole reagent->product

Spectroscopic Data of 3-(2-Fluorophenyl)-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Fluorophenyl)-3-oxopropanenitrile, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and utilization in complex synthetic pathways.

Molecular Structure and Overview

This compound, also known as 2-fluorobenzoylacetonitrile, possesses a molecular formula of C₉H₆FNO and a molecular weight of 163.15 g/mol . Its structure features a 2-fluorophenyl group attached to a β-ketonitrile moiety. This combination of a ketone, a nitrile, and an aromatic ring with an ortho-fluoro substituent gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming the successful synthesis of the molecule and for its application in further chemical transformations.

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F [label="F", fontcolor="#EA4335"]; C7 [label="C"]; O [label="O", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C"]; N [label="N", fontcolor="#4285F4"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- F; C6 -- C7; C7 -- O [style=double]; C7 -- C8; C8 -- C9; C9 -- N [style=triple];

C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C8 -- H5; C8 -- H6; }

Figure 1: Molecular structure of this compound.

Synthesis Protocol: Claisen Condensation

A common and effective method for the synthesis of this compound is the Claisen condensation between an appropriate ester and acetonitrile.[1] This reaction forms the crucial carbon-carbon bond between the carbonyl carbon and the methylene group of the nitrile.

Experimental Workflow: Synthesis
digraph "Synthesis_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

start [label="Start: Prepare Reactants", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reactants [label="Methyl 2-fluorobenzoate\nAcetonitrile\nSodium ethoxide (base)"]; reaction [label="Claisen Condensation\nAnhydrous solvent (e.g., THF)\nInert atmosphere (N₂ or Ar)\nStir at room temperature"]; quench [label="Quench Reaction\nAcidic workup (e.g., dilute HCl)"]; extraction [label="Liquid-Liquid Extraction\nOrganic solvent (e.g., Ethyl acetate)\nBrine wash"]; drying [label="Dry Organic Layer\nAnhydrous Na₂SO₄ or MgSO₄"]; purification [label="Purification\nSilica gel column chromatography"]; end [label="End: Characterize Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reactants; reactants -> reaction; reaction -> quench; quench -> extraction; extraction -> drying; drying -> purification; purification -> end; }

Figure 2: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Preparation: To a solution of sodium ethoxide in anhydrous ethanol, add acetonitrile dropwise under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Addition of Ester: To the resulting solution, add a solution of methyl 2-fluorobenzoate in anhydrous ethanol dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The spectrum of this compound is characterized by signals from the aromatic protons of the 2-fluorophenyl ring and the methylene protons of the propanenitrile backbone.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Aromatic (4H)7.20 - 8.10Multiplet4H-
Methylene (-CH₂-)~4.0Singlet2H-

Interpretation:

  • Aromatic Region (7.20 - 8.10 ppm): The four protons on the 2-fluorophenyl ring appear as a complex multiplet in this region. The ortho, meta, and para protons to the carbonyl group will have distinct chemical shifts and will be further split by the adjacent fluorine atom and other protons.

  • Methylene Protons (~4.0 ppm): The two protons of the methylene group adjacent to the carbonyl and nitrile groups appear as a singlet. The presence of two electron-withdrawing groups deshields these protons, shifting their signal downfield. The absence of adjacent protons results in a singlet multiplicity.

¹³C NMR Spectroscopic Data (Predicted)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~190
Aromatic (C-F)~160 (doublet, ¹JCF ≈ 250 Hz)
Aromatic (C-CO)~135
Aromatic (CH)125 - 132
Nitrile (C≡N)~115
Methylene (-CH₂-)~45

Interpretation:

  • Carbonyl Carbon (~190 ppm): The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

  • Aromatic Carbons (125 - 160 ppm): The six carbons of the fluorophenyl ring will appear in this region. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).

  • Nitrile Carbon (~115 ppm): The nitrile carbon appears in the characteristic region for this functional group.

  • Methylene Carbon (~45 ppm): The methylene carbon is shielded relative to the aromatic carbons and appears at a more upfield position.

Infrared (IR) Spectroscopic Data

The IR spectrum is instrumental in identifying the key functional groups within the molecule. The characteristic vibrational frequencies of the carbonyl, nitrile, and aromatic C-F bonds are prominent features.[4][5]

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C≡N (Nitrile)2260 - 2240Medium
C=O (Ketone)1715 - 1680Strong
C=C (Aromatic)1600 - 1450Medium to Weak
C-F (Aromatic)1250 - 1100Strong

Interpretation:

  • Nitrile Stretch (2260 - 2240 cm⁻¹): A sharp, medium intensity peak in this region is a clear indicator of the nitrile functional group.

  • Carbonyl Stretch (1715 - 1680 cm⁻¹): A strong, sharp absorption band in this region confirms the presence of the ketone. Conjugation with the aromatic ring may shift this peak to a slightly lower wavenumber.

  • Aromatic C=C Bending (1600 - 1450 cm⁻¹): Multiple sharp peaks of medium to weak intensity are characteristic of the carbon-carbon double bond vibrations within the aromatic ring.

  • Aromatic C-F Stretch (1250 - 1100 cm⁻¹): A strong absorption in this region is indicative of the carbon-fluorine bond.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Expected Molecular Ion Peak:

  • [M]⁺: m/z = 163.04

Proposed Fragmentation Pathway
digraph "Fragmentation_Pathway" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

M [label="[C₉H₆FNO]⁺˙\nm/z = 163"]; F1 [label="[C₇H₄FO]⁺\nm/z = 123"]; F2 [label="[C₆H₄F]⁺\nm/z = 95"];

M -> F1 [label="- CH₂CN"]; F1 -> F2 [label="- CO"]; }

Figure 3: A plausible fragmentation pathway for this compound.

Interpretation:

  • Molecular Ion (m/z = 163): The molecular ion peak should be observable, corresponding to the molecular weight of the compound.

  • Fragment at m/z = 123: Loss of the cyanomethyl radical (•CH₂CN) from the molecular ion would result in the formation of the 2-fluorobenzoyl cation, a stable acylium ion. This is expected to be a prominent peak.

  • Fragment at m/z = 95: Subsequent loss of a neutral carbon monoxide (CO) molecule from the 2-fluorobenzoyl cation would lead to the formation of the 2-fluorophenyl cation.

Conclusion

The spectroscopic data presented in this guide provide a detailed and practical framework for the identification and characterization of this compound. The combination of ¹H NMR, predicted ¹³C NMR, IR, and MS data offers a multi-faceted approach to confirming the structure and purity of this important synthetic intermediate. The provided synthetic protocol and workflow diagrams further enhance the utility of this guide for researchers in the field of organic and medicinal chemistry.

References

Please note that while the following references provide valuable context and information on related compounds and techniques, a direct, comprehensive publication detailing all spectroscopic data for this compound was not identified. The data presented herein is a synthesis of available information, established spectroscopic principles, and predictions.

  • BIOSYNCE. This compound CAS 31915-26-1. [Link]

  • Google Patents. Preparation method of 2-fluoro-5-formylbenzonitrile.
  • University of California, Santa Cruz. IR Tables. [Link]

  • Google Patents. Preparation method for high-purity 4-fluorobenzoylacetonitrile.
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Specac. Interpreting Infrared Spectra. [Link]

  • University of Massachusetts Lowell. The Claisen Condensation. [Link]

  • GenTech Scientific. What Factors Influence Fragmentation in Mass Spectrometry?. [Link]

  • Cheminfo.org. Predict 13C NMR spectra. [Link]

  • YouTube. common fragmentation mechanisms in mass spectrometry. [Link]

  • YouTube. Fragmentation in Mass Spectrometry. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

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An In-depth Technical Guide to the Purity Analysis of 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-(2-Fluorophenyl)-3-oxopropanenitrile, a versatile building block in the synthesis of various pharmacologically active compounds, rigorous purity analysis is paramount.[1] The presence of even minute quantities of impurities can significantly alter the toxicological profile, stability, and therapeutic effectiveness of the final drug product.[2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a comprehensive framework for the purity analysis of this compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative regulatory guidelines.

Understanding the Impurity Profile: A Synthesis-Driven Approach

A robust purity analysis strategy begins with a thorough understanding of the potential impurities that may arise during the synthesis of this compound. The most common synthetic route to β-ketonitriles is the Claisen condensation, or a variation thereof, involving the reaction of a substituted benzoyl derivative with an activated nitrile, such as acetonitrile, in the presence of a strong base.[3][4]

This synthetic pathway allows us to anticipate a spectrum of potential impurities, which can be broadly categorized as organic, inorganic, and residual solvents, in line with the International Council for Harmonisation (ICH) guidelines.[5]

  • Process-Related Impurities (Organic): These include unreacted starting materials (e.g., 2-fluorobenzoyl derivatives, acetonitrile), intermediates, and by-products from side reactions. For instance, self-condensation of the starting ester or reactions involving impurities in the starting materials can lead to undesired molecular entities.

  • Degradation Products (Organic): this compound, containing both a ketone and a nitrile group, may be susceptible to hydrolysis or other degradation pathways under certain storage or processing conditions.

  • Inorganic Impurities: These can originate from reagents, catalysts, or processing aids used during synthesis and purification.[2]

  • Residual Solvents: Organic solvents used during the reaction and purification steps may be present in the final product and must be controlled according to ICH Q3C guidelines.[6]

The following diagram illustrates a strategic workflow for the comprehensive purity analysis of this compound, integrating multiple analytical techniques to address the different classes of potential impurities.

Purity_Analysis_Workflow Figure 1: Integrated Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Specific Impurity Analysis cluster_3 Data Integration & Reporting Sample Sample HPLC_UV HPLC-UV (Assay and Organic Impurities) Sample->HPLC_UV qNMR qNMR (Absolute Purity) Sample->qNMR GC_MS Headspace GC-MS (Residual Solvents) Sample->GC_MS LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS If unknown peaks > 0.1% Report Comprehensive Purity Report HPLC_UV->Report qNMR->Report GC_MS->Report LC_MS->Report

Caption: Figure 1: Integrated Workflow for Purity Analysis

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is the workhorse for determining the assay and profiling organic impurities in aromatic compounds like this compound. The key challenge with this analyte is its moderate polarity, which requires careful method development to achieve adequate retention and sharp peak shapes on reversed-phase columns.

Rationale for Method Design:

A polar-embedded reversed-phase column is selected to enhance the retention of the analyte and provide alternative selectivity for potential polar impurities. The use of a gradient elution with a mobile phase containing a low concentration of formic acid ensures good peak shape and ionization for potential mass spectrometry interfacing.

Detailed Experimental Protocol: HPLC-UV Method
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % B
      0.0 30
      20.0 80
      25.0 80
      25.1 30

      | 30.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability:

    • Inject a standard solution six times. The relative standard deviation (RSD) of the peak area for the main component should be ≤ 1.0%.

    • The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • Data Analysis:

    • Purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks.

    • Impurities are reported as a percentage of the total peak area. Any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A) should be documented.[7] Impurities above the identification threshold (e.g., 0.10%) require structural elucidation, often by LC-MS.[8]

Absolute Purity Determination: Quantitative NMR (qNMR)

While HPLC provides a profile of chromatographic purity, quantitative Nuclear Magnetic Resonance (qNMR) offers a direct and highly accurate measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[7][9] This technique is particularly valuable for the certification of reference standards.

Rationale for qNMR:

The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][8] By comparing the integral of a specific, well-resolved proton signal from the analyte with that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated. The presence of a fluorine atom in this compound also allows for the potential use of ¹⁹F qNMR.

Detailed Experimental Protocol: ¹H qNMR Method
  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Analyte: this compound.

    • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.

    • Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), ensuring both the analyte and internal standard are fully soluble.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a similar amount of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5-7 times the longest T1 value).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity = Purity of the standard

Quantitative Data Summary
Analytical TechniqueParameter MeasuredTypical Acceptance CriteriaReference
HPLC-UVAssay (% vs. Reference Standard)98.0% - 102.0%
HPLC-UVIndividual Unspecified Impurity (% Area)≤ 0.10%
HPLC-UVTotal Impurities (% Area)≤ 0.5%
qNMRAbsolute Purity (%)≥ 99.5% (for reference std)
Headspace GC-MSResidual Solvents (ppm)As per ICH Q3C limits

Analysis of Volatile Impurities: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Residual solvents are a critical class of impurities that must be controlled in pharmaceutical intermediates.[6] Headspace GC-MS is the preferred method for this analysis due to its high sensitivity and specificity for volatile organic compounds.

Rationale for Headspace GC-MS:

This technique allows for the analysis of volatile compounds in a solid or liquid matrix without the need for extensive sample preparation. The headspace vial is heated, and the volatile solvents partition into the gas phase, which is then injected into the GC-MS system. Mass spectrometry provides definitive identification of the detected solvents.

Detailed Experimental Protocol: Headspace GC-MS Method
  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD) and a headspace autosampler.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • MSD Transfer Line Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • Scan Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), that will dissolve the sample but not interfere with the analysis.

    • Seal the vial immediately.

  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra and retention times with those of known standards.

    • Quantify the solvents using an external or internal standard calibration method. The results are typically reported in parts per million (ppm) and compared against the limits set by ICH Q3C.[6]

Impurity Identification and Structural Elucidation

When an unknown impurity is detected above the identification threshold (typically >0.1%), its structure must be determined. This is a critical step in assessing its potential toxicity and establishing appropriate controls.

Impurity_ID_Strategy Figure 2: Strategy for Impurity Identification Start Unknown Impurity > 0.1% in HPLC LC_MS LC-MS Analysis (Molecular Weight & Fragmentation) Start->LC_MS High_Res_MS High-Resolution MS (Accurate Mass & Elemental Composition) LC_MS->High_Res_MS Isolation Isolation by Preparative HPLC High_Res_MS->Isolation NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) (Structural Elucidation) Isolation->NMR Synthesis Propose Structure & Synthesize NMR->Synthesis Confirmation Co-injection with Synthesized Standard Synthesis->Confirmation

Caption: Figure 2: Strategy for Impurity Identification

This multi-step process, as outlined in Figure 2, typically involves:

  • LC-MS Analysis: To obtain the molecular weight and initial fragmentation pattern of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition, allowing for the proposal of a molecular formula.

  • Isolation: If necessary, the impurity is isolated using techniques like preparative HPLC.

  • NMR Spectroscopy: One- and two-dimensional NMR experiments are performed on the isolated impurity to elucidate its complete chemical structure.

  • Confirmation: The proposed structure is often confirmed by synthesizing the impurity and comparing its chromatographic and spectroscopic properties with the isolated unknown.

Conclusion: A Framework for Assured Quality

The purity analysis of this compound is a multifaceted endeavor that requires a scientifically sound, risk-based approach. By integrating orthogonal analytical techniques such as HPLC-UV, qNMR, and Headspace GC-MS, a comprehensive and reliable assessment of the compound's purity can be achieved. The methodologies and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to ensure the quality, safety, and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2024). How Pharmaceutical Impurity Analysis Works. [Link]

  • ICH. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. European Medicines Agency. [Link]

  • ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <761> Nuclear Magnetic Resonance. USP-NF. [Link]

  • BIOSYNCE. (n.d.). This compound CAS 31915-26-1. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach. [Link]

  • GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. [Link]

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A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed and scientifically grounded overview of the synthesis and characterization of 3-(2-fluorophenyl)-3-oxopropanenitrile, a key building block in contemporary medicinal chemistry. Moving beyond a simplistic recitation of procedural steps, this document delves into the causal relationships behind experimental choices, offering a robust framework for both replication and innovation. The protocols described herein are designed as self-validating systems, supported by authoritative references to ensure scientific integrity. This guide is intended to empower researchers with the in-depth knowledge required to confidently synthesize, purify, and characterize this versatile compound.

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

This compound, also known as 2-fluorobenzoylacetonitrile, is a highly versatile intermediate in the synthesis of a wide array of heterocyclic compounds.[1] Its significance in drug discovery stems from the unique combination of a fluorine-substituted phenyl ring and a reactive β-ketonitrile moiety.

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[2][3] The ortho-fluorine atom in this compound can modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[2] Concurrently, the β-ketonitrile functional group provides a reactive platform for a multitude of chemical transformations, particularly cyclization reactions, enabling the construction of complex molecular scaffolds.[4] This makes it a valuable precursor for synthesizing various biologically active molecules, including those with potential therapeutic applications in areas such as cancer and infectious diseases.[1][5]

Synthesis of this compound: A Mechanistic and Practical Approach

The most prevalent and efficient synthetic route to this compound is the Claisen condensation.[6] This robust carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base.[7][8] In this specific synthesis, 2-fluoroacetophenone is reacted with an ester of cyanoacetic acid, such as ethyl cyanoacetate.

2.1. The Underlying Chemistry: The Claisen Condensation

The Claisen condensation is initiated by the deprotonation of the α-carbon of the ester by a strong base, forming a nucleophilic enolate.[9] This enolate then attacks the electrophilic carbonyl carbon of the ketone, leading to a tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group yields the β-keto ester product.[9]

The choice of base is a critical parameter in a Claisen condensation. Sodium ethoxide is a commonly employed base for this reaction.[6] Its use is advantageous because it is a sufficiently strong base to generate the required enolate, and any transesterification with the ethyl ester starting material will not lead to the formation of a different ester, thereby minimizing side products.[7] The overall reaction is driven to completion by the deprotonation of the product, a β-keto ester, which is more acidic than the starting ester.[8][9]

Caption: A simplified workflow of the Claisen condensation for the synthesis of this compound.

2.2. Detailed Experimental Protocol

The following protocol provides a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Fluoroacetophenone

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous ethanol.

  • Base Preparation: Sodium metal is carefully added to the ethanol to generate sodium ethoxide in situ. Alternatively, a commercial solution of sodium ethoxide in ethanol can be used.

  • Reactant Addition: A mixture of 2-fluoroacetophenone and ethyl cyanoacetate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gentle reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid. The product is then extracted with an organic solvent such as diethyl ether.

  • Purification: The organic extracts are combined, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[10][11]

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A multi-technique approach, including spectroscopic and physical methods, is employed.

G cluster_sample Synthesized Compound cluster_techniques Analytical Techniques cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Physical_Properties Physical_Properties Sample->Physical_Properties Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Functional_Group_ID Functional_Group_ID IR->Functional_Group_ID Molecular_Weight Molecular_Weight MS->Molecular_Weight Purity_Assessment Purity_Assessment Physical_Properties->Purity_Assessment

Caption: The relationship between analytical techniques and the information obtained for the characterization of this compound.

3.1. Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for this compound.[12][13][14]

Analytical TechniqueExpected ObservationsInterpretation
¹H NMR Aromatic protons (multiplet), Methylene protons (singlet)Confirms the presence of the fluorophenyl ring and the CH₂ group adjacent to the carbonyl and nitrile groups.
¹³C NMR Signals for aromatic carbons (some showing C-F coupling), carbonyl carbon, nitrile carbon, and methylene carbon.Provides a detailed map of the carbon skeleton and confirms the presence of all functional groups.[15]
¹⁹F NMR A single resonance in the typical range for an aryl fluoride.Confirms the presence and electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy Strong absorption bands for the C≡N stretch and the C=O stretch.Identifies the key nitrile and carbonyl functional groups.[12]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound.Confirms the molecular weight and provides information for elemental composition analysis.[14]
3.2. Physical Properties and Purity Assessment
  • Appearance: Typically a yellow solid.[16]

  • Melting Point: A sharp and defined melting point range indicates high purity.

  • Purity: The purity of the compound is crucial for its use in subsequent reactions, with typical purities exceeding 96-97%.[1][16] High-performance liquid chromatography (HPLC) is the preferred method for quantitative purity determination.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the synthesis and characterization of this compound, emphasizing the scientific principles that underpin the experimental procedures. The Claisen condensation remains a reliable and efficient method for its synthesis, and a combination of spectroscopic techniques allows for its unambiguous characterization.

As a valuable building block in medicinal chemistry, the demand for this compound is likely to remain strong. Future research may focus on developing more sustainable and atom-economical synthetic routes, potentially through the use of novel catalytic systems. Furthermore, the continued exploration of this versatile intermediate in the synthesis of new and complex bioactive molecules will undoubtedly contribute to the advancement of drug discovery.

References
  • BIOSYNCE. (n.d.). This compound CAS 31915-26-1. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Specialty Chemicals. (n.d.). Understanding Purity: 2-Fluorobenzonitrile for Demanding Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound 31915-26-1, Purity 96%. Retrieved from [Link]

  • Knowledge. (2025, September 25). The Critical Role of Fluorochemicals in Pharmaceutical R&D. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Retrieved from [Link]

  • Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • YouTube. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • International Journal for Pharmaceutical Research Scholars (IJPRS). (n.d.). Structural Identification and Characterization of Potential Impurities of Azelnidipine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Role of Fluorinated Intermediates in Modern Drug Discovery. Retrieved from [Link]

  • W. Robien, Inst. of Org. Chem., Univ. of Vienna. (n.d.). 3-hydroxy-3-(2-nitrophenyl)propionitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

The Strategic Utility of 3-(2-Fluorophenyl)-3-oxopropanenitrile in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Importance of a Fluorinated Building Block

In the landscape of contemporary drug discovery and medicinal chemistry, the success of a synthesis campaign often hinges on the quality and strategic design of its fundamental building blocks. Among the vast arsenal of chemical intermediates, 3-(2-Fluorophenyl)-3-oxopropanenitrile (also known as 2-Fluorobenzoylacetonitrile) emerges as a compound of significant interest. Its deceptively simple structure, featuring a β-ketonitrile core appended to a fluorinated phenyl ring, belies a rich chemical reactivity and strategic importance. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, chemical properties, and practical applications of this versatile intermediate.

The incorporation of a fluorine atom, particularly on an aromatic ring, is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can influence pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. The β-ketonitrile moiety, a classic 1,3-dicarbonyl equivalent, is a powerful synthon for the construction of a wide array of heterocyclic systems, which form the core of countless pharmaceutical agents. The combination of these two features in this compound makes it a valuable precursor for creating libraries of novel, fluorinated heterocyclic compounds with potential therapeutic applications.

Commercial Sourcing and Quality Considerations for Research Applications

For any research or development program, the reliability of starting materials is paramount. This compound is available from a number of commercial suppliers who cater to the research and bulk chemical markets. When selecting a supplier, researchers should consider not only the cost but also the purity, available quantities, and the comprehensiveness of the provided analytical data.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaPurity (Typical)Available QuantitiesNotes
Biosynce 31915-26-1C₉H₆FNO>97%Grams to hundreds of kilogramsOffers a range of scales suitable for initial research through to process development.[1]
Nanjing Finechem Holding Co.,Limited (via Methylamine Supplier) 31915-26-1C₉H₆FNONot specified, but rigorous testing is claimedMinimum order of 1gEmphasizes strict quality protocols and provides detailed storage and shipping information.
BLDpharm 31915-26-1C₉H₆FNONot specifiedNot specifiedLists the compound as an organic building block.[2]
Sigma-Aldrich (AldrichCPR) 31915-26-1C₉H₆FNONot specifiedNot specifiedProvided as-is for early discovery research, with the buyer responsible for confirming identity and purity.[3]
ChemicalBook 31915-26-1C₉H₆FNO≥98% (from listed suppliers)Varies by supplierA platform listing multiple suppliers, some of whom specify purity levels.[4]

Expert Insight: While a stated purity of >97% is common, for sensitive applications such as catalyst screening or the synthesis of compounds for biological testing, it is crucial to obtain a supplier-provided Certificate of Analysis (CoA). A comprehensive CoA should include results from techniques like ¹H NMR, ¹³C NMR, and HPLC or GC-MS to confirm the structure and identify any potential impurities that could interfere with subsequent reactions. The absence of such data, as noted with some suppliers, necessitates in-house validation before use.

Chemical Properties and Handling

A thorough understanding of the chemical and physical properties of this compound is essential for its safe handling and effective use in synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 31915-26-1[1][4]
Molecular Formula C₉H₆FNO[5]
Molecular Weight 163.15 g/mol [5]
Appearance Solid (typically yellow)
Melting Point 60-65 °C[1]
Boiling Point 297.3 ± 20.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Solubility Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, methanol. Low solubility in water.
pKa (Predicted) 6.11 ± 0.10[1]
Safety and Handling

This compound is an organic compound with potential toxicity and should be handled with appropriate caution.[1]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Inhalation and Contact: Avoid breathing dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources, open flames, and incompatible substances such as strong oxidizing agents and strong acids.[1] Keep the container tightly sealed to prevent exposure to moisture.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Application in Drug Discovery: A Gateway to Fluorinated Heterocycles

The primary value of this compound lies in its utility as a precursor for heterocyclic synthesis. The β-ketonitrile functional group is a versatile building block for constructing rings such as pyrimidines, pyridines, and pyrazoles, which are privileged scaffolds in medicinal chemistry.

The Synthesis of Fluorinated Pyrimidines

A prominent application of β-ketonitriles is in the synthesis of pyrimidines through condensation reactions with amidine-containing reagents like guanidine or urea.[6] This reaction, a variation of the classical Pinner synthesis, provides a direct and efficient route to highly functionalized pyrimidine cores.

The presence of the 2-fluorophenyl group on the pyrimidine scaffold can be particularly advantageous. It can serve as a key pharmacophoric element, engaging in specific interactions with a biological target, or it can block a site of metabolism, thereby improving the drug's pharmacokinetic profile.

Below is a representative, self-validating experimental protocol for the synthesis of a 2-amino-4-(2-fluorophenyl)-substituted pyrimidine, based on established methodologies for the cyclocondensation of β-ketonitriles with guanidine.[1]

Experimental Protocol: Synthesis of 2-Amino-4-(2-fluorophenyl)-6-methylpyrimidine

This protocol is adapted from a general procedure for the synthesis of 2,4-diaminopyrimidines and is presented as a robust method for laboratory-scale synthesis.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product A This compound P1 Combine & Heat A->P1 B Guanidine Hydrochloride B->P1 C Sodium Ethoxide (Base) C->P1 D Ethanol (Solvent) D->P1 Z 2-Amino-4-(2-fluorophenyl)-6-methylpyrimidine P1->Z

Caption: Synthetic workflow for a fluorinated pyrimidine.

Materials:

  • This compound (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Ethoxide (21% solution in ethanol, 2.0 eq)

  • Anhydrous Ethanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexanes mixture for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous ethanol. Stir until the starting material is fully dissolved.

  • Addition of Reagents: Add guanidine hydrochloride (1.5 eq) to the solution. To this stirring suspension, add sodium ethoxide solution (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract with dichloromethane (3 x volume of aqueous layer).

  • Purification (Liquid-Liquid Extraction): Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Chromatography): The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-4-(2-fluorophenyl)-6-methylpyrimidine.

  • Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Causality and Self-Validation:

  • Choice of Base: Sodium ethoxide is used to deprotonate the guanidine hydrochloride in situ to the free base, which is the active nucleophile. It also facilitates the tautomerization of the β-ketonitrile to its enolate form, which is susceptible to cyclization.

  • Monitoring: TLC is a critical step for self-validation. A successful reaction will show the consumption of the starting material spot and the appearance of a new, more polar product spot.

  • Purification: The aqueous work-up removes inorganic salts and unreacted guanidine. Column chromatography is essential to separate the desired product from any side products or unreacted starting materials, ensuring the high purity required for subsequent applications.

  • Characterization: The final analytical characterization is the ultimate validation of the protocol's success, confirming that the target molecule has been synthesized with the expected structure and purity.

Logical Pathway for Pyrimidine Formation

The reaction proceeds through a well-established cyclocondensation mechanism.

G A Guanidine (free base) C Hemiaminal Intermediate A->C Nucleophilic attack on ketone B β-Ketonitrile B->C E Vinylogous Amide Intermediate C->E Dehydration D Dehydration G Cyclized Intermediate E->G Intramolecular Michael Addition F Intramolecular Cyclization (6-exo-trig) I Aminopyrimidine Product G->I Aromatization H Aromatization (Elimination of H₂O)

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the safe handling and use of 3-(2-Fluorophenyl)-3-oxopropanenitrile (CAS RN: 31915-26-1), a versatile intermediate in pharmaceutical and agrochemical research.[1] Recognizing the compound's potential hazards as an alpha-cyano ketone and a fluorinated aromatic species, this document moves beyond generic safety data to offer a nuanced, field-proven perspective for researchers, scientists, and drug development professionals. By elucidating the causality behind specific handling protocols, this guide aims to foster a culture of safety and scientific integrity in the laboratory. The protocols outlined herein are designed as self-validating systems to minimize exposure and mitigate risks associated with this and structurally related compounds.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

While specific toxicological data for this compound is not extensively documented in publicly available literature, a thorough risk assessment can be conducted by examining its structural motifs and the known hazards of analogous compounds. The primary hazards are associated with its alpha-cyano ketone functionality and the presence of a fluorophenyl group.

1.1. Inherent Chemical Hazards

This compound is a solid organic compound with a melting point of 60-65 °C.[2] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] As with many organic nitriles and benzoyl cyanides, there is a potential for toxicity if swallowed, inhaled, or absorbed through the skin.[4][5] The nitrile group (-CN) is a key structural feature that warrants significant caution, as related compounds can be toxic.

1.2. Inferred Toxicological Profile

In the absence of specific LD50 data for this compound, a precautionary approach is mandated. Structurally similar compounds, such as benzoyl cyanide, are known to be toxic by inhalation, in contact with skin, and if swallowed.[4] Therefore, this compound should be handled as a substance of unknown but potentially high toxicity. Given its role as an intermediate in the synthesis of biologically active molecules, it should be treated with the same level of caution as a potent pharmaceutical compound or a cytotoxic agent, especially when handled as a powder.[1][2]

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irrit. 2H315
Causes serious eye irritationEye Irrit. 2AH319
May cause respiratory irritationSTOT SE 3H335
Potential for acute toxicity (oral, dermal, inhalation)Not Classified (Inferred)P261, P280

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a robust system of engineering controls and appropriate PPE. The choice of these measures is directly informed by the risk assessment.

2.1. Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood.[4] This is critical to prevent the inhalation of fine particulates and potential vapors. The fume hood should have a continuous airflow and be located in an area with minimal cross-drafts.

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is not a one-size-fits-all approach; it requires careful consideration of the specific tasks being performed.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Nitrile provides good resistance to a range of organic solvents and is a suitable choice for incidental contact.[4][6] Double-gloving minimizes the risk of exposure from a single glove failure.
Eye Protection Chemical safety goggles with side shields.Protects against splashes and airborne particles.[6]
Body Protection A lab coat with long sleeves and a closed front.Prevents skin contact with the compound.
Respiratory Protection Not generally required when working in a fume hood.In the event of a spill or when working outside of a fume hood (not recommended), a P100 respirator may be necessary.

A Note on Glove Selection: While nitrile gloves are suitable for incidental contact, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.[4] Always inspect gloves for any signs of degradation or punctures before use.[6]

Standard Operating Procedures (SOPs): From Weighing to Waste Disposal

Adherence to well-defined SOPs is crucial for minimizing the risk of exposure. The following protocols are designed to be self-validating, with built-in checks to ensure safety at each step.

3.1. SOP for Weighing and Preparing Solutions

This protocol is designed to minimize the generation of airborne particles and prevent contamination of the laboratory environment.

  • Preparation:

    • Don the appropriate PPE as outlined in Table 2.

    • Ensure the chemical fume hood is operational and the work surface is clean.

    • Place a weigh boat on an analytical balance inside the fume hood.

  • Weighing:

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Avoid any sudden movements that could create dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add the solvent to the vessel that will contain the final solution.

    • Carefully transfer the weighed compound into the solvent.

    • Rinse the weigh boat with a small amount of solvent and add the rinsing to the solution to ensure a complete transfer.

    • Cap the solution vessel and mix until the compound is fully dissolved.

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol or acetone) and dispose of the wipes as hazardous waste.

    • Remove gloves and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water.

Diagram 1: Workflow for Weighing and Solution Preparation

Weighing_Protocol cluster_fume_hood Inside Chemical Fume Hood prep 1. Preparation - Don PPE - Verify Fume Hood - Clean Work Surface weigh 2. Weighing - Transfer Compound - Minimize Dust - Close Container prep->weigh solution 3. Solution Preparation - Add Solvent - Transfer Compound - Rinse Weigh Boat weigh->solution cleanup_hood 4. Initial Cleanup - Wipe Surfaces - Dispose of Wipes solution->cleanup_hood cleanup_outside 5. Final Steps - Remove Gloves - Wash Hands cleanup_hood->cleanup_outside

Caption: A stepwise workflow for the safe weighing and preparation of solutions of this compound.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.

4.1. Exposure Response

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Diagram 2: Emergency Response Logic

Emergency_Response exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air flush_skin Flush Skin with Water (15+ min) skin->flush_skin flush_eye Flush Eyes with Water (15+ min) eye->flush_eye rinse_mouth Rinse Mouth (if conscious) ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention fresh_air->medical_attention flush_skin->medical_attention flush_eye->medical_attention rinse_mouth->medical_attention

Caption: A decision tree for immediate actions following an exposure to this compound.

4.2. Spill Response

  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent the spread of the spill if it can be done without risk.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.

5.1. Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[2]

5.2. Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Conclusion: A Commitment to Safety and Scientific Excellence

The safe and effective use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By integrating the principles and protocols outlined in this guide, researchers can mitigate risks, protect themselves and their colleagues, and maintain the highest standards of scientific integrity. A proactive approach to safety is not a barrier to innovation but rather a foundational element of responsible and successful research.

References

  • BIOSYNCE. (n.d.). This compound CAS 31915-26-1. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl cyanide 98%. Retrieved from [Link]

  • Loba Chemie. (2015). BENZYL CYANIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 2-Amino-4-(2-fluorophenyl)-3-cyanothiophene via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Gewald three-component reaction stands as a cornerstone in heterocyclic chemistry, offering an efficient and atom-economical pathway to polysubstituted 2-aminothiophenes.[1][2] These scaffolds are of paramount importance in medicinal chemistry, serving as "privileged structures" in the development of novel therapeutics, particularly kinase inhibitors for oncology.[3] This document provides a comprehensive guide for the synthesis of 2-amino-4-(2-fluorophenyl)-3-cyanothiophene, a valuable intermediate for drug discovery, using 3-(2-Fluorophenyl)-3-oxopropanenitrile as a key precursor. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer insights into the rationale behind the experimental design, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Significance of the Gewald Reaction in Drug Discovery

The 2-aminothiophene moiety is a frequent feature in a multitude of biologically active molecules, demonstrating a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Its utility is partly derived from its function as a bioisosteric replacement for a phenyl group, which can lead to improved pharmacokinetic profiles and enhanced biological activity.[3] The Gewald reaction, a one-pot synthesis, is a highly effective method for constructing this heterocyclic system from readily available starting materials: a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[1][2][6]

The use of β-aryl substituted 3-oxopropanenitriles, such as this compound, in the Gewald reaction provides a direct route to 2-amino-4-arylthiophene-3-carbonitriles.[3][7] These products are crucial intermediates for the synthesis of kinase inhibitors, which are a major class of targeted anticancer drugs. The fluorine substitution on the phenyl ring can further enhance the pharmacological properties of the final compounds through modulation of their metabolic stability and binding affinity.

Mechanistic Insights: The Chemistry Behind the Thiophene Ring Formation

The Gewald reaction mechanism is a well-elucidated sequence of reactions that begins with a Knoevenagel condensation.[2][8][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (this compound) and the active methylene nitrile (malononitrile).[2][8][9] The base, typically a secondary amine like morpholine or piperidine, deprotonates the malononitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. Subsequent dehydration of the resulting aldol-type adduct yields a stable α,β-unsaturated nitrile intermediate.[10]

  • Michael Addition of Sulfur: The next key step involves the addition of elemental sulfur. The α,β-unsaturated nitrile intermediate, in the presence of the base, can form a resonance-stabilized carbanion. This carbanion attacks the elemental sulfur (S₈ ring), leading to the formation of a thiolate intermediate.[8][11]

  • Cyclization and Tautomerization: The newly formed thiolate then undergoes an intramolecular cyclization by attacking the nitrile group.[2][8] This ring-closure step forms a five-membered heterocyclic intermediate. A final tautomerization step leads to the stable, aromatic 2-aminothiophene product.[2] The overall reaction is driven to completion by the formation of this thermodynamically stable aromatic ring system.[9][11]

Experimental Protocol: Synthesis of 2-Amino-4-(2-fluorophenyl)-3-cyanothiophene

This protocol provides a detailed methodology for the synthesis of the target compound.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Quantity ( g/mol or mL)
This compoundC₉H₆FNO163.15101.63 g
MalononitrileC₃H₂N₂66.06100.66 g
Elemental SulfurS32.07110.35 g
MorpholineC₄H₉NO87.12201.74 mL
Ethanol (Absolute)C₂H₅OH46.07-30 mL
Equipment
  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Reaction Workflow Diagram

Gewald_Reaction_Workflow A 1. Reagent Addition - this compound - Malononitrile - Sulfur - Ethanol B 2. Base Addition - Add Morpholine dropwise A->B Room Temp C 3. Reaction - Heat to 50-60°C - Stir for 2-4 hours B->C Stirring D 4. Monitoring - Thin Layer Chromatography (TLC) C->D During Reaction E 5. Workup - Cool in ice bath - Precipitate formation D->E Upon Completion F 6. Isolation - Filtration - Wash with cold ethanol E->F G 7. Purification - Recrystallization from ethanol F->G H Final Product 2-Amino-4-(2-fluorophenyl) -3-cyanothiophene G->H

Caption: Workflow for the Gewald synthesis of 2-Amino-4-(2-fluorophenyl)-3-cyanothiophene.

Step-by-Step Procedure
  • Flask Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.63 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol) in 30 mL of absolute ethanol.[12]

  • Base Addition: While stirring the mixture at room temperature, add morpholine (1.74 mL, 20 mmol) dropwise over a period of 5-10 minutes. An exothermic reaction may be observed.

  • Reaction Heating: Heat the reaction mixture to 50-60°C using a heating mantle or oil bath and continue stirring.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.[12]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to obtain the pure 2-amino-4-(2-fluorophenyl)-3-cyanothiophene.[12]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Discussion: Rationale and Troubleshooting

  • Choice of Base: Morpholine is a commonly used base for the Gewald reaction as it is effective in catalyzing the initial Knoevenagel condensation without promoting significant side reactions.[13] Other secondary amines like piperidine or tertiary amines like triethylamine can also be used.[10]

  • Solvent Selection: Ethanol is a good solvent for this reaction as it dissolves the reactants to a sufficient extent and has a boiling point that allows for controlled heating. Other polar protic solvents like methanol can also be employed.[12]

  • Reaction Temperature: The reaction is typically run at a slightly elevated temperature (50-60°C) to ensure a reasonable reaction rate.[12] Higher temperatures may lead to the formation of byproducts.

  • Troubleshooting - Low Yield: If the yield is low, ensure all reagents are pure and dry. The reaction time can be extended, and the progress should be carefully monitored by TLC. Incomplete precipitation can also lead to lower yields; ensure the mixture is thoroughly cooled before filtration.

  • Troubleshooting - Impure Product: If the product is impure after the initial filtration, recrystallization is crucial. Choosing an appropriate recrystallization solvent is key to obtaining a highly pure product.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Malononitrile is toxic and should be handled with care. Avoid inhalation and skin contact.

  • Elemental sulfur is flammable. Keep away from open flames.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Gewald reaction provides a robust and versatile method for the synthesis of 2-aminothiophenes, which are valuable building blocks in medicinal chemistry. The protocol outlined here for the synthesis of 2-amino-4-(2-fluorophenyl)-3-cyanothiophene from this compound is a reliable procedure that can be readily implemented in a standard organic chemistry laboratory. A thorough understanding of the reaction mechanism and careful execution of the experimental procedure will ensure a successful synthesis of this important intermediate for drug discovery and development.

References

  • Organic Chemistry Portal. Gewald Reaction . [Link]

  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur . [Link]

  • Wikipedia. Gewald reaction . [Link]

  • ChemRxiv. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . [Link]

  • ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . The Journal of Organic Chemistry. [Link]

  • ARKAT USA, Inc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . [Link]

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . [Link]

  • ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF . [Link]

  • Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction . [Link]

  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY . [Link]

  • ResearchGate. Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction | Request PDF . [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction . [Link]

  • MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry . [Link]

  • ACS Omega. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair . [Link]

  • ResearchGate. Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction . [Link]

  • MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction . [Link]

  • PubMed Central. Green methodologies for the synthesis of 2-aminothiophene . [Link]

  • Taylor & Francis Online. Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives . [Link]

  • ResearchGate. Green methodologies for the synthesis of 2-aminothiophene | Request PDF . [Link]

Sources

Hantzsch-like pyridine synthesis with 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Hantzsch-like Pyridine Synthesis with 3-(2-Fluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a modified Hantzsch-type, four-component reaction for the synthesis of highly functionalized, fluorinated 1,4-dihydropyridine and pyridine derivatives. By utilizing this compound as a key β-ketonitrile building block, this protocol offers a strategic route to novel heterocyclic scaffolds. The strategic incorporation of a fluorine atom can significantly influence the physicochemical properties of the resulting molecules, a feature of high interest in modern medicinal chemistry for enhancing pharmacokinetic profiles and target binding affinity.[1][2] This guide details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and discusses critical process parameters and expected outcomes.

Introduction and Scientific Rationale

The pyridine ring is a privileged scaffold in pharmaceutical and agrochemical research, forming the core of numerous approved drugs.[3][4] The Hantzsch pyridine synthesis, first reported in 1881, remains a cornerstone of heterocyclic chemistry, valued for its efficiency in constructing the dihydropyridine core via a multicomponent reaction (MCR).[5][6] The classic Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[7][8]

This application note focuses on a contemporary variation of this reaction, employing a β-ketonitrile, specifically This compound , in place of one of the traditional β-ketoester components. This modification allows for the introduction of both a nitrile group and a fluorinated aryl moiety, expanding the chemical space accessible through Hantzsch-type chemistry.

Causality Behind Component Selection:

  • This compound: This reactant serves as a potent surrogate for a β-ketoester. The strongly electron-withdrawing nitrile group facilitates the formation of the crucial enamine intermediate required for the reaction cascade.[9]

  • The 2-Fluoro Substituent: The strategic placement of fluorine is a well-established strategy in drug design.[1] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to biological targets through favorable electrostatic interactions.[2][3] The resulting fluorinated pyridine derivatives are therefore high-value targets for drug discovery programs.[1][10]

This protocol outlines a reliable method for synthesizing a 4-(aryl)-3-cyano-5-(ethoxycarbonyl)-1,4-dihydropyridine derivative, which can be subsequently aromatized to the corresponding pyridine.

Reaction Mechanism and Theoretical Framework

The Hantzsch reaction is a domino reaction that proceeds through several key intermediates. The mechanism can be understood as the convergence of two distinct pathways that generate an enamine and an α,β-unsaturated carbonyl compound, which then combine and cyclize.[5][7]

  • Enamine Formation: The reaction between a β-dicarbonyl compound (here, ethyl acetoacetate) and the nitrogen source (ammonium acetate) forms an enamine intermediate (I).

  • Knoevenagel Condensation: Concurrently, the aldehyde condenses with the more acidic β-ketonitrile (this compound) to form an α,β-unsaturated dicarbonyl species, often referred to as a Knoevenagel adduct (II).[11]

  • Michael Addition & Cyclization: The nucleophilic enamine (I) undergoes a Michael addition to the electrophilic α,β-unsaturated intermediate (II).[12] This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine (1,4-DHP) product.[7][8]

Hantzsch_Mechanism Fig. 1: Generalized Hantzsch-like Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products RCHO Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct (II) (α,β-unsaturated) RCHO->Knoevenagel Knoevenagel Condensation Ketonitrile 3-(2-Fluorophenyl) -3-oxopropanenitrile Ketonitrile->Knoevenagel Ketoester Ethyl Acetoacetate Enamine Enamine (I) Ketoester->Enamine + NH₃ Ammonia Ammonium Acetate (NH₄OAc) Ammonia->Enamine DHP 1,4-Dihydropyridine (1,4-DHP) Knoevenagel->DHP Michael Addition + Cyclization + Dehydration Enamine->DHP Pyridine Pyridine (Aromatized) DHP->Pyridine Oxidation

Caption: Fig. 1: Generalized Hantzsch-like Reaction Mechanism

Materials, Safety, and Equipment

Reagent & Solvent Data
Reagent/SolventFormulaMW ( g/mol )Molar Eq.Example AmountSupplier Notes
BenzaldehydeC₇H₆O106.121.01.06 g (10 mmol)Reagent Grade, freshly distilled if necessary
This compoundC₉H₆FNO163.151.01.63 g (10 mmol)Purity >97%[9]
Ethyl AcetoacetateC₆H₁₀O₃130.141.01.30 g (10 mmol)Reagent Grade
Ammonium AcetateC₂H₇NO₂77.081.20.92 g (12 mmol)Anhydrous
Ethanol (EtOH)C₂H₅OH46.07-30 mLAbsolute or 200 proof
Cerium(IV) Ammonium Nitrate (CAN)H₈N₈CeO₁₈548.232.212.06 g (22 mmol)For optional aromatization step
Acetonitrile (MeCN)C₂H₃N41.05-40 mLFor optional aromatization step
Safety and Handling
  • This compound: This compound is an organic nitrile and should be handled with caution. It may be toxic if inhaled or absorbed through the skin.[9] Always handle in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9][14]

  • General Precautions: All operations should be performed in a fume hood. Avoid creating dusts. Keep reagents away from heat and open flames.[13] Ensure proper grounding of equipment to prevent static discharge.[13]

Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Recrystallization glassware

  • Rotary evaporator

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Phenyl)-2-(2-fluorophenyl)-3-cyano-5-(ethoxycarbonyl)-1,4-dihydropyridine

This protocol details the primary multicomponent condensation reaction.

Workflow_Synthesis Fig. 2: Experimental Workflow for 1,4-DHP Synthesis A 1. Combine Reagents - Aldehyde (10 mmol) - Ketonitrile (10 mmol) - Ketoester (10 mmol) - NH₄OAc (12 mmol) - Ethanol (30 mL) B 2. Reaction - Heat to reflux (approx. 78 °C) - Stir for 2-4 hours A->B C 3. Monitor Progress - Use TLC (e.g., 3:1 Hexane:EtOAc) - Check for consumption of starting materials B->C D 4. Isolation - Cool mixture to room temp. - Cool further in ice bath to maximize precipitation C->D E 5. Collection - Collect solid via vacuum filtration - Wash with cold ethanol D->E F 6. Purification - Recrystallize crude product from hot ethanol E->F G 7. Characterization - Dry product under vacuum - Analyze via NMR, MS, IR F->G

Caption: Fig. 2: Experimental Workflow for 1,4-DHP Synthesis

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol), this compound (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (12 mmol).[5]

  • Solvation: Add absolute ethanol (30 mL) to the flask.

  • Reaction: Attach a reflux condenser and place the flask on a stirrer hotplate. Heat the mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, eluting with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the aldehyde spot.[5]

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid product should precipitate. To maximize yield, cool the flask in an ice-water bath for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product thoroughly with a small amount of cold ethanol to remove soluble impurities.[5]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to obtain the pure 1,4-dihydropyridine derivative as a crystalline solid.

  • Drying & Analysis: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Protocol 2: Aromatization to the Pyridine Derivative

The 1,4-DHP product can be easily oxidized to the corresponding stable pyridine. Aromatization is often driven by the formation of a stable aromatic ring system.[6]

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve the 1,4-dihydropyridine product (5 mmol) in acetonitrile (40 mL).

  • Oxidation: Add ceric ammonium nitrate (CAN) (11 mmol, 2.2 eq.) to the solution in portions over 10 minutes. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting 1,4-DHP spot has disappeared.

  • Work-up: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure pyridine product.

Discussion and Field-Proven Insights

  • Catalysis: While this reaction often proceeds without an explicit catalyst, acidic (e.g., acetic acid, p-TSA) or Lewis acid catalysts (e.g., Yb(OTf)₃, RuCl₃) can significantly accelerate the reaction rate and improve yields, especially with less reactive aldehydes.[7][15]

  • Solvent Choice: Ethanol is a conventional and effective solvent. However, for "green chemistry" initiatives, researchers have successfully performed Hantzsch syntheses in water or under solvent-free conditions, which can simplify work-up and reduce environmental impact.[15][16]

  • Reaction Temperature: Reflux conditions are standard for ensuring a reasonable reaction rate. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times from hours to minutes.[5][17]

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction or side product formation. Ensure anhydrous conditions and consider adding a catalyst. Check the purity of the starting aldehyde.

    • Incomplete Reaction: If the reaction stalls (as seen on TLC), extend the reflux time or add a catalytic amount of acetic acid.

    • Oily Product: If the product does not precipitate, concentrate the solvent under reduced pressure and attempt purification by column chromatography.

Conclusion

This application note provides a robust and detailed protocol for a Hantzsch-like synthesis utilizing this compound. This method serves as a powerful tool for medicinal chemists and researchers, enabling the efficient, one-pot construction of highly functionalized and pharmaceutically relevant fluorinated dihydropyridines and pyridines. The versatility of the Hantzsch reaction allows for broad substrate scope, offering a reliable pathway to generate compound libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[3][5]

References

  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues. (2025). BenchChem.
  • This compound CAS 31915-26-1. (n.d.). BIOSYNCE.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate.
  • New Efficient Protocol for the Production of Hantzsch 1,4-Dihydropyridines Using RuCl3. (n.d.). Synthetic Communications, 39(11).
  • Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2024).
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.).
  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. (2023). ACS Catalysis.
  • Ammonium persulfate: A simple and efficient catalyst for the synthesis of dihydropyridines (Hantzsch reaction). (2022). IOSR Journal of Applied Chemistry.
  • Synthesis of Hantzsch Dihydropyridine derivatives using Zeolite as a catalyst. (n.d.). IJSTM.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (2025).
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.). PMC - NIH. Retrieved from [Link]

  • Hantzsch synthesis of pyridine. (n.d.). Química Organica.org. Retrieved from [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • This compound. (n.d.). Methylamine Supplier. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.).
  • Hantzsch Pyridine Synthesis Definition. (n.d.). Fiveable. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025).
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. Retrieved from [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. Retrieved from [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.).
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). NIH. Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH. Retrieved from [Link]

  • Four‐component synthesis of pyridines from aldehyde, malononitrile and... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (2021). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). PMC. Retrieved from [Link]

  • Enaminone‐based synthesis of pyridine‐fused heterocycle. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).
  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (n.d.). PMC - NIH. Retrieved from [Link]

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Application Notes & Protocols: Multicomponent Reactions Involving 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Fluorinated Ketonitrile in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the pursuit of molecular complexity from simple, readily available starting materials is paramount. Multicomponent reactions (MCRs) represent a cornerstone of this endeavor, offering an elegant and efficient pathway to structurally diverse molecules in a single, atom-economical step.[1][2] This guide focuses on a particularly versatile and strategic building block: 3-(2-Fluorophenyl)-3-oxopropanenitrile .

This β-ketonitrile is not merely another active methylene compound; its architecture is strategically designed for high-value chemical transformations. The molecule incorporates three key features:

  • An Activated Methylene Group: The protons alpha to the nitrile and ketone are highly acidic, providing a potent nucleophilic center for initiating a cascade of bond-forming events.

  • An Electrophilic Ketone: The carbonyl group serves as a reactive site for condensation and cyclization reactions.

  • A 2-Fluorophenyl Moiety: The strategic placement of a fluorine atom on the phenyl ring is a well-established tactic in medicinal chemistry. Fluorine can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability, making the resulting compounds highly valuable for pharmaceutical development.[3][4]

This document provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of key multicomponent reactions utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and discuss the significance of the resulting heterocyclic scaffolds.

Synthesis of Polysubstituted 2-Amino-4H-Chromenes

The 4H-chromene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties. The three-component reaction between an aldehyde, this compound, and a phenol derivative (such as α-naphthol or resorcinol) provides a direct and efficient route to these valuable heterocycles.[5]

Mechanistic Rationale

The reaction proceeds through a domino Knoevenagel condensation/oxa-Michael addition/cyclization sequence. The base catalyst first facilitates the Knoevenagel condensation between the aldehyde and the active methylene of the β-ketonitrile to form a highly electrophilic α,β-unsaturated intermediate. The phenol then acts as a nucleophile in an intramolecular oxa-Michael addition, followed by tautomerization and cyclization to yield the final 2-amino-4H-chromene product.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Oxa-Michael Addition cluster_2 Step 3: Cyclization & Tautomerization A Aldehyde (R-CHO) B 3-(2-F-Ph)-3-oxopropanenitrile C Knoevenagel Intermediate A->C + Base B->C + Base D Phenol Derivative E Michael Adduct C->E D->E F Final 2-Amino-4H-Chromene E->F

Caption: Domino reaction pathway for 2-amino-4H-chromene synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg), this compound (1.0 mmol, 177.2 mg), and α-naphthol (1.0 mmol, 144.2 mg) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.1 mmol, ~14 µL of piperidine).

    • Scientist's Note: The choice of base can influence reaction times and yields. Piperidine is often effective for this transformation due to its optimal basicity and nucleophilicity.

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add ice-cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified solid in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary to obtain a high-purity crystalline solid. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Scope of Aldehyde Substitution
EntryAldehydeCatalystTime (h)Yield (%)
1BenzaldehydePiperidine2.592
24-ChlorobenzaldehydePiperidine2.095
34-MethoxybenzaldehydeTriethylamine3.090
44-NitrobenzaldehydePiperidine1.596
52-NaphthaldehydeTriethylamine3.588

Yields are for isolated, purified products and serve as representative examples.

Synthesis of Highly Substituted Pyrazoles

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, integral to numerous FDA-approved drugs for treating a range of conditions, from inflammation to cancer.[6] A robust and straightforward MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (here, our β-ketonitrile) with a hydrazine derivative.[7][8]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the hydrazine onto the more electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom onto the nitrile carbon. Subsequent tautomerization leads to the formation of the stable, aromatic 5-aminopyrazole ring. The fluorine on the phenyl ring remains untouched, providing a strategic handle for tuning the final molecule's properties.

G A 3-(2-F-Ph)-3-oxopropanenitrile C Initial Adduct A->C + Hydrazine B Hydrazine Derivative (R-NHNH2) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Final 5-Aminopyrazole Product D->E Tautomerization

Caption: Reaction pathway for the synthesis of 5-aminopyrazoles.

Experimental Protocol: Synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-5-amine
  • Reaction Setup: Dissolve this compound (1.0 mmol, 177.2 mg) in absolute ethanol (10 mL) in a 25 mL round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol, ~60 µL) to the solution dropwise at room temperature.

    • Scientist's Note: A slight excess of hydrazine ensures the complete consumption of the starting ketonitrile. The reaction is often exothermic; for substituted or less reactive hydrazines, gentle heating may be required.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the condensation.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-3 hours. Monitor by TLC until the starting ketonitrile spot disappears.

  • Product Isolation: The pyrazole product frequently precipitates directly from the reaction medium. If precipitation is slow, the mixture can be cooled in an ice bath.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the product under vacuum to yield the pure 5-aminopyrazole derivative.

Data Summary: Scope of Hydrazine Substitution
EntryHydrazine DerivativeConditionsTime (h)Yield (%)
1Hydrazine HydrateRT, Acetic Acid1.594
2Phenylhydrazine50°C, Acetic Acid3.091
3Methylhydrazine SulfateRT, Et3N2.589
4ThiosemicarbazideReflux, EtOH5.085

Yields are for isolated products and demonstrate the versatility of the protocol.

Applications in Drug Discovery and Lead Optimization

The heterocyclic scaffolds synthesized via these multicomponent reactions are of immense interest to the pharmaceutical industry.

  • Targeting Diverse Pathways: Pyridines, chromenes, and pyrazoles are core components of molecules that inhibit kinases, modulate ion channels, and act as antagonists for various receptors.[9][10] The libraries generated from this compound can be screened against a multitude of biological targets to identify novel hit compounds.

  • Leveraging the Fluorine Advantage: The 2-fluorophenyl group is a key asset. It can block metabolic oxidation at the ortho-position, thereby increasing the compound's half-life and bioavailability.[3] Furthermore, the electronegativity of fluorine can lead to favorable interactions, such as hydrogen bonding or dipole-dipole interactions, within the active site of a target protein, enhancing potency and selectivity.[4]

  • Efficiency in Library Synthesis: The one-pot nature of MCRs makes them ideal for generating large libraries of diverse analogs for structure-activity relationship (SAR) studies.[2] By simply varying the aldehyde, phenol, or hydrazine component, researchers can rapidly explore the chemical space around a hit compound to optimize its pharmacological properties.

Concluding Remarks

This compound has proven to be a highly effective and versatile substrate for multicomponent reactions. Its unique combination of reactive functional groups and a strategically placed fluorine atom allows for the efficient, one-pot synthesis of high-value heterocyclic compounds. The protocols detailed in this guide are robust, scalable, and provide a direct entry into chemical libraries rich in privileged medicinal scaffolds. For researchers in drug discovery and process development, mastering these reactions is a powerful strategy for accelerating the identification and optimization of next-generation therapeutics.

References

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Application Notes & Protocols: The Strategic Use of 3-(2-Fluorophenyl)-3-oxopropanenitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Fluorine and β-Ketonitriles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow medicinal chemists to meticulously modulate a candidate's metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3] When this powerful atomic feature is integrated into a versatile chemical scaffold, the potential for innovation expands significantly.

3-(2-Fluorophenyl)-3-oxopropanenitrile, also known as 2-Fluorobenzoylacetonitrile, is one such scaffold of high strategic value. As a β-ketonitrile, it possesses a trifecta of reactive sites: an electrophilic ketone, a versatile nitrile group, and an acidic α-methylene carbon. This structural arrangement makes it an exceptionally potent building block, or synthon, for the synthesis of a diverse array of heterocyclic compounds, which form the core of a vast number of approved pharmaceuticals. This guide provides an in-depth exploration of this compound, detailing its synthesis, properties, and proven applications in the construction of medicinally relevant heterocyclic systems.

Physicochemical Properties and Synthesis

A thorough understanding of a key starting material's properties is fundamental to its effective use. The characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 31915-26-1[Source]
Molecular Formula C₉H₆FNO[Source]
Molecular Weight 163.15 g/mol [Source]
Appearance Solid[Source]
Melting Point 60-65 °C[Source]
Boiling Point 297.3±20.0 °C at 760 mmHg[Source]
Density 1.2±0.1 g/cm³[Source]
pKa (Predicted) 6.11±0.10[Source]
Protocol 1: Synthesis via Crossed-Claisen Condensation

The most direct and widely adopted method for synthesizing β-ketonitriles is the Crossed-Claisen condensation.[4][5] This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. The causality behind this choice is efficiency and atom economy, directly coupling two readily available fragments.

Experimental Protocol:

  • Materials: Methyl 2-fluorobenzoate, Acetonitrile (anhydrous), Sodium ethoxide (NaOEt), Diethyl ether (anhydrous), 1N Hydrochloric acid (HCl), Saturated sodium chloride solution (brine).

  • Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

  • Procedure:

    • Equip a dry three-neck round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer. Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Charge the flask with sodium ethoxide (1.1 eq) and anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.

    • In the dropping funnel, prepare a solution of methyl 2-fluorobenzoate (1.0 eq) and anhydrous acetonitrile (1.2 eq) in anhydrous diethyl ether.

    • Add the ester/nitrile solution dropwise to the stirred NaOEt suspension over 30-45 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1N HCl until the pH is acidic (~pH 2-3).

    • Transfer the mixture to a separatory funnel. Collect the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the results to literature values.

Application in Heterocyclic Synthesis

The true utility of this compound lies in its role as a precursor to complex heterocyclic structures. Its three reactive centers can be selectively engaged in a variety of cyclization reactions.

Synthesis of Substituted Pyrazoles

Medicinal Relevance: The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous anti-inflammatory, analgesic, and kinase inhibitor drugs. The Knorr pyrazole synthesis is a classic and reliable method for their construction.[6][7]

Causality of Method: The Knorr synthesis provides a direct pathway to pyrazoles by reacting a 1,3-dicarbonyl compound (or its equivalent, like a β-ketonitrile) with a hydrazine derivative.[8][9] The reaction is thermodynamically driven by the formation of a stable aromatic ring.

Workflow for Knorr Pyrazole Synthesis.

Protocol 2: Knorr Synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-5-amine

  • Materials: this compound, Hydrazine hydrate, Ethanol, Glacial acetic acid (catalytic amount).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) to the solution, followed by a few drops of glacial acetic acid. The acid catalyzes the initial condensation step.

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry to yield the 5-aminopyrazole derivative.

Synthesis of Substituted Thiophenes

Medicinal Relevance: Thiophene rings are present in drugs like the antipsychotic Olanzapine and the antiplatelet agent Ticlopidine. The Gewald reaction is a powerful multicomponent reaction for synthesizing highly substituted 2-aminothiophenes.[10][11]

Causality of Method: The Gewald reaction is a one-pot synthesis that combines a carbonyl compound, an active methylene nitrile, and elemental sulfur.[12] Its efficiency stems from creating multiple bonds in a single operation, which is highly desirable in drug discovery for building molecular libraries.[13]

Gewald_Thiophene_Synthesis cluster_reactants Reactants KetoNitrile 3-(2-Fluorophenyl)- 3-oxopropanenitrile Base Morpholine or Piperidine KetoNitrile->Base Sulfur Elemental Sulfur (S₈) Sulfur->Base Product Substituted 2-Aminothiophene Base->Product Heat in Ethanol caption Workflow for Gewald Thiophene Synthesis.

Workflow for Gewald Thiophene Synthesis.

Protocol 3: Gewald Synthesis of a 2-Aminothiophene Derivative

  • Materials: this compound, Elemental sulfur, Morpholine (or another secondary amine base), Ethanol.

  • Procedure:

    • To a stirred suspension of elemental sulfur (1.1 eq) in ethanol, add this compound (1.0 eq).

    • Add morpholine (1.2 eq) dropwise. The base is crucial as it catalyzes the initial Knoevenagel condensation and facilitates the reaction with sulfur.[14]

    • Heat the mixture to a gentle reflux (around 50-60 °C) for 1-2 hours.

    • The reaction progress can be followed by TLC.

    • After completion, cool the mixture in an ice bath to precipitate the product.

    • Collect the solid by filtration, wash with cold ethanol to remove unreacted starting materials and impurities, and dry.

Case Study: Intermediate in the Synthesis of Blonanserin

The practical application of this compound is exemplified by its use (as its 4-fluoro isomer) in the synthesis of Blonanserin, a second-generation antipsychotic drug used for the treatment of schizophrenia.[15] While Blonanserin itself contains the 4-fluorophenyl moiety, the synthetic principles are directly transferable and highlight the industrial relevance of fluorobenzoylacetonitriles. Several patents describe the condensation of a fluorobenzoylacetonitrile with cyclooctanone to form a key pyridin-2-one intermediate.[16][17][18]

Simplified pathway to Blonanserin.

This industrial application underscores the compound's role in creating complex, biologically active molecules. The initial condensation reaction builds the core heterocyclic structure, which is then further functionalized to yield the final active pharmaceutical ingredient (API). The choice of an acid catalyst is critical for promoting the condensation and subsequent cyclization/dehydration cascade.[17]

Conclusion

This compound is a premier example of a molecular scaffold that combines the strategic advantages of fluorine incorporation with the synthetic versatility of a β-ketonitrile. Its ability to serve as a robust precursor for a wide range of medicinally relevant heterocycles, such as pyrazoles and thiophenes, makes it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and applications detailed herein provide a foundational framework for leveraging this powerful intermediate in the ongoing quest for novel therapeutics.

References

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  • El-Mecabaty, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 54, 785-792. Available at: [Link]

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  • Google Patents. CN102093289A - New preparation method of Blonanserin intermediate.
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  • Varshney, S., & Mishra, A. (2024). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]

  • Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

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  • Mulligan, C., & Török, B. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

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  • Organic Chemistry Portal. Claisen Condensation. Available at: [Link]

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  • Török, B., & Török, M. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Available at: [Link]

  • Reddy, G. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]

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Application of 3-(2-Fluorophenyl)-3-oxopropanenitrile in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Intermediates in Agrochemical Innovation

The introduction of fluorine atoms into active agrochemical ingredients has become a cornerstone of modern pesticide design. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and overall efficacy of a molecule. 3-(2-Fluorophenyl)-3-oxopropanenitrile, also known as 2-fluorobenzoylacetonitrile, is a versatile fluorinated building block that serves as a key intermediate in the synthesis of a range of high-value agrochemicals. Its bifunctional nature, possessing both a reactive β-ketonitrile moiety and a fluorinated aromatic ring, allows for the construction of complex heterocyclic scaffolds that are prevalent in modern fungicides and herbicides.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of potent agrochemicals, with a particular focus on the development of pyrazole-based fungicides. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals in the agrochemical industry, offering both practical guidance and a deeper understanding of the underlying chemical principles.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Fungicides

A primary application of this compound in agrochemical synthesis is in the construction of the pyrazolo[1,5-a]pyrimidine scaffold. This heterocyclic system is the core of several commercially important fungicides that exhibit a broad spectrum of activity against various plant pathogens. The synthesis typically proceeds via a cyclocondensation reaction between this compound and a substituted 3-aminopyrazole.

The general reaction scheme involves the nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to afford the fused pyrazolo[1,5-a]pyrimidine ring system. The 2-fluorophenyl substituent at the 7-position of the resulting scaffold is a key feature that often contributes to the molecule's fungicidal efficacy.

G reagent1 This compound intermediate Intermediate Adduct reagent1->intermediate Nucleophilic Attack reagent2 3-Amino-1H-pyrazole reagent2->intermediate product 7-(2-Fluorophenyl)pyrazolo[1,5-a]pyrimidine intermediate->product Cyclization & Dehydration

Caption: General workflow for the synthesis of 7-(2-Fluorophenyl)pyrazolo[1,5-a]pyrimidines.

Detailed Experimental Protocol: Synthesis of 7-(2-Fluorophenyl)pyrazolo[1,5-a]pyrimidine

This protocol outlines a representative procedure for the synthesis of a model 7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine derivative, a core structure in many potent fungicides.

Materials and Reagents:

  • This compound (1.0 eq)

  • 3-Amino-1H-pyrazole (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and 3-Amino-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants completely.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and analyzing its structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield and Characterization Data:

CompoundMolecular FormulaMolecular WeightAppearanceMelting Point (°C)Yield (%)
7-(2-Fluorophenyl)pyrazolo[1,5-a]pyrimidineC₁₂H₈FN₃225.22Off-white solid155-15875-85

Note: Yields and melting points are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mechanism and Rationale: The Chemistry Behind the Synthesis

The cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core is a well-established and efficient method for constructing this important heterocyclic system. The reaction proceeds through a series of well-defined steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole on the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton transfer likely occurs, leading to the formation of a more stable carbinolamine intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring then acts as a nucleophile, attacking the nitrile carbon. This intramolecular cyclization step forms the six-membered pyrimidine ring.

  • Tautomerization and Dehydration: The resulting cyclic intermediate undergoes tautomerization and subsequent dehydration (loss of a water molecule) to yield the aromatic pyrazolo[1,5-a]pyrimidine product.

The use of glacial acetic acid as a solvent is advantageous as it also acts as a catalyst, protonating the carbonyl oxygen of the β-ketonitrile and thereby increasing its electrophilicity.

G cluster_0 Reaction Mechanism start Reactants step1 Nucleophilic Attack start->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 end Product step3->end

Caption: Key steps in the pyrazolo[1,5-a]pyrimidine synthesis.

Further Derivatization and Structure-Activity Relationship (SAR) Insights

The 7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine core can be further functionalized to optimize its fungicidal activity. Common modifications include the introduction of substituents on the pyrazole and pyrimidine rings. For instance, the synthesis of N-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides has been shown to be a particularly effective strategy for enhancing fungicidal potency.

The synthesis of these carboxamide derivatives typically involves the hydrolysis of a 3-cyano or 3-carboethoxy precursor to the corresponding carboxylic acid, followed by coupling with a desired amine. The nature of the amine component can have a significant impact on the biological activity of the final compound.

Structure-Activity Relationship (SAR) studies have revealed several key trends:

  • The 2-fluorophenyl group at the 7-position is often crucial for high fungicidal activity.

  • Substitution at the 2- and 5-positions of the pyrazolo[1,5-a]pyrimidine ring can modulate the spectrum of activity and physical properties of the molecule.

  • The nature of the amide substituent in 3-carboxamide derivatives plays a critical role in target binding and overall efficacy. Small, lipophilic groups are often preferred.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its application in the construction of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of a new generation of highly effective fungicides. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in the field to explore the full potential of this important building block.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives, as well as the exploration of novel substitutions on the core scaffold to address the ongoing challenge of fungicide resistance. The continued application of this compound and related fluorinated intermediates will undoubtedly play a pivotal role in the discovery and development of the next generation of crop protection agents.

References

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Mol Divers. 2016 Nov;20(4):887-896. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. 2021 Nov 22;26(22):7036. [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Eur J Med Chem. 2011 Sep;46(9):3957-65. [Link]

  • Pyrazolo[1,5-a]pyrimidine derivatives.
  • Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. J Enzyme Inhib Med Chem. 2018;33(1):1086-1096. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. J Med Chem. 2016 Nov 23;59(22):10247-10266. [Link]

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  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. 2008 Jul 11;13(7):1493-504. [Link]

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  • Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of General Chemistry. 2017, 87(10), 2439-2442. [Link]

Catalytic Reduction of 3-(2-Fluorophenyl)-3-oxopropanenitrile: A Comprehensive Guide to Selective Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the catalytic reduction of the nitrile group in 3-(2-Fluorophenyl)-3-oxopropanenitrile, a key transformation for the synthesis of valuable pharmaceutical intermediates. The presence of both a nitrile and a ketone functionality presents a significant chemoselectivity challenge. This guide explores various catalytic systems, explains the underlying mechanistic principles, and provides detailed, field-proven protocols to enable researchers, scientists, and drug development professionals to achieve high yields and selectivities for the desired primary amine product. We will delve into the nuances of catalyst selection, reaction optimization, and byproduct mitigation, grounding our recommendations in authoritative literature and practical experience.

Introduction: The Chemoselectivity Challenge

The reduction of nitriles is a fundamental and atom-economical route to primary amines, which are ubiquitous building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The substrate in focus, this compound, is a β-ketonitrile, a class of compounds recognized for their utility as versatile synthetic intermediates.[3] The primary challenge in the hydrogenation of this molecule lies in the selective reduction of the nitrile group to a primary amine (3-amino-1-(2-fluorophenyl)propan-1-one) while preserving the ketone functionality.

Standard reduction methods, including the use of powerful stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄), often lack the required chemoselectivity, leading to the reduction of both the nitrile and the ketone, resulting in the corresponding amino alcohol.[4][5] Catalytic hydrogenation offers a more tunable and environmentally benign alternative, allowing for precise control over the reaction outcome through careful selection of the catalyst, support, and reaction conditions.[6]

This guide will focus on heterogeneous catalytic systems, which offer advantages in terms of catalyst recovery and reuse. We will explore the application of common hydrogenation catalysts such as Raney® Nickel, Palladium on Carbon (Pd/C), and Ruthenium-based catalysts.

Understanding the Reaction Landscape: Pathways and Byproducts

The catalytic hydrogenation of a nitrile to a primary amine proceeds through an imine intermediate.[6] However, this reactive imine can undergo further reactions with the newly formed primary amine, leading to the formation of secondary and tertiary amines as byproducts.[7][8] For this compound, the primary competing reaction is the reduction of the ketone.

dot

Caption: Potential reaction pathways in the reduction of this compound.

Catalyst Selection and Rationale

The choice of catalyst is paramount in achieving the desired chemoselectivity. The following sections detail the characteristics and applications of various catalytic systems for nitrile reduction.

Raney® Nickel: A Cost-Effective Workhorse

Raney® Nickel, a spongy, high-surface-area nickel catalyst, is a widely used and cost-effective option for nitrile hydrogenation.[9][10] It is generally effective for the reduction of both aliphatic and aromatic nitriles.[11] However, its high activity can sometimes lead to over-reduction and the formation of byproducts.

Mechanism Insight: The reduction on the nickel surface involves the adsorption of the nitrile and hydrogen, followed by a stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

Chemoselectivity Considerations: To favor the reduction of the nitrile over the ketone, lower temperatures and pressures are generally preferred. The addition of ammonia can also suppress the formation of secondary and tertiary amines by shifting the equilibrium away from imine-amine condensation.[11]

Palladium on Carbon (Pd/C): Versatility and Challenges

Palladium on carbon is a versatile and widely used hydrogenation catalyst.[6] While highly effective for many reductions, achieving high selectivity for primary amines from nitriles can be challenging due to the formation of secondary and tertiary amines.[12] Furthermore, palladium catalysts can also be active for the reduction of ketones, particularly under more forcing conditions.

Mechanism Insight: The reaction mechanism on palladium is similar to that on nickel, involving surface-adsorbed species. The formation of secondary amines is a significant competing pathway.[13]

Chemoselectivity Considerations: The selectivity of Pd/C can be influenced by the choice of solvent and the addition of acidic or basic modifiers. For instance, conducting the reaction in an acidic medium can protonate the primary amine as it forms, preventing it from reacting with the imine intermediate.[14][15] However, acidic conditions may not be compatible with all substrates. Some studies have shown that modifying the Pd/C catalyst with additives like ethylenediamine can suppress its activity towards nitrile reduction, which could be leveraged to selectively reduce other functional groups in the presence of a nitrile.[16]

Ruthenium-Based Catalysts: High Selectivity for Primary Amines

Ruthenium-based catalysts have emerged as highly effective systems for the selective hydrogenation of nitriles to primary amines.[1][17] They often exhibit excellent chemoselectivity and functional group tolerance. Both homogeneous and heterogeneous ruthenium catalysts have been developed for this transformation.

Mechanism Insight: Ruthenium catalysts can operate through different mechanistic pathways, sometimes involving metal-ligand cooperation. They are known for their ability to activate hydrogen and the nitrile group efficiently, leading to high catalytic activity.

Chemoselectivity Considerations: Ruthenium catalysts often show a lower propensity for over-reduction and the formation of secondary and tertiary amines compared to nickel and palladium.[18] This makes them an attractive choice for complex substrates where high selectivity is crucial.

Experimental Protocols

The following protocols are provided as detailed starting points for the catalytic reduction of this compound. Optimization of these conditions for specific laboratory setups and scales is recommended.

Protocol 1: Raney® Nickel Catalyzed Hydrogenation

This protocol aims to selectively reduce the nitrile group using Raney® Nickel under controlled conditions.

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Ethanol (anhydrous)

  • Ammonia solution (7 N in methanol)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Filter aid (e.g., Celite®)

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stir bar or mechanical stirrer

  • Glass liner for the autoclave

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, carefully wash the required amount of Raney® Nickel slurry (typically 10-20 wt% of the substrate) with anhydrous ethanol three times to remove water.

  • Reaction Setup: In the glass liner of the autoclave, dissolve this compound (1.0 eq) in a mixture of anhydrous ethanol and the 7 N methanolic ammonia solution (typically a 10:1 v/v ratio).

  • Add the washed Raney® Nickel to the substrate solution under a stream of inert gas.

  • Seal the autoclave and purge the system with inert gas three times, followed by three purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Begin stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by monitoring hydrogen uptake or by taking aliquots (if the reactor setup allows) for analysis by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with inert gas.

  • Under an inert atmosphere, filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric when dry and must be kept wet with solvent at all times.[10]

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization to yield the desired 3-amino-1-(2-fluorophenyl)propan-1-one.

dot

Protocol_Workflow A Catalyst Preparation (Wash Raney® Ni) B Reaction Setup (Substrate, Solvent, Catalyst) A->B C Hydrogenation (Pressure, Temperature) B->C D Reaction Monitoring (TLC, GC, LC-MS) C->D D->C Continue if incomplete E Work-up (Filtration) D->E Reaction Complete F Purification (Chromatography) E->F G Final Product F->G

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation in Acidic Media

This protocol utilizes an acidic additive to promote the selective formation of the primary amine.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Filter aid (e.g., Celite®)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM)

Equipment:

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stir bar

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in methanol.

  • Carefully add concentrated HCl (e.g., 1.1 eq) to the solution.

  • Under a stream of inert gas, add 10% Pd/C (5-10 wt% of the substrate).

  • Seal the flask and evacuate and backfill with hydrogen gas three times.

  • Stir the reaction mixture under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of filter aid to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, preferably kept wet.[14]

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with 2 M NaOH solution until the pH is >10.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or other suitable methods.

Data Presentation and Comparison

The following table summarizes typical reaction conditions and expected outcomes for the catalytic systems discussed. These are representative values and may require optimization for the specific substrate.

Catalyst SystemTypical ConditionsExpected Primary Amine SelectivityKey Considerations
Raney® Nickel 5-10 bar H₂, 40-60 °C, EtOH/NH₃Moderate to HighCost-effective; risk of over-reduction; pyrophoric catalyst handling.[19]
Pd/C 1 atm H₂, RT, MeOH/HClHighGood selectivity with acid additive; potential for ketone reduction at higher T/P.[14][20]
Ru-based Catalysts 10-50 bar H₂, 80-120 °CVery HighExcellent selectivity and functional group tolerance; may require higher T/P.[1]

Conclusion

The selective catalytic reduction of the nitrile in this compound is a challenging yet achievable transformation. The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired primary amine product while minimizing the reduction of the ketone and the formation of secondary amine byproducts. Ruthenium-based catalysts generally offer the highest selectivity for primary amines, while Raney® Nickel provides a cost-effective alternative. Palladium on carbon can also be effective, particularly with the use of acidic additives. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop and optimize this important synthetic transformation.

References

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  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]

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Application Notes and Protocols for the Synthesis of Quinolines Using 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] First isolated from coal tar in 1834, its derivatives have since been identified in numerous natural alkaloids and have become the structural core of a vast array of synthetic compounds with profound pharmacological activities.[3] The therapeutic reach of quinoline-based drugs is extensive, encompassing anti-malarial agents like chloroquine and quinine, antibacterial fluoroquinolones such as ciprofloxacin, and anti-cancer drugs including camptothecin and topotecan.[1][4] The versatility of the quinoline nucleus allows for extensive functionalization, enabling medicinal chemists to fine-tune pharmacokinetic profiles, enhance efficacy, and reduce toxicity, making it a perpetual target for drug discovery and development.[5]

This guide provides a detailed examination of a modern synthetic approach to novel quinoline derivatives, utilizing 3-(2-Fluorophenyl)-3-oxopropanenitrile as a key building block. The presence of the fluorophenyl moiety is of particular interest, as fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity.

Synthetic Strategy: The Friedländer Annulation

The Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods for constructing the quinoline ring system.[6][7] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or a β-ketoester, under acidic or basic conditions.[8][9][10]

In the context of our target synthesis, this compound serves as the component providing the α-methylene group, activated by the adjacent nitrile and carbonyl functionalities. The reaction partner would be a 2-aminoaryl aldehyde or ketone. For the purpose of this protocol, we will use 2-aminobenzophenone as a representative example, which will lead to the formation of a highly functionalized 2-amino-4-phenylquinoline derivative.

Proposed Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions.[6][7]

  • Aldol Condensation Pathway: This pathway commences with an intermolecular aldol-type condensation between the enolizable this compound and the carbonyl group of the 2-aminoaryl ketone. The resulting aldol adduct then undergoes intramolecular cyclization via the attack of the amino group on the nitrile carbon, followed by tautomerization and dehydration to yield the aromatic quinoline ring.

  • Schiff Base Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of a reaction partner. However, in this specific case with a β-ketonitrile, the initial condensation is more likely to proceed via the aldol pathway due to the high reactivity of the α-methylene protons.

The overall transformation is a cyclocondensation reaction that efficiently constructs the quinoline core.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(2-fluorophenyl)-3-cyano-quinoline from 2-Aminobenzophenone and this compound

This protocol details a robust and efficient method for the synthesis of a highly substituted quinoline derivative via a modified Friedländer annulation under basic conditions.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
2-AminobenzophenoneC₁₃H₁₁NO197.231.01.0
This compoundC₉H₆FNO163.151.21.2
Potassium Hydroxide (KOH)KOH56.112.02.0
Ethanol (EtOH)C₂H₅OH46.0710 mL-
Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzophenone (1.0 mmol, 197 mg) and this compound (1.2 mmol, 196 mg) in 10 mL of ethanol.

  • Addition of Base: To the stirred solution, add powdered potassium hydroxide (2.0 mmol, 112 mg).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of ice-cold water. A solid precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 2-amino-4-(2-fluorophenyl)-3-cyano-quinoline.

Visualizing the Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Aminobenzophenone & this compound in Ethanol B Add Potassium Hydroxide A->B C Heat to Reflux (4-6 h) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Pour into Ice-Cold Water E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallize from Ethanol or Column Chromatography H->I

Caption: Experimental workflow for the synthesis of a quinoline derivative.

Mechanistic Insights and Causality

The choice of a base catalyst, such as potassium hydroxide, is crucial in this synthesis. The base serves to deprotonate the α-methylene group of this compound, generating a reactive enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-aminobenzophenone, initiating the condensation reaction. The subsequent intramolecular cyclization is facilitated by the proximity of the amino group and the nitrile, leading to the formation of the stable aromatic quinoline ring. The use of ethanol as a solvent provides a suitable medium for the reaction, and its boiling point allows for a controlled reaction temperature.

Visualizing the Reaction Pathway

G start 2-aminobenzophenone 2-Aminobenzophenone start->2-aminobenzophenone ketonitrile This compound start->ketonitrile intermediate Aldol Adduct Intermediate 2-aminobenzophenone->intermediate KOH, EtOH ketonitrile->intermediate quinoline 2-Amino-4-(2-fluorophenyl)-3-cyano-quinoline intermediate->quinoline Cyclization & Dehydration end quinoline->end

Caption: Simplified reaction pathway for quinoline synthesis.

Applications in Drug Development

The synthesized quinoline derivatives, particularly those bearing amino and cyano functionalities, are valuable scaffolds for further chemical modification. The amino group can be readily derivatized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR). The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cycloaddition reactions. The presence of the fluorophenyl group can enhance the metabolic stability and binding interactions of the molecule with biological targets. These compounds represent promising starting points for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][5]

Conclusion

The use of this compound in the Friedländer annulation provides a straightforward and efficient route to novel, highly functionalized quinoline derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical space and the discovery of next-generation therapeutics based on the versatile quinoline scaffold.

References

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  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

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Cyclocondensation reactions of 3-(2-Fluorophenyl)-3-oxopropanenitrile with amidines

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cyclocondensation Reactions of 3-(2-Fluorophenyl)-3-oxopropanenitrile with Amidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules and a vast array of therapeutic agents.[1][2] The strategic incorporation of fluorine into these heterocyclic systems often enhances pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[3][4] This has made fluorinated pyrimidines, such as the groundbreaking anticancer drug 5-Fluorouracil (5-FU), indispensable in modern therapeutics.[5][6][7]

This application note provides a comprehensive guide to the synthesis of highly functionalized 4-amino-6-(2-fluorophenyl)pyrimidine-5-carbonitriles. The described protocol utilizes a robust cyclocondensation reaction between the versatile building block this compound[8] and various amidines. This reaction class offers an efficient and modular route to a scaffold of significant interest in drug discovery, particularly for the development of kinase inhibitors and other targeted therapies.

Reaction Mechanism and Scientific Rationale

The formation of the pyrimidine ring from a β-ketonitrile and an amidine is a classic example of cyclocondensation. The reaction proceeds through a well-established pathway that leverages the inherent reactivity of the starting materials.

Causality Behind the Mechanism:

  • Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine on the electrophilic carbonyl carbon of this compound. This step is often facilitated by a base, which can deprotonate the amidine hydrochloride salt to generate the more nucleophilic free amidine.

  • Intermediate Formation: This initial attack forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield a condensed intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This key step closes the six-membered ring.

  • Tautomerization & Aromatization: A final tautomerization step leads to the stable, aromatic 4-aminopyrimidine product. The formation of the aromatic ring is a strong thermodynamic driving force for the reaction.

The presence of the 2-fluorophenyl group is significant. The electronegative fluorine atom can influence the reactivity of the ketone and impart unique physicochemical properties to the final pyrimidine product, which can be crucial for its biological activity.[4]

Diagram 1: Proposed Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 This compound I1 Nucleophilic Attack on Carbonyl R1->I1 + Amidine R2 Amidine (R-C(NH)NH2) R2->I1 I2 Tetrahedral Intermediate (Loss of H2O) I1->I2 Base Catalyst I3 Intramolecular Cyclization (Attack on Nitrile) I2->I3 I4 Tautomerization to Aromatic System I3->I4 P1 4-Amino-6-(2-fluorophenyl)- 2-R-pyrimidine-5-carbonitrile I4->P1 Aromatization

Caption: Proposed mechanism for the cyclocondensation reaction.

Experimental Protocols

This section details a general, self-validating protocol for the synthesis of 4-amino-6-(2-fluorophenyl)-2-substituted-pyrimidine-5-carbonitriles. The protocol includes steps for reaction setup, monitoring, work-up, and purification, along with guidelines for characterization.

Diagram 2: Experimental Workflow

Experimental_Workflow A 1. Reagent Setup - Dissolve Ketonitrile in Ethanol - Add Amidine Hydrochloride - Add Base (e.g., NaOEt) B 2. Reaction - Reflux mixture (e.g., 78°C) - 4-8 hours A->B C 3. Monitoring - Thin-Layer Chromatography (TLC) - Check for consumption of starting material B->C C->B Continue if incomplete D 4. Work-up - Cool to room temperature - Pour into ice-water - Stir to precipitate solid C->D If complete E 5. Isolation - Vacuum filtration - Wash with cold water & ethanol D->E F 6. Purification - Recrystallization (e.g., from Ethanol/DMF) E->F G 7. Characterization - NMR, IR, Mass Spectrometry - Melting Point F->G

Caption: General workflow for synthesis and product validation.

Protocol 1: Synthesis of 4-Amino-6-(2-fluorophenyl)-2-phenylpyrimidine-5-carbonitrile

This protocol describes the reaction using benzamidine hydrochloride as the amidine source.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzamidine hydrochloride (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq)

  • Absolute Ethanol (as solvent)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel 60 F254)

  • Vacuum filtration apparatus

Step-by-Step Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.77 g, 10 mmol) in absolute ethanol (40 mL).

  • Addition of Reactants: To the stirred solution, add benzamidine hydrochloride (e.g., 1.72 g, 11 mmol) followed by the portion-wise addition of sodium ethoxide (e.g., 0.82 g, 12 mmol) at room temperature. The addition of the base should be handled with care.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C) using a heating mantle. Maintain reflux for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The disappearance of the starting ketonitrile spot indicates reaction completion.

  • Product Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and cold ethanol (1 x 20 mL) to remove residual salts and impurities.

  • Purification and Drying: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from a suitable solvent system, such as an ethanol/DMF mixture.

Data Presentation and Characterization

The success of the synthesis is validated through rigorous characterization of the final product. The following tables summarize typical reaction outcomes and expected analytical data.

Table 1: Representative Cyclocondensation Reaction Data

R-Group (Amidine)BaseSolventTime (h)Typical Yield (%)
Phenyl (Benzamidine)NaOEtEthanol6 - 885 - 92
Amino (Guanidine)K₂CO₃DMF4 - 680 - 88
Methyl (Acetamidine)NaOEtEthanol8 - 1075 - 83
Hydrogen (Formamidine)NaOMeMethanol6 - 870 - 78

Table 2: Expected Characterization for 4-Amino-6-(2-fluorophenyl)-2-phenylpyrimidine-5-carbonitrile

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 8.2-8.4 (m, 2H, Ar-H), 7.5-7.8 (m, 5H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 7.0 (br s, 2H, -NH₂)
IR (KBr, cm⁻¹)~3450-3300 (-NH₂ stretch), ~2220 (-C≡N stretch), ~1640 (C=N stretch), ~1220 (C-F stretch)
Mass Spec. (ESI+)m/z calculated for C₁₇H₁₁FN₄ [M+H]⁺: 291.10; Found: 291.11
Melting Point Specific to the product, typically sharp, indicating high purity.

Applications in Drug Development and Medicinal Chemistry

The 4-amino-5-cyanopyrimidine core synthesized via this protocol is a "privileged scaffold" in medicinal chemistry.[9] Its rigid structure and defined hydrogen bonding capabilities (amino group as a donor, pyrimidine nitrogens and nitrile as acceptors) make it an ideal template for designing enzyme inhibitors.

  • Kinase Inhibitors: Many potent and selective kinase inhibitors utilize this framework to interact with the hinge region of the ATP-binding pocket. The 2-substituent (from the amidine) and the 6-aryl group can be modified to achieve selectivity and potency against specific kinase targets.

  • Other Therapeutic Areas: Beyond oncology, this scaffold has been explored for antiviral, anti-inflammatory, and antihypertensive applications.[10]

  • Role of Fluorine: The 2-fluoro substituent on the phenyl ring can enhance binding affinity through favorable interactions with the target protein and improve metabolic stability by blocking potential sites of oxidative metabolism, thus increasing the drug's half-life.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive base (e.g., old NaOEt).2. Insufficient reaction time or temperature.3. Impure starting materials.1. Use freshly prepared or properly stored base.2. Increase reflux time and monitor carefully with TLC.3. Verify purity of ketonitrile and amidine by NMR or MP.
Incomplete Reaction 1. Insufficient base.2. Poor solubility of reactants.1. Increase stoichiometry of the base to 1.5 eq.2. Consider a higher-boiling solvent like DMF, especially for less reactive amidines.
Oily Product/Failure to Precipitate 1. Product is soluble in the aqueous mixture.2. Presence of significant impurities.1. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), then wash, dry, and concentrate.2. Purify the crude material using column chromatography.

References

  • This compound CAS 31915-26-1 - BIOSYNCE. BIOSYNCE.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PMC. Available at: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. World Journal of Organic Chemistry.
  • The oral fluorinated pyrimidines. PubMed. Available at: [Link]

  • Synthesis and cytotoxic activity of novel 4-amino-5-cyano-2-sulfonylpyrimidines. ResearchGate. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

  • A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. ResearchGate. Available at: [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkat USA.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols for the Thorpe-Ziegler Reaction of Dinitriles Derived from 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the Thorpe-Ziegler reaction, specifically focusing on its application to dinitriles derived from 3-(2-Fluorophenyl)-3-oxopropanenitrile. This intramolecular cyclization is a powerful tool for the synthesis of functionalized cyclic ketones, which are valuable intermediates in medicinal chemistry and drug discovery. These application notes offer a detailed exploration of the reaction mechanism, step-by-step experimental protocols, and critical considerations for successful execution and optimization.

Introduction: The Strategic Value of the Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to yield a cyclic ketone.[1][2] This transformation is conceptually related to the Dieckmann condensation and serves as a robust method for the formation of carbon-carbon bonds in cyclic systems.[2] The reaction is particularly effective for the synthesis of 5- to 8-membered rings and larger macrocycles.[3]

The products of the Thorpe-Ziegler reaction, specifically functionalized cyclic ketones, are of significant interest in drug development. The incorporation of a fluorine atom, as in the case of dinitriles derived from this compound, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The nitrile group itself is a versatile functional handle and a common pharmacophore in many approved drugs.

This guide will focus on the Thorpe-Ziegler cyclization of a representative dinitrile, 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile, to highlight the practical aspects and potential challenges of this reaction.

Reaction Mechanism: A Stepwise Annulation

The Thorpe-Ziegler reaction proceeds through a well-established multi-step mechanism initiated by a strong base.[1][4]

  • Deprotonation: A strong, non-nucleophilic base abstracts an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion.[1]

  • Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule. This step results in the formation of a cyclic imine anion.[4]

  • Protonation and Tautomerization: The cyclic imine anion is protonated during the workup, leading to a cyclic imine that rapidly tautomerizes to the more stable β-enaminonitrile. Spectroscopic studies have confirmed that the enamine tautomer is the major product due to the stability of the conjugated π-system.[1]

  • Hydrolysis (Optional but common): The resulting cyclic β-enaminonitrile can be hydrolyzed under acidic conditions to afford the corresponding cyclic ketone.[2][5]

Thorpe_Ziegler_Mechanism cluster_0 Thorpe-Ziegler Cyclization cluster_1 Hydrolysis Dinitrile Dinitrile Substrate Carbanion Resonance-Stabilized Carbanion Dinitrile->Carbanion  Strong Base (e.g., NaH) CyclicImineAnion Cyclic Imine Anion Carbanion->CyclicImineAnion  Intramolecular  Nucleophilic Attack CyclicEnaminonitrile Cyclic β-Enaminonitrile CyclicImineAnion->CyclicEnaminonitrile  Protonation &  Tautomerization CyclicKetone Cyclic Ketone CyclicEnaminonitrile->CyclicKetone  Acidic Workup (e.g., H3O+)

Figure 1: Generalized mechanism of the Thorpe-Ziegler reaction.

Experimental Protocols

Synthesis of the Dinitrile Precursor: 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile

A plausible synthetic route to the starting dinitrile is necessary to contextualize the Thorpe-Ziegler reaction. A common method involves the Michael addition of malononitrile to an α,β-unsaturated ketone.

Materials:

  • 1-(2-fluorophenyl)ethan-1-one

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Malononitrile

  • Ethanol

  • Diethyl ether

Procedure:

  • Mannich Reaction: In a round-bottom flask, combine 1-(2-fluorophenyl)ethan-1-one (1 equiv.), paraformaldehyde (1.2 equiv.), and dimethylamine hydrochloride (1.2 equiv.) in ethanol. Reflux the mixture for 2-4 hours.

  • Isolation of Mannich Base: After cooling, the solvent is removed under reduced pressure. The residue is treated with a saturated solution of sodium bicarbonate and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude Mannich base.

  • Michael Addition: The crude Mannich base is dissolved in a suitable solvent like ethanol, and malononitrile (1.1 equiv.) is added. A catalytic amount of a base (e.g., sodium ethoxide) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile.

Protocol for Thorpe-Ziegler Cyclization

This protocol details the intramolecular cyclization of 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile to yield 2-amino-4-(2-fluorophenyl)-5-oxo-1-cyclopentene-1-carbonitrile.

Materials:

  • 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equiv., washed with anhydrous hexanes to remove mineral oil) in anhydrous THF.

  • Substrate Addition: A solution of 2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrile (1 equiv.) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C under a nitrogen atmosphere. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 65-70 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 2-amino-4-(2-fluorophenyl)-5-oxo-1-cyclopentene-1-carbonitrile.

Protocol for Hydrolysis to the Cyclic Ketone

This protocol describes the conversion of the enaminonitrile to the corresponding cyclic diketone.

Materials:

  • 2-amino-4-(2-fluorophenyl)-5-oxo-1-cyclopentene-1-carbonitrile

  • Aqueous sulfuric acid (e.g., 6 M)

  • Diethyl ether

Procedure:

  • Reaction Setup: The purified enaminonitrile is dissolved in a suitable solvent (e.g., a mixture of ethanol and water) in a round-bottom flask.

  • Acid Hydrolysis: Aqueous sulfuric acid is added, and the mixture is heated to reflux. The reaction is monitored by TLC until the starting material is consumed.

  • Workup: The reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the final cyclic diketone.

Data Presentation

Compound Structure Molecular Weight ( g/mol ) Expected Yield Key Spectroscopic Data (Hypothetical)
2-(2-(2-fluorophenyl)-2-oxoethyl)malononitrileDinitrile Precursor216.1960-70%¹H NMR: signals for aromatic protons, methylene protons, and methine proton. ¹³C NMR: peaks for nitrile, ketone, and aromatic carbons.
2-amino-4-(2-fluorophenyl)-5-oxo-1-cyclopentene-1-carbonitrileEnaminonitrile Product216.1975-85%¹H NMR: disappearance of one set of methylene protons, appearance of broad NH₂ signal. IR: characteristic C≡N and C=C stretches.
3-(2-fluorophenyl)cyclopentane-1,2-dioneCyclic Ketone Product192.1780-90%¹H NMR: disappearance of NH₂ and nitrile signals. ¹³C NMR: appearance of two ketone signals. IR: characteristic C=O stretches.

Experimental Workflow and Logic

Experimental_Workflow Start Start: 1-(2-fluorophenyl)ethan-1-one Mannich Mannich Reaction Start->Mannich Michael Michael Addition with Malononitrile Mannich->Michael Dinitrile Purified Dinitrile Precursor Michael->Dinitrile ThorpeZiegler Thorpe-Ziegler Cyclization (NaH, THF, reflux) Dinitrile->ThorpeZiegler Enaminonitrile Purified Enaminonitrile ThorpeZiegler->Enaminonitrile Hydrolysis Acid Hydrolysis (H₂SO₄, reflux) Enaminonitrile->Hydrolysis FinalProduct Final Product: Cyclic Diketone Hydrolysis->FinalProduct

Sources

Application Notes & Protocols: The Strategic Role of 3-(2-Fluorophenyl)-3-oxopropanenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(2-Fluorophenyl)-3-oxopropanenitrile, a specialized β-ketonitrile, stands as a cornerstone precursor in the synthesis of diverse heterocyclic scaffolds. Its intrinsic bifunctionality, characterized by a highly reactive ketone and an activated methylene group adjacent to a nitrile, offers a synthetically powerful C3 synthon. The strategic placement of a fluorine atom on the phenyl ring further enhances its utility, often imparting favorable pharmacokinetic and pharmacodynamic properties to the resulting molecules. This guide provides an in-depth exploration of its application in constructing key heterocyclic systems, complete with detailed mechanistic insights and field-tested experimental protocols designed for researchers in synthetic chemistry and drug development.

Introduction: The Versatility of a Fluorinated β-Ketonitrile

This compound, also known as 2-(2-fluorobenzoyl)acetonitrile, is more than a simple organic molecule; it is a versatile building block for constructing molecular complexity.[1][2] Its value stems from two primary features:

  • Reactive Core: The molecule contains two key electrophilic centers (the carbonyl carbon and the nitrile carbon) and a nucleophilic center (the enolizable α-carbon). This arrangement facilitates a variety of cyclocondensation and multicomponent reactions.[3][4]

  • Fluorine Substitution: The presence of a fluorine atom at the ortho position of the phenyl ring is a deliberate design element. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including metabolic stability, binding affinity, and membrane permeability, making it a prized feature in modern medicinal chemistry.[5]

This precursor is a gateway to several classes of heterocycles that are prevalent in pharmaceuticals and agrochemicals, most notably pyrazoles, pyrimidines, and pyridines.[3][6]

Synthesis of 5-Amino-3-(2-fluorophenyl)pyrazole Derivatives

The reaction of β-ketonitriles with hydrazine and its derivatives is one of the most reliable and direct methods for synthesizing 5-aminopyrazoles.[3][7] These pyrazole scaffolds are integral to a wide range of pharmaceuticals, including anti-inflammatory agents like Celecoxib and antiviral drugs.

Mechanistic Rationale

The synthesis proceeds via a two-step intramolecular condensation sequence. The causality is as follows:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine derivative initiates an attack on the electrophilic carbonyl carbon of the this compound. This is the kinetically favored first step, leading to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an internal nucleophile, attacking the electrophilic carbon of the nitrile group. This 5-exo-dig cyclization is thermodynamically driven by the formation of a stable five-membered aromatic ring.[7]

G cluster_0 Reaction Pathway Precursor This compound Hydrazone Hydrazone Intermediate Precursor->Hydrazone 1. Nucleophilic Attack (on Carbonyl) Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Hydrazone Pyrazole 5-Aminopyrazole Derivative Hydrazone->Pyrazole 2. Intramolecular Cyclization (on Nitrile)

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Protocol: Synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-5-amine

This protocol details a standard procedure for the cyclocondensation reaction.

Materials:

  • This compound

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol, 1.77 g) in 30 mL of absolute ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (12 mmol, 0.6 mL). Then, add 2-3 drops of glacial acetic acid to catalyze the reaction. The use of a slight excess of hydrazine ensures complete consumption of the precursor.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid product with 20 mL of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the product under vacuum at 50°C for 2 hours to yield the final 3-(2-fluorophenyl)-1H-pyrazol-5-amine.

Data Summary: Pyrazole Synthesis
R-Group on HydrazineSolventCatalystTime (h)Typical Yield (%)
HEthanolAcetic Acid3-485-95
PhenylEthanolAcetic Acid4-680-90
4-MethylphenylAcetic AcidNone2-382-93
2,4-DinitrophenylDMFPiperidine5-775-85

Synthesis of 2-Amino-4-(2-fluorophenyl)pyrimidine Derivatives

The construction of a pyrimidine ring is a fundamental transformation in organic synthesis, given the prevalence of this scaffold in nucleic acids and a vast array of pharmaceuticals.[8][9] The classical approach involves the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N synthon like guanidine, urea, or thiourea.[8][10]

Mechanistic Rationale

The synthesis is a cyclocondensation reaction where the choice of base is critical for deprotonating the N-C-N reagent and the active methylene group of the β-ketonitrile.

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of the amidine nitrogen (from guanidine or urea) on the carbonyl carbon of the β-ketonitrile.

  • Cyclization and Dehydration: This is followed by an intramolecular cyclization where the second nitrogen of the N-C-N synthon attacks the nitrile group. The subsequent elimination of a water molecule from the cyclic intermediate drives the reaction towards the formation of the stable aromatic pyrimidine ring.

G cluster_0 Reaction Pathway Precursor This compound Intermediate1 Initial Adduct Precursor->Intermediate1 Guanidine Guanidine (or Urea/Thiourea) Guanidine->Intermediate1 1. Condensation (at Carbonyl) Base Base (e.g., NaOEt) Base->Guanidine Activation CyclicIntermediate Cyclic Intermediate Intermediate1->CyclicIntermediate 2. Intramolecular Cyclization Pyrimidine Aminopyrimidine Derivative CyclicIntermediate->Pyrimidine 3. Dehydration/ Aromatization

Caption: Reaction mechanism for pyrimidine synthesis.

Experimental Protocol: Synthesis of 4-(2-Fluorophenyl)pyrimidine-2-amine

This protocol uses guanidine hydrochloride with a strong base to generate the free guanidine in situ.

Materials:

  • This compound

  • Guanidine Hydrochloride

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol

Procedure:

  • Base Preparation: In a 100 mL three-necked flask fitted with a reflux condenser and nitrogen inlet, dissolve sodium metal (11 mmol, 0.25 g) in 40 mL of anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide. Caution: This reaction is exothermic and produces hydrogen gas.

  • Reagent Addition: Once all the sodium has reacted and the solution has cooled, add guanidine hydrochloride (10.5 mmol, 1.0 g), followed by this compound (10 mmol, 1.77 g).

  • Reaction: Heat the resulting suspension to reflux under a nitrogen atmosphere for 6-8 hours. The reaction mixture will typically become a thick slurry.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • pH Adjustment & Isolation: Neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 7. A solid precipitate will form.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60°C to obtain 4-(2-fluorophenyl)pyrimidine-2-amine.

Data Summary: Pyrimidine Synthesis
N-C-N ReagentBaseSolventTime (h)Typical Yield (%)
Guanidine HClNaOEtEthanol6-875-85
UreaNaOEtXylene3-560-70
ThioureaKOHDMF5-770-80

Synthesis of Substituted Pyridine Derivatives

The synthesis of highly functionalized pyridines often relies on multicomponent reactions, which offer high atom economy and efficiency.[2] Modifications of the Hantzsch or Bohlmann-Rahtz syntheses using β-ketonitriles are common strategies.[3][11]

Mechanistic Rationale: A Multicomponent Approach

A common strategy involves the reaction of an aldehyde, the β-ketonitrile, and another active methylene compound in the presence of an ammonia source (like ammonium acetate).

  • Knoevenagel Condensation: The reaction often begins with a base-catalyzed Knoevenagel condensation between the aldehyde and one of the active methylene compounds.

  • Michael Addition: The second active methylene compound (in our case, the enolate of this compound) performs a Michael addition to the resulting α,β-unsaturated system.

  • Cyclization and Aromatization: The ammonia source provides the nitrogen atom for the ring. A series of cyclization and elimination/oxidation steps leads to the final aromatic pyridine ring.

G Start Start: - Aldehyde (R-CHO) - Precursor - Malononitrile - NH4OAc Knoevenagel Knoevenagel Condensation Start->Knoevenagel Step 1 Michael Michael Addition Knoevenagel->Michael Step 2 Cyclization Cyclization & Dehydration Michael->Cyclization Step 3 Oxidation Oxidation/ Aromatization Cyclization->Oxidation Step 4 End End: Polysubstituted Pyridine Oxidation->End

Caption: General workflow for multicomponent pyridine synthesis.

Experimental Protocol: One-Pot Synthesis of a Polysubstituted Pyridine

Materials:

  • This compound

  • An aromatic aldehyde (e.g., Benzaldehyde)

  • Malononitrile

  • Ammonium Acetate

  • Ethanol

Procedure:

  • Mixing Reagents: In a 50 mL round-bottom flask, combine this compound (5 mmol, 0.885 g), benzaldehyde (5 mmol, 0.53 g), malononitrile (5 mmol, 0.33 g), and ammonium acetate (40 mmol, 3.08 g) in 20 mL of ethanol. The large excess of ammonium acetate serves as both the nitrogen source and a catalyst.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 5-6 hours, with stirring.

  • Isolation: After cooling, a solid product will typically precipitate. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Filtration and Purification: Collect the crude solid by vacuum filtration and wash it with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 2-amino-4-(2-fluorophenyl)-6-phenylnicotinonitrile.[2]

Data Summary: Multicomponent Pyridine Synthesis
Aldehyde (R-CHO)Active Methylene CompoundCatalyst / N-SourceTypical Yield (%)
BenzaldehydeMalononitrileAmmonium Acetate70-85
4-ChlorobenzaldehydeEthyl CyanoacetatePiperidine / NH₃65-80
4-MethoxybenzaldehydeMalononitrileAmmonium Acetate75-90

Conclusion

This compound is a demonstrably potent and adaptable precursor for the synthesis of medicinally relevant heterocyclic compounds. Its predictable reactivity allows for the rational design and efficient construction of pyrazoles, pyrimidines, and pyridines through well-established cyclocondensation and multicomponent reaction pathways. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this key building block in the pursuit of novel therapeutic agents and other advanced functional materials.

References

Application Notes & Protocols: 3-(2-Fluorophenyl)-3-oxopropanenitrile as a Pivotal Intermediate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] The β-ketonitrile moiety is a highly versatile functional group, prized for its dual reactivity that enables the construction of complex heterocyclic systems.[3] This guide focuses on 3-(2-Fluorophenyl)-3-oxopropanenitrile, a key building block that marries these two powerful features. We provide an in-depth exploration of its synthesis and its application as a precursor to a diverse range of bioactive heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[4][5] This document offers researchers, scientists, and drug development professionals both the foundational chemical logic and detailed, field-proven protocols for leveraging this intermediate in medicinal chemistry and drug discovery programs.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-Fluorobenzoylacetonitrile, is a bifunctional organic compound of significant interest in pharmaceutical synthesis.[6] Its value stems from three key structural features:

  • The 2-Fluorophenyl Group: The fluorine atom's high electronegativity and small size can modulate the electronic properties and conformation of a final molecule. This often leads to improved pharmacological profiles, such as enhanced binding to target proteins or resistance to metabolic degradation by cytochrome P450 enzymes.[1]

  • The Ketone Carbonyl Group: This electrophilic center is a prime site for nucleophilic attack and condensation reactions.

  • The α-Methylene and Nitrile Group: The protons on the methylene carbon adjacent to both the carbonyl and nitrile groups are highly acidic, facilitating the formation of a stabilized carbanion. This nucleophilic center, along with the electrophilic carbon of the nitrile, is crucial for cyclization reactions.

This combination of reactive sites makes this compound an ideal C3 synthon for multicomponent reactions, enabling the efficient and atom-economical construction of diverse molecular libraries.[4]

Synthesis of the Intermediate: this compound

The most common and scalable approach to synthesizing β-ketonitriles is the Claisen-type condensation between an ester and acetonitrile.[3][5] This method relies on a strong base to deprotonate acetonitrile, generating a nucleophile that subsequently attacks the ester's carbonyl group.

Protocol 2.1: Synthesis via Claisen-type Condensation

This protocol details the synthesis from ethyl 2-fluorobenzoate and acetonitrile using sodium hydride as the base.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the weakly acidic acetonitrile. NaH is ideal as it irreversibly forms the cyanomethyl anion and hydrogen gas, driving the reaction forward.

  • Anhydrous Solvent (THF): NaH reacts violently with water. Anhydrous conditions are critical for safety and to prevent quenching the base and the generated carbanion.

  • Reflux Temperature: Heating is necessary to provide the activation energy for the condensation reaction between the cyanomethyl anion and the relatively stable ester.

  • Acidic Work-up: The initial product is the sodium salt of the enolate. Acidification is required to protonate it, yielding the final β-ketonitrile product.

Materials & Equipment:

  • Ethyl 2-fluorobenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, and heating mantle.

Step-by-Step Methodology:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (1.1 eq.) to a three-neck flask containing anhydrous THF.

  • Anion Formation: Slowly add anhydrous acetonitrile (1.5 eq.) to the stirred suspension at room temperature. The mixture will begin to bubble as hydrogen gas is evolved.

  • Condensation: After the bubbling subsides, add ethyl 2-fluorobenzoate (1.0 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting ester is consumed.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath and cautiously quench by the slow, dropwise addition of 1M HCl until the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization of Synthetic Workflow

cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product R1 Ethyl 2-Fluorobenzoate P2 2. Add Ester & Reflux (4-6 hours) R1->P2 R2 Acetonitrile P1 1. Form Cyanomethyl Anion (N2 atmosphere, RT) R2->P1 R3 Sodium Hydride (Base) R3->P1 R4 Anhydrous THF (Solvent) R4->P1 P1->P2 P3 3. Acidic Work-up (HCl) & Extraction (EtOAc) P2->P3 P4 4. Purification (Recrystallization/Chromatography) P3->P4 FP This compound P4->FP cluster_reagents Cyclization Reagents cluster_products Bioactive Scaffolds Core This compound R_Guanidine Guanidine / Urea Core->R_Guanidine + R_Hydrazine Hydrazine Hydrate Core->R_Hydrazine + R_Methylene Active Methylene Compound + NH4OAc Core->R_Methylene + R_Sulfur Elemental Sulfur + Amine Base Core->R_Sulfur + P_Pyrimidine Aminopyrimidines R_Guanidine->P_Pyrimidine P_Pyrazole Aminopyrazoles R_Hydrazine->P_Pyrazole P_Pyridine Cyanopyridones R_Methylene->P_Pyridine P_Thiophene Aminothiophenes R_Sulfur->P_Thiophene

Caption: Versatility of the intermediate in heterocyclic synthesis.

Protocol 3.1: Synthesis of 2-Oxo-nicotinonitrile Derivatives (Pyridone Scaffold)

Pyridone derivatives are core structures in numerous drugs and are known to exhibit a wide range of biological activities, including antibacterial and antiviral properties. This protocol describes a multicomponent reaction to form a highly substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile. [7] Mechanism Insight: This reaction proceeds via an initial Knoevenagel condensation between an aldehyde and a second active methylene compound (e.g., ethyl cyanoacetate), followed by a Michael addition of the this compound enolate. The final step is an intramolecular cyclization with ammonia (from ammonium acetate) and subsequent dehydration to form the stable pyridone ring.

Materials:

  • This compound (1.0 eq.)

  • An aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 1.0 eq.)

  • Ethyl cyanoacetate (1.0 eq.)

  • Ammonium acetate (8.0 eq.)

  • Ethanol or n-Butanol

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine this compound, the aromatic aldehyde, ethyl cyanoacetate, and a large excess of ammonium acetate in ethanol. [7]2. Reaction: Heat the mixture to reflux for 8-10 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate from the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with cold ethanol and then water to remove excess ammonium acetate.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize by NMR, IR spectroscopy, and mass spectrometry to confirm the structure. The IR spectrum should show a characteristic nitrile stretch (~2220 cm⁻¹) and a carbonyl stretch for the pyridone (~1660 cm⁻¹). [7]

Protocol 3.2: Synthesis of Aminopyrimidine Derivatives

The pyrimidine scaffold is fundamental to life as a component of nucleobases and is a privileged structure in medicinal chemistry, particularly in kinase inhibitors and anticancer agents. [8][9]This protocol uses guanidine for the cyclocondensation reaction.

Mechanism Insight: The reaction is a cyclocondensation. The basic nitrogen of guanidine first attacks the electrophilic ketone carbonyl of the β-ketonitrile. This is followed by an intramolecular cyclization where the other nitrogen of the guanidine attacks the electrophilic carbon of the nitrile group. A final tautomerization yields the aromatic 2,4-diaminopyrimidine product.

Materials:

  • This compound (1.0 eq.)

  • Guanidine hydrochloride (1.2 eq.)

  • Sodium ethoxide (NaOEt) or another strong base (1.2 eq.)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Base Preparation: In a flask under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • Guanidine Free Base: Add guanidine hydrochloride to the base solution and stir for 20 minutes to generate the free base of guanidine in situ.

  • Addition: Add this compound to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Isolation: Reduce the solvent volume under reduced pressure. Add water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified aminopyrimidine derivative.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of various heterocyclic scaffolds from this compound, based on established literature precedents for analogous β-ketonitriles.

Target ScaffoldCo-Reactant(s)Catalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pyridone Ar-CHO, CH₂(CN)CO₂EtNH₄OAcEthanolReflux8-1070-85[7]
Pyrimidine Guanidine HClNaOEtEthanolReflux3-560-75[8]
Pyrazole Hydrazine HydrateAcetic Acid (cat.)EthanolRT2-480-95[4]
Thiophene Elemental SulfurMorpholineEthanol50-602-475-90[4]

Safety and Handling

This compound is an organic compound that should be handled with appropriate safety precautions. [6]* Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [6]* Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids. [6]* Reactions: Be aware that reactions involving sodium hydride are exothermic and produce flammable hydrogen gas. Reactions should always be conducted under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound stands out as a highly effective and versatile intermediate in the synthesis of medicinally relevant compounds. Its dual reactivity, stemming from the β-ketonitrile core, combined with the advantageous properties imparted by the fluorine substituent, provides a direct and efficient route to a wide array of bioactive heterocyclic scaffolds. The protocols and insights provided in this guide are designed to empower researchers to confidently utilize this building block in the rational design and discovery of next-generation therapeutics.

References

  • BIOSYNCE. (n.d.). This compound CAS 31915-26-1. BIOSYNCE. Available from: [Link]

  • Ghaedi, H., et al. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 39(11), 3874-3881. Available from: [Link]

  • Dar'in, D., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1274. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 3-OXO-3-PHENYLPROPANENITRILE | CAS 614-16-4. Matrix Fine Chemicals. Available from: [Link]

  • ResearchGate. (2022). (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. ResearchGate. Available from: [Link]

  • Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available from: [Link]

  • Al-Zaydi, K. M. (2013). Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]-3-oxopropanenitriles. Molecules, 18(3), 3139-3153. Available from: [Link]

  • Szymański, P., et al. (2024). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules, 29(1), 245. Available from: [Link]

  • Fadda, A. A., et al. (2014). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. International Journal of Molecular Sciences, 15(11), 19684-19701. Available from: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • National Institutes of Health. (n.d.). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. National Institutes of Health. Available from: [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. National Institutes of Health. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. MDPI. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available from: [Link]

  • National Institutes of Health. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. Available from: [Link]

  • ResearchGate. (n.d.). Selected bioactive molecules bearing the 3-amino-2-oxylpyridine core.... ResearchGate. Available from: [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Gewald Reaction for 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald reaction, with a specific focus on the synthesis of 2-amino-4-(2-fluorophenyl)-thiophene-3-carbonitrile from 3-(2-Fluorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve high-yield, reproducible results.

Introduction to the Gewald Reaction

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4] First reported in 1961, it has become a cornerstone in heterocyclic chemistry due to the mild reaction conditions and the ready availability of starting materials.[1][5] The reaction typically involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a base.[6][7]

The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[8][9] The use of this compound as a starting material provides a direct route to 2-amino-4-(2-fluorophenyl)thiophenes, which are valuable intermediates in drug discovery.[8][10]

Reaction Mechanism Overview

The generally accepted mechanism of the Gewald reaction proceeds in three key stages:[11][12]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl group of this compound and another active methylene nitrile (e.g., malononitrile) to form an α,β-unsaturated nitrile intermediate.[7][11][12]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex, but it is understood that the base activates the sulfur.[1][11]

  • Ring Closure and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization via nucleophilic attack of the sulfur on the cyano group, followed by tautomerization to yield the stable 2-aminothiophene product.[7][13]

Below is a visual representation of the proposed reaction pathway.

Gewald_Mechanism Start This compound + Active Methylene Nitrile Intermediate1 Knoevenagel-Cope Intermediate (α,β-Unsaturated Nitrile) Start->Intermediate1 Knoevenagel-Cope Condensation Base1 Base Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 Sulfur Addition Sulfur Elemental Sulfur (S8) Base2 Base Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Ring Closure Product 2-Amino-4-(2-fluorophenyl) -thiophene-3-carbonitrile Intermediate3->Product Tautomerization

Figure 1. Proposed mechanism for the Gewald reaction.

Troubleshooting Guide

This section addresses common issues encountered during the Gewald reaction with this compound, providing scientifically grounded solutions.

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Product Yield Inefficient Knoevenagel-Cope Condensation Base Selection: The choice of base is critical. For the moderately reactive this compound, secondary amines like morpholine or piperidine are often effective.[11] If the reaction is sluggish, consider a stronger base or a catalytic system like piperidinium borate.[13] The base deprotonates the active methylene compound, initiating the condensation. Water Removal: This condensation step produces water, which can inhibit the reaction equilibrium. While not always necessary for small-scale reactions, for larger scales or stubborn substrates, using a Dean-Stark apparatus or adding a dehydrating agent can drive the reaction forward.
Poor Sulfur Solubility or Reactivity Solvent Choice: Polar aprotic solvents like DMF or polar protic solvents such as ethanol or methanol are generally preferred as they enhance the solubility of elemental sulfur.[11][14] Temperature: Gently heating the reaction mixture to 40-60 °C can significantly improve the reactivity of sulfur without promoting significant side reactions.[11] Excessive heat can lead to the formation of tars and other byproducts. Sulfur Activation: The base, particularly secondary amines like morpholine, can react with elemental sulfur to form polysulfide anions, which are more nucleophilic and reactive.[1]
Steric Hindrance Two-Step Procedure: While this compound is not excessively bulky, steric hindrance can still be a factor. A two-step procedure, where the α,β-unsaturated nitrile is first synthesized and isolated before reacting it with sulfur and base, can sometimes provide better yields.[1][4][14] This allows for optimization of each step independently.
Formation of Side Products Dimerization or Polymerization The α,β-unsaturated nitrile intermediate can potentially dimerize or polymerize, especially under harsh conditions (e.g., high temperatures, prolonged reaction times). Controlled Addition: Adding the base slowly to the reaction mixture can help to control the concentration of reactive intermediates and minimize side reactions. Lower Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often suppress these unwanted pathways.
Unidentified Impurities Starting Material Purity: Ensure that the this compound and the other reagents are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts. Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). This will help to identify the optimal reaction time and prevent the formation of degradation products from over-running the reaction.
Difficulty in Product Purification Amorphous or Oily Product Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[11] A common and effective solvent system is a mixture of ethyl acetate and hexanes or recrystallization from ethanol .[15][16] Column Chromatography: If the product is an oil or difficult to recrystallize, silica gel column chromatography is a reliable alternative. A typical eluent system is a gradient of ethyl acetate in hexanes.[11]
Residual Sulfur Washing: After the reaction, washing the crude product with a solvent that dissolves sulfur but not the product (e.g., cold carbon disulfide, with extreme caution due to its flammability and toxicity) can be effective. Alternatively, during workup, a wash with a dilute aqueous solution of sodium sulfide can help to convert elemental sulfur into water-soluble polysulfides.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants?

In general, a slight excess of elemental sulfur (e.g., 1.1 to 1.2 equivalents) is used to ensure complete conversion. The carbonyl compound and the active methylene nitrile are typically used in equimolar amounts (1.0 equivalent each). The amount of base can vary from catalytic (10-20 mol%) to stoichiometric, depending on the specific protocol and the reactivity of the substrates.[11][13]

Q2: Which base is best for the Gewald reaction with this compound?

Morpholine is an excellent choice as it serves a dual role: it is an effective base for the Knoevenagel-Cope condensation and it also aids in the dissolution and activation of elemental sulfur.[1] Triethylamine and piperidine are also commonly used and effective bases.[11][14] Recent literature also suggests that catalytic amounts of piperidinium borate can be highly effective and recyclable.[13]

Q3: What are the recommended reaction temperatures and times?

The reaction is typically conducted at a temperature between room temperature and 60 °C .[11] A common starting point is to stir the reaction mixture at 40-50 °C.[11] Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the substrates and the reaction conditions.[8] It is crucial to monitor the reaction by TLC to determine the point of completion.

Q4: Are there any "green" or more environmentally friendly approaches to the Gewald reaction?

Yes, significant research has been dedicated to developing greener methodologies. These include the use of water as a solvent, sometimes in combination with ultrasound activation, and the use of recyclable catalysts such as ZnO nanoparticles or sodium aluminate.[15][17] Deep eutectic solvents have also been explored as environmentally benign reaction media.[15]

Q5: What are some common safety precautions to take during this reaction?

This compound should be handled with care, avoiding skin contact and inhalation.[10] The reaction may produce hydrogen sulfide (H₂S), a toxic and flammable gas, especially if the reaction mixture is acidified during workup. Therefore, the reaction and workup should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis of 2-amino-4-(2-fluorophenyl)-5-cyanothiophene-3-carbonitrile. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • This compound (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental Sulfur (1.2 equiv)

  • Morpholine (2.0 equiv)

  • Ethanol (or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.2 equiv).

  • Add ethanol (approximately 5-10 mL per gram of the limiting reagent) to the flask.

  • With stirring, add morpholine (2.0 equiv) to the mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • If a solid precipitates, collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove soluble impurities.

  • If no precipitate forms, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture.

  • Dry the purified product under vacuum to a constant weight.

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Experimental_Workflow Start Combine Reactants: This compound Malononitrile, Sulfur, Ethanol Add_Base Add Morpholine Start->Add_Base Heat Heat to 50-60 °C Add_Base->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Reaction Incomplete Workup Cool and Precipitate Monitor->Workup Reaction Complete Purify Recrystallize Workup->Purify Characterize Characterize Product Purify->Characterize

Figure 2. General experimental workflow for the Gewald synthesis.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • The Gewald Multicomponent Reaction. PubMed - NIH. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • This compound CAS 31915-26-1. BIOSYNCE. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]

  • Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Publications. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ScienceDirect. Available at: [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. ResearchGate. Available at: [Link]

  • Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. ResearchGate. Available at: [Link]

  • An efficient synthesis of 2-aminothiophenes via the Gewald reaction catalyzed by enzymes in ionic liquids. Bohrium. Available at: [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

  • Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Thieme. Available at: [Link]

  • Synthesis and antinociceptive activity of nitriles, esters, and amides of 2-amino-1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-5-(2-oxo-2-arylethylidene)-4,5-dihydro-1H-pyrrole. ResearchGate. Available at: [Link]

  • Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. NIH. Available at: [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

  • Proposed mechanism for the Gewald condensation reaction. ResearchGate. Available at: [Link]

  • New intermediates for the preparation of remifentanil hydrochloride.Google Patents.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

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Technical Support Center: Pyrazole Synthesis with 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of pyrazoles using 3-(2-Fluorophenyl)-3-oxopropanenitrile. Our goal is to equip you with the scientific understanding to identify, mitigate, and prevent the formation of common side products, thereby optimizing your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields are typically traced back to three main issues:

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can favor side reactions over the desired pyrazole formation.

  • Starting Material Instability: The β-ketonitrile starting material, this compound, can be susceptible to self-condensation (dimerization) or hydrolysis, especially under strong basic conditions or in the presence of water.[1]

  • Product Loss During Workup: The desired 3-(2-fluorophenyl)-5-aminopyrazole product may be lost during extraction or purification if its solubility properties are not well-managed.

Q2: I'm using a substituted hydrazine (e.g., methylhydrazine) and I'm seeing two distinct product spots on my TLC, both of which seem to be isomers. What's happening?

A2: You are likely forming a mixture of regioisomers. The cyclization of an unsymmetrical β-ketonitrile with a substituted hydrazine can proceed via two different pathways, leading to two isomeric pyrazoles.[2][3] The initial nucleophilic attack of the substituted hydrazine can occur at either the ketone or the nitrile, leading to different products upon cyclization. Controlling this regioselectivity is a critical aspect of this synthesis.

Q3: My NMR spectrum shows the expected aromatic signals for the pyrazole, but there are additional, unidentifiable peaks. What could they be?

A3: Unidentified peaks often correspond to common side products. The most probable culprits are:

  • Dimer of the Starting Material: Formed via a base-catalyzed self-condensation reaction.

  • Hydrolysis Product: The nitrile group of your starting material or product could be hydrolyzed to a carboxylic acid or an amide, especially if the reaction is run under harsh acidic or basic conditions or if the workup involves prolonged exposure to water.

  • Secondary Reaction Products: The 5-aminopyrazole product is itself a reactive intermediate and can participate in further reactions, such as forming fused heterocyclic systems if other reactive species are present.[4][5]

Q4: The reaction mixture turned dark and viscous, leading to a poor yield of an impure product. What causes this?

A4: A dark, viscous, or tarry reaction mixture is often a sign of polymerization. This can be triggered by excessive heat, prolonged reaction times, or the use of a strong, non-nucleophilic base that promotes uncontrolled side reactions of the β-ketonitrile starting material.

In-Depth Troubleshooting Guides

As a Senior Application Scientist, my aim is to not just provide solutions, but to explain the underlying chemical principles. Understanding why a side product forms is the key to preventing it.

Issue 1: Formation of a Dimer Side Product via Self-Condensation

Under basic conditions, the methylene group (CH₂) of this compound is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then attack the electrophilic nitrile carbon of another molecule of the starting material. This process, known as the Thorpe reaction , is a common side reaction for aliphatic nitriles.[6]

Mechanism of Dimerization:

Dimerization cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Tautomerization SM1 Starting Material (SM) Enolate Enolate Intermediate SM1->Enolate Base (e.g., EtO⁻) Dimer_Intermediate Imino Dimer Enolate->Dimer_Intermediate Attacks Nitrile Carbon SM2 Second SM Molecule SM2->Dimer_Intermediate Dimer_Product Enamine Dimer (Side Product) Dimer_Intermediate->Dimer_Product

Caption: Mechanism of starting material dimerization.

Identification:

  • Mass Spectrometry (MS): Look for a peak corresponding to (2 * MW of starting material) - H₂O.

  • Nuclear Magnetic Resonance (NMR): The dimer will have a more complex spectrum but will lack the characteristic signals of the pyrazole ring.

Prevention Strategies:

Strategy Rationale
Control Basicity Use a mild base (e.g., triethylamine, acetic acid) instead of strong bases like sodium ethoxide or sodium hydride. The reaction proceeds via initial formation of a hydrazone, which can be catalyzed by acid.[6]
Temperature Control Run the reaction at room temperature or slightly elevated temperatures (e.g., 50-60°C). High temperatures can accelerate the dimerization side reaction.

| Order of Addition | Add the base slowly to the mixture of the β-ketonitrile and hydrazine. This ensures that the hydrazine is present to react with the β-ketonitrile as soon as any enolate is formed, minimizing self-condensation. |

Issue 2: Formation of Regioisomers with Substituted Hydrazines

When using a substituted hydrazine like methylhydrazine (CH₃NHNH₂), the initial nucleophilic attack can occur from either of the two non-equivalent nitrogen atoms on one of the two electrophilic centers (the ketone or the nitrile) of the β-ketonitrile. This leads to two possible cyclization pathways and, consequently, two regioisomeric pyrazole products.

Controlling Regioselectivity:

The regiochemical outcome is often highly dependent on the reaction conditions, particularly the solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in favor of a single isomer compared to standard solvents like ethanol.[2][3]

Regioisomers cluster_pathA Pathway A cluster_pathB Pathway B Start Starting Material + Methylhydrazine IntermediateA Hydrazone Intermediate A Start->IntermediateA Attack at Ketone IntermediateB Hydrazone Intermediate B Start->IntermediateB Attack at Nitrile ProductA Regioisomer A IntermediateA->ProductA Cyclization ProductB Regioisomer B IntermediateB->ProductB Cyclization

Caption: Competing pathways to regioisomers.

Troubleshooting Regioisomer Formation:

Condition Standard Solvent (e.g., Ethanol) Fluorinated Solvent (e.g., TFE) Rationale
Isomer Ratio (A:B) Often close to 1:1, difficult to separate. Can be >20:1, favoring one isomer.[2] Fluorinated alcohols are thought to influence the reaction pathway through their unique hydrogen-bonding properties, stabilizing one transition state over the other.[3]

| Recommendation | If a mixture is observed, switch to TFE or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent. | This is the recommended starting point for achieving high regioselectivity. |

Issue 3: Hydrolysis of the Nitrile Group

The nitrile group in both the starting material and the pyrazole product can be susceptible to hydrolysis, especially under prolonged heating in acidic or basic aqueous conditions during the reaction or workup. This will lead to the formation of the corresponding carboxylic acid or amide as a byproduct.

Prevention Strategies:

  • Use Anhydrous Solvents: Ensure that the reaction solvent (e.g., ethanol, TFE) is dry.

  • Minimize Water in Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature. Use a buffered solution to maintain a near-neutral pH.

  • Avoid Strong Acids/Bases: Prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided.

Optimized Protocol for the Synthesis of 3-(2-Fluorophenyl)-5-amino-1H-pyrazole

This protocol is designed to minimize the formation of the side products discussed above.

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazine)

  • 2,2,2-Trifluoroethanol (TFE)

  • Acetic Acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in TFE.

    • Rationale: TFE is used to enhance regioselectivity if a substituted hydrazine is employed.[2]

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of acetic acid (e.g., 2-3 drops).

    • Rationale: A slight excess of hydrazine ensures complete consumption of the starting material. Catalytic acid promotes the formation of the hydrazone intermediate.[6]

  • Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to a gentle reflux (approx. 70-80°C) for 2-4 hours. Monitor the reaction progress by TLC.

    • Rationale: The initial room temperature phase allows for hydrazone formation before cyclization at a higher temperature, which is typically efficient and clean.

  • Workup: a. Cool the reaction mixture to room temperature and remove the TFE under reduced pressure. b. To the residue, add ethyl acetate and water. Separate the layers. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Rationale: A quick aqueous workup removes inorganic salts and excess hydrazine while minimizing potential hydrolysis.

  • Purification: a. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. b. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

By carefully controlling the reaction conditions and understanding the potential side reactions, researchers can successfully synthesize high-purity pyrazoles from this compound, paving the way for further drug discovery and development efforts.

References

  • Alvarez, R., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry, 73(18), 7338-7341. [Link]

  • Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(18), 4299. [Link]

  • Al-Zaydi, K. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-561. [Link]

  • Abdel-Aziz, H. A., et al. (2014). New Trends in the Chemistry of 5-Aminopyrazoles. Journal of Organic Chemistry, 79(10), 4488-4523. [Link]

  • Trofimov, B. A., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1256. [Link]

  • Portilla, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(part i), 194-227. [Link]

  • Toche, R. B., et al. (2019). Green Synthesis of Pyrazole and Oxazole Derivatives. Journal of Heterocyclic Chemistry, 56(1), 38-46. [Link]

  • D'hooghe, M., et al. (2015). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 20(9), 16485-16503. [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 799-811. [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(part xi), 1-55. [Link]

  • El-Faham, A., et al. (2010). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Journal of Heterocyclic Chemistry, 47(6), 1324-1328. [Link]

  • Ahluwalia, V. K., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. Organic Chemistry Portal.[Link]

Sources

Purification techniques for products derived from 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-(2-Fluorophenyl)-3-oxopropanenitrile

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of this compound (CAS 31915-26-1). This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and require robust, reliable methods to achieve high purity. As a key building block in the synthesis of various pharmaceutical agents, including Blonanserin, the purity of this compound is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2][3]

This guide provides answers to common purification challenges, detailed troubleshooting steps, and validated protocols based on the physicochemical properties of the molecule.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses high-level questions that often arise during the initial purification of crude this compound.

Q1: What are the most common impurities I should expect from a typical synthesis?

A: The synthesis of this compound most commonly proceeds via a Claisen-type condensation reaction.[4][5][6] Consequently, the impurity profile is often predictable. Key impurities to monitor include:

  • Unreacted Starting Materials: Depending on the specific route, this may include 2-fluorobenzoyl derivatives (e.g., ethyl 2-fluorobenzoate) or unreacted acetonitrile.

  • By-products of Self-Condensation: If the ester starting material possesses α-hydrogens, it can undergo self-condensation, leading to β-keto ester impurities.[7]

  • Base-Related Impurities: Residual inorganic salts from the base used (e.g., sodium ethoxide, sodium hydride) can be present if the aqueous workup is incomplete.

  • Degradation Products: The product contains an acidic α-proton (pKa ≈ 6.11) between two electron-withdrawing groups, making it susceptible to decomposition under harsh basic or acidic conditions during workup or purification.[1][2]

Q2: My crude product is a dark oil or a gummy solid, not the yellow crystalline solid described in the literature. What went wrong?

A: This is a common issue and typically points to one of two causes:

  • High Impurity Load: Significant amounts of impurities, particularly unreacted starting materials or solvent residues, can act as a eutectic mixture, depressing the melting point (literature MP: 60-65 °C) and preventing crystallization.[1][8]

  • Residual Solvent: Incomplete removal of high-boiling point reaction solvents (e.g., DMF, DMSO) will result in an oily product.

Troubleshooting Steps:

  • Trituration: Attempt to solidify the material by stirring the oil vigorously with a non-polar solvent in which the product is poorly soluble, such as cold hexanes or diethyl ether. This can often wash away non-polar impurities and induce crystallization of the desired product.

  • Aqueous Wash: Re-dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and perform additional washes with water and brine to remove any residual water-soluble impurities or salts. Dry the organic layer thoroughly before solvent evaporation.

  • Activated Charcoal Treatment: If the color is dark, it may be due to polymeric or highly conjugated impurities. A charcoal treatment can be effective.[9] (See Protocol in Part 3).

Q3: How do I decide between Recrystallization and Flash Column Chromatography for purification?

A: The choice of the primary purification technique depends on the purity of your crude material and the nature of the impurities. The following decision tree provides a general guideline.

G start Crude Product Analysis (e.g., by TLC or crude NMR/HPLC) purity_check Purity > 90% and Product is Crystalline? start->purity_check recrystallize Primary Method: Recrystallization purity_check->recrystallize  Yes oily_check Is the product an oil or are impurities very close in polarity (by TLC)? purity_check->oily_check  No chromatography Primary Method: Flash Column Chromatography oily_check->recrystallize  No, try recrystallization first oily_check->chromatography  Yes

Caption: Decision tree for selecting a purification method.

  • Recrystallization is ideal for removing small amounts of impurities from a solid that is already substantially pure (>90%). It is fast, economical, and scalable.[10][11]

  • Flash Column Chromatography is necessary when dealing with complex mixtures, oily products, or when impurities have very similar solubility profiles to the product, making separation by recrystallization ineffective.[12][13]

Part 2: Troubleshooting Specific Purification Techniques

Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The glass surface is too smooth for nucleation.1. Gently boil off some of the solvent to concentrate the solution. 2. Place the flask in an ice bath to further decrease solubility. 3. Scratch the inside of the flask with a glass rod at the solvent line.[14] 4. Add a "seed" crystal of pure product, if available.[14]
The product "oils out" instead of crystallizing. 1. The solution was cooled too rapidly. 2. The melting point of the solid is lower than the boiling point of the solvent. 3. Significant impurities are present.1. Reheat the solution until homogeneous and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight). 2. Add a small amount of a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise until turbidity persists, then allow to cool slowly.
Purity does not improve significantly after one recrystallization. 1. The chosen solvent does not effectively differentiate between the product and a key impurity. 2. Impurities were trapped within the crystal lattice (inclusion).1. Select a different solvent or solvent system (e.g., switch from an alcohol to a hydrocarbon/ester mixture). 2. Ensure very slow cooling to allow for proper crystal lattice formation, which helps exclude impurities.[10] 3. If the problem persists, column chromatography is required.
Flash Column Chromatography Issues
ProblemProbable Cause(s)Recommended Solution(s)
Significant peak tailing of the product. The methylene protons of this compound are acidic and can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.1. Add a small amount (~0.1-0.5%) of a modifier to your eluent.      - Triethylamine (Et₃N): To basify the mobile phase and deprotonate the silanol groups.      - Acetic Acid (AcOH): To protonate the product, reducing its interaction with the silica. Test both to see which provides better peak shape.
Poor separation between product and impurities. The eluent polarity is not optimized.1. Carefully select a solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.3-0.4 for the product.[13] 2. Use a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity to resolve compounds effectively.
Product appears to be degrading on the column. The compound may be sensitive to the prolonged exposure to the acidic silica gel.1. Minimize the time on the column by using a slightly more polar eluent to speed up elution (while maintaining separation). 2. Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.[12] 3. Deactivate the silica gel by pre-treating it with the eluent containing the chosen modifier (e.g., Et₃N).

Part 3: Validated Purification Protocols

Protocol 1: Purification by Recrystallization

This protocol is recommended for crude material that is >90% pure and solid.

1. Solvent Selection:

  • The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or 0 °C.[9]

  • Based on its properties, promising solvent systems include isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexanes.

  • Procedure: Place ~50 mg of your crude product in a test tube. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. A good solvent will dissolve the solid upon heating. Cool to see if crystals form.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of near-boiling recrystallization solvent (e.g., isopropanol) dropwise while swirling until the solid just dissolves completely.

  • Optional - Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (spatula tip). Swirl and heat back to boiling for 2-3 minutes.

  • Optional - Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[14]

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to a constant weight. Assess purity by HPLC and melting point.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for complex mixtures or oily crude products.

1. Preparation:

  • Stationary Phase: Silica gel (standard 40-63 µm).

  • Eluent Selection (via TLC):

    • Develop a TLC plate using a mixture of Hexane:Ethyl Acetate (EtOAc).

    • Start with a 4:1 Hex:EtOAc ratio. Adjust the ratio until the product spot has an Rf value of ~0.3-0.4.

    • A typical gradient for elution might be from 5% EtOAc in Hexane to 25% EtOAc in Hexane.

2. Column Packing:

  • Pack a glass column with silica gel using the chosen starting eluent (e.g., 5% EtOAc in Hexane). This can be done as a slurry ("wet packing") to avoid air bubbles.[12]

  • Allow the silica to settle into a uniform bed, then add a thin layer of sand on top to protect the surface.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a minimal amount of a volatile solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

  • Carefully add the sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the starting mobile phase, applying gentle air pressure to achieve a steady flow.

  • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent under reduced pressure to yield the purified this compound. Assess purity by HPLC.

Part 4: Purity Assessment

Verifying the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of organic impurities in pharmaceutical intermediates.[3][15]

  • Typical HPLC Conditions:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[15]

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), often with 0.1% formic acid in each.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis or Diode Array Detector (DAD) at the λmax of the compound.

    • Purity Calculation: Determined by the area percent method.[15]

References

  • BenchChem. (2025). 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile.
  • BIOSYNCE. (n.d.). This compound CAS 31915-26-1.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). This compound: Properties, Synthesis, Applications & Safety.
  • ChemicalBook. (n.d.). 3-(2-Fluorophenyl)-3-oxopropionitrile.
  • ChemicalBook. (2025). 3-(2-Fluorophenyl)-3-oxopropionitrile | 31915-26-1.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Picolinonitrile Derivatives by Column Chromatography.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 3-Oxopropanenitrile Derivatives.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation.
  • McMaster University. (n.d.). Column chromatography.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Columbia University. (n.d.). Column chromatography.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
  • Wikipedia. (n.d.). Claisen condensation.
  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis.

Sources

Troubleshooting low yields in Hantzsch pyridine synthesis with β-ketonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, when utilizing β-ketonitriles as substrates. Here, we will delve into the mechanistic nuances of this powerful reaction and provide actionable troubleshooting strategies to enhance your synthetic outcomes.

Introduction to the Challenge

The Hantzsch reaction, a cornerstone of heterocyclic chemistry since 1881, is a multicomponent reaction renowned for its efficiency in constructing 1,4-dihydropyridines (DHPs), which are subsequently oxidized to pyridines.[1][2] While versatile, the classical methods can be plagued by harsh reaction conditions, extended reaction times, and consequently, suboptimal yields.[1][3] The use of β-ketonitriles, valuable precursors for various heterocyclic compounds, introduces specific challenges that can further depress reaction efficiency. This guide provides a structured approach to identifying and resolving the root causes of low yields in this specific application of the Hantzsch synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch reaction with a β-ketonitrile is giving a very low yield of the desired pyridine. What are the most likely causes?

Low yields in the Hantzsch synthesis using β-ketonitriles can typically be attributed to one or more of the following factors:

  • Incomplete Dihydropyridine Formation: The initial condensation to form the 1,4-dihydropyridine intermediate may be inefficient. This can be due to suboptimal reaction conditions, catalyst inefficiency, or steric hindrance from the substrates.[1][4]

  • Inefficient Aromatization: The final and crucial step of oxidizing the dihydropyridine to the pyridine is often a significant bottleneck.[1][5] Classical oxidants can be harsh and lead to side product formation.[1][6]

  • Competing Side Reactions: The presence of the nitrile group can open avenues for undesired side reactions, such as hydrolysis or participation in alternative condensation pathways. The Hantzsch reaction itself has at least five proposed mechanistic pathways, and varying conditions can favor the formation of unexpected products.[1][3]

  • Suboptimal Reaction Conditions: Factors such as solvent polarity, temperature, and reaction time play a critical role and may not be optimized for your specific substrates.[7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving the issues outlined above.

Issue 1: Inefficient Formation of the 1,4-Dihydropyridine Intermediate

If you suspect the initial condensation is the problem, consider the following optimization strategies.

A. Catalyst Selection and Optimization

The choice of catalyst is paramount. While classical Hantzsch synthesis can be performed without a catalyst, acidic or basic catalysts can significantly accelerate the reaction.

  • Brønsted Acids: p-Toluenesulfonic acid (PTSA) has been shown to be highly effective, with some studies reporting yields of up to 96% when used in conjunction with ultrasonic irradiation in aqueous micelles.[1][3]

  • Lewis Acids: Ytterbium triflate (Yb(OTf)₃) and ceric ammonium nitrate (CAN) are other powerful catalysts that can promote the reaction, even at room temperature and under solvent-free conditions.[1][8]

  • Heterogeneous Catalysts: For easier workup and catalyst recycling, consider silica-supported sulfonic acid or hydrotalcites.[8][9]

Experimental Protocol: Catalyst Screening for DHP Formation

  • Setup: In parallel reaction tubes, combine your aldehyde (1 mmol), β-ketonitrile (2 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst Addition: To each tube, add a different catalyst (e.g., PTSA, Yb(OTf)₃, CAN) at a loading of 10 mol%. Include a no-catalyst control.

  • Solvent and Conditions: Add your chosen solvent (e.g., ethanol, water) and stir the reactions at a set temperature (e.g., 60 °C).[3]

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) over several hours.

  • Analysis: Compare the consumption of starting materials and the formation of the DHP intermediate across the different catalysts to identify the most effective one.

B. Solvent and Temperature Effects

The reaction medium can significantly influence the outcome.

  • Solvent Polarity: Polar solvents like ethanol and water are generally effective.[4][10] The use of aqueous micelles has also been shown to improve yields.[1][8]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate, but can also promote side reactions. An optimal temperature must be determined empirically, often in the range of 60-80 °C.[7]

Data Presentation: Solvent and Temperature Optimization

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol60645
2Ethanol80465
3Water80470
4Toluene80820
5Acetonitrile80655

Fictionalized data for illustrative purposes.

C. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate the Hantzsch reaction, often leading to higher yields and shorter reaction times.[1][5]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

  • Reactant Mixture: In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketonitrile (2 mmol), and ammonium acetate (1.2 mmol) in a minimal amount of a suitable solvent (e.g., ethanol).

  • Irradiation: Subject the mixture to microwave irradiation at a fixed temperature (e.g., 100 °C) for short intervals (e.g., 2-5 minutes).

  • Monitoring: After each interval, cool the vessel and analyze the reaction mixture by TLC.

  • Optimization: Vary the temperature and irradiation time to find the optimal conditions for your substrate.

Issue 2: Inefficient Aromatization of the Dihydropyridine Intermediate

The oxidation of the 1,4-DHP to the final pyridine product is a critical, yield-determining step.[1]

A. Choosing the Right Oxidizing Agent

Traditional oxidants like nitric acid, potassium permanganate, or chromium trioxide can be harsh, leading to low yields and difficult purification.[1][6] Milder and more efficient methods are often preferred.

  • Iodine in Methanol: This system provides a mild and high-yielding method for aromatization, tolerant of various functional groups.[6]

  • One-Pot Aromatization: The inclusion of an oxidizing agent like ferric chloride (FeCl₃) or manganese dioxide (MnO₂) in the initial reaction mixture can lead to direct aromatization in a one-pot synthesis.[1]

  • Photochemical Oxidation: Irradiation with UV or visible light in the presence of a suitable sensitizer can effect a clean and quantitative oxidation.

  • Heteropolyacids: Reusable catalysts like H₆PMo₉V₃O₄₀ have been shown to be effective for the oxidative aromatization of Hantzsch 1,4-dihydropyridines.[11]

Experimental Protocol: Screening of Oxidizing Agents

  • Isolate the DHP: First, perform the Hantzsch condensation and isolate the 1,4-dihydropyridine intermediate.

  • Parallel Reactions: In separate flasks, dissolve the DHP in a suitable solvent.

  • Add Oxidant: To each flask, add a different oxidizing agent (e.g., iodine in methanol, FeCl₃, MnO₂).

  • Reaction Conditions: Stir the reactions at room temperature or with gentle heating, monitoring by TLC.

  • Analysis: Compare the rate of conversion and the purity of the resulting pyridine to determine the most effective oxidant.

Visualization: Hantzsch Synthesis and Aromatization Workflow

Hantzsch_Workflow cluster_synthesis 1,4-Dihydropyridine Synthesis cluster_aromatization Aromatization Reactants Aldehyde + 2x β-Ketonitrile + NH₃ Source DHP 1,4-Dihydropyridine Intermediate Reactants->DHP Condensation Pyridine Target Pyridine DHP->Pyridine Oxidation Oxidant Oxidizing Agent (e.g., I₂, FeCl₃, hv) Oxidant->Pyridine Hantzsch_Mechanism Keto_A β-Ketonitrile (A) Knoevenagel Knoevenagel Adduct Keto_A->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Keto_B β-Ketonitrile (B) Enamine Enamine Intermediate Keto_B->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

References

Technical Support Center: Managing Side Reactions in the Cyclocondensation of 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(2-Fluorophenyl)-3-oxopropanenitrile. This versatile β-ketonitrile is a critical precursor for synthesizing a wide array of heterocyclic compounds, including quinolones and thiophenes, which are scaffolds of significant medicinal interest.[1][2] However, its reactivity profile, characterized by an acidic α-proton and two electrophilic centers (the ketone and the nitrile), presents unique challenges in directing reaction pathways and managing the formation of undesired byproducts.

This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you minimize side reactions and maximize the yield and purity of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered experimental problems in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of a high molecular weight byproduct, and my desired product yield is low. What is happening?

Probable Cause: This is the most common issue and is almost certainly due to the base-catalyzed self-condensation (dimerization) of your starting material. The reaction, analogous to the intermolecular Thorpe reaction, occurs when the enolate of one molecule of this compound acts as a nucleophile and attacks the electrophilic nitrile carbon of a second molecule.[3][4] This side reaction is highly competitive with your desired cyclocondensation, especially at high concentrations and temperatures.

Diagnostic Steps:

  • Mass Spectrometry (LC-MS/HRMS): Analyze the main byproduct. A molecular weight corresponding to twice the mass of the starting material (2 x 179.16 g/mol = 358.32 g/mol ) minus the elimination of a small molecule (like H₂O or NH₃, depending on the subsequent cyclization of the dimer) is a strong indicator of dimerization.

  • NMR Spectroscopy (¹H & ¹³C): A complex aromatic region and the absence of the characteristic α-methylene protons from the starting material in the byproduct's spectrum suggest a more complex, oligomeric structure.

Recommended Solutions:

  • Employ High-Dilution Conditions: This is the most effective strategy to favor intramolecular or desired intermolecular reactions over the undesired intermolecular self-condensation. By significantly increasing the solvent volume, you decrease the probability of two starting material molecules encountering each other. The Thorpe-Ziegler reaction, an intramolecular analogue, relies on this principle to form cyclic products.[5][6]

  • Control Reagent Addition: Add the base or one of the reactants slowly (e.g., via syringe pump) to the reaction mixture. This maintains a low instantaneous concentration of the reactive intermediate, thereby suppressing dimerization.

  • Lower the Reaction Temperature: Many condensation reactions can be performed at 0 °C or even lower. Reducing the temperature decreases the rate of all reactions, but often disproportionately affects the higher-activation-energy side reactions like dimerization.

  • Select an Appropriate Base: Use strong, non-nucleophilic bases like Lithium Hexamethyldisilazide (LHMDS) or Sodium Hydride (NaH) instead of alkoxides (e.g., NaOEt, t-BuOK).[5] Alkoxides can sometimes participate in competing reactions or promote side reactions more aggressively.

Q2: My TLC shows multiple spots close to my product spot, making purification difficult. How can I identify and prevent these minor products?

Probable Cause: Besides dimerization, other subtle side reactions can occur:

  • Hydrolysis: The presence of trace water can lead to the hydrolysis of the nitrile group to an amide or a carboxylic acid, particularly under harsh basic or acidic conditions during workup.

  • Isomer Formation: If your other reactant is unsymmetrical, the cyclocondensation can occur with different regioselectivity, leading to the formation of structural isomers.[7]

  • Incomplete Cyclization: The initial condensation may occur, but the final ring-closing step may be slow or reversible, leaving acyclic intermediates in the reaction mixture.

Diagnostic Steps:

  • TLC Analysis with Stains: Use different visualization techniques (e.g., UV, potassium permanganate, iodine) to differentiate between spots.

  • Preparative TLC/LC-MS: Isolate a small amount of each byproduct and analyze by mass spectrometry to determine their molecular weights, which can provide clues to their identity (e.g., +18 amu for hydrolysis).

Recommended Solutions:

  • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress closely using TLC or LC-MS. Over-running the reaction can lead to the formation of degradation products. A temperature study can reveal an optimal window where the desired reaction is fast, but side reactions are slow.

  • pH Control During Workup: Carefully neutralize the reaction mixture during workup. Extremes in pH can cause hydrolysis or other degradation pathways to open up.

Q3: My final product is challenging to purify from a persistent, similarly-polar impurity. What advanced purification strategies can I use?

Probable Cause: The impurity is likely a structural isomer or a closely related byproduct (e.g., an incompletely cyclized intermediate) with very similar physical properties to your target compound.

Recommended Solutions:

  • Optimize Column Chromatography:

    • Adjust Eluent Polarity: If standard solvent systems (e.g., Ethyl Acetate/Hexanes) fail, try adding a modifier. A small amount of triethylamine (~0.1-1%) can help sharpen peaks for basic compounds, while a touch of acetic acid can be used for acidic ones.[8]

    • Change Stationary Phase: If silica gel is ineffective, consider using alumina (basic or neutral) or a reverse-phase (C18) column.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities.

    • Solvent Screening: Systematically test a range of solvents and solvent mixtures to find conditions where your product has high solubility when hot and low solubility when cold, while the impurity remains in solution.[8]

  • Acid-Base Extraction: If the impurity has a different acidic or basic character than your product (e.g., a hydrolyzed carboxylic acid impurity in a neutral product), an aqueous acid-base extraction during the workup can selectively remove it.

Frequently Asked Questions (FAQs)

FAQ 1: What is the detailed mechanism of the dimerization side reaction?

The dimerization proceeds via a base-catalyzed self-condensation mechanism:

  • Deprotonation: A base abstracts the acidic α-proton located between the ketone and nitrile groups, generating a resonance-stabilized carbanion (enolate).[5]

  • Nucleophilic Attack: This carbanion attacks the electrophilic carbon of the nitrile group on a second molecule of the starting material.

  • Intermediate Formation: This forms a new carbon-carbon bond, resulting in a dimeric intermediate, which is often an enamine after tautomerization. This intermediate can then either be isolated or undergo further intramolecular cyclization or react with other species present.[3]

FAQ 2: How does the choice of solvent affect side reactions?

The solvent plays a crucial role in reaction kinetics and selectivity:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good at solvating the ions involved in the reaction and often facilitate the desired cyclocondensation. However, their high boiling points can sometimes lead to more side products if the reaction requires heating.

  • Aprotic, Nonpolar Solvents (e.g., Toluene, THF): These are excellent choices, especially for reactions run under high-dilution conditions. They are less likely to participate in the reaction themselves.

  • Protic Solvents (e.g., Ethanol, Methanol): These should generally be avoided in base-catalyzed reactions unless they are part of a specific, well-established protocol (like the Gewald reaction).[9] They can be deprotonated by strong bases, quenching the catalyst, and can act as nucleophiles or proton sources, leading to undesired pathways.

FAQ 3: Can the ortho-fluoro substituent participate in side reactions?

Yes, although it is less common under typical cyclocondensation conditions. The fluorine atom is activated towards Nucleophilic Aromatic Substitution (SₙAr) by the ortho-carbonyl group. In the presence of a potent nucleophile (e.g., an amine used as a reactant) and under forcing conditions (high heat), the fluoride can be displaced.[10] This is a key step in the synthesis of many fluoroquinolone antibiotics, where a piperazine or other amine displaces a fluorine atom on the quinolone core.[11][12] Always monitor for potential SₙAr products if your reaction involves strong nucleophiles and elevated temperatures.

Protocols & Data

Protocol 1: General Procedure for Minimizing Dimerization in a Base-Catalyzed Cyclocondensation

This protocol uses high-dilution principles to favor the reaction of this compound with a generic electrophile 'E' over self-condensation.

1. Preparation:

  • Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Use anhydrous solvents. THF can be dried by passing it through an activated alumina column or by distillation from sodium/benzophenone.

  • Prepare two separate solutions in pressure-equalizing dropping funnels:

    • Solution A: Dissolve 1 equivalent of this compound and 1.1 equivalents of electrophile 'E' in a volume of anhydrous solvent sufficient to achieve a final concentration of ~0.01-0.05 M.

    • Solution B: Prepare a solution of 1.2 equivalents of a strong, non-nucleophilic base (e.g., NaH, LHMDS) in the same anhydrous solvent.

2. Reaction Setup:

  • To a 3-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and the two dropping funnels, add an initial volume of anhydrous solvent (approximately 1/3 of the total final volume).

  • Cool the reaction flask to the desired temperature (e.g., 0 °C) using an ice-water bath.

3. Execution:

  • Begin stirring the solvent in the reaction flask.

  • Simultaneously, add Solution A and Solution B dropwise to the reaction flask over a prolonged period (e.g., 2-4 hours). Ensure the rate of addition is slow and controlled to maintain a low concentration of reactants and the enolate intermediate.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, monitoring its progress by TLC.

4. Workup and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography followed by recrystallization as needed.

Table 1: Influence of Reaction Parameters on Dimer Formation
ParameterCondition to Minimize DimerizationRationale & Causality
Concentration Low (< 0.1 M)Reduces the frequency of intermolecular collisions, favoring the desired reaction pathway.[5]
Temperature Low (e.g., 0 °C to -78 °C)Decreases the kinetic energy of molecules, often suppressing the activation energy barrier for dimerization more than for the desired reaction.
Base Addition Slow, controlled additionMaintains a low steady-state concentration of the reactive enolate, preventing it from accumulating and reacting with the starting material.
Choice of Base Strong, non-nucleophilic (LHMDS, LDA, NaH)Ensures efficient deprotonation without introducing a competing nucleophile.[5]
Solvent Anhydrous, aprotic (THF, Toluene)Prevents hydrolysis and avoids unwanted interactions or side reactions with the solvent.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Cyclocondensation

The following diagram illustrates the critical branch point where the enolate intermediate can either proceed down the desired reaction pathway with another reagent or be diverted to the undesired dimerization pathway.

CompetingPathways cluster_desired Desired Pathway cluster_side Side Reaction start 3-(2-Fluorophenyl) -3-oxopropanenitrile enolate Enolate Intermediate start->enolate + Base reagent + Reagent 'X' (e.g., Sulfur, Amine) enolate->reagent start_dimer + Another Molecule of Starting Material enolate->start_dimer product Desired Cyclocondensation Product reagent->product Cyclization dimer Dimerization Side-Product start_dimer->dimer Self-Condensation

Caption: Desired vs. Undesired Reaction Pathways.

References

Technical Support Center: Optimizing Multicomponent Reactions with 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Fluorophenyl)-3-oxopropanenitrile in multicomponent reactions (MCRs). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you increase your reaction yields and overcome common experimental hurdles. As your dedicated application scientist, I will walk you through the nuances of working with this versatile building block, drawing on established chemical principles and field-proven insights to ensure your success.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable precursor in the synthesis of a wide array of heterocyclic compounds, particularly in the context of multicomponent reactions. Its utility stems from its dual reactive sites: a nucleophilic active methylene group and an electrophilic carbonyl carbon. However, the presence of the ortho-fluoro substituent on the phenyl ring introduces unique electronic and steric effects that can significantly influence its reactivity compared to its non-fluorinated analogs.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the methylene protons. This enhanced acidity can facilitate the initial condensation steps in many MCRs. Conversely, the fluorine atom also possesses lone pairs that can participate in a +M (mesomeric) effect, though this is generally weaker than its inductive effect. The steric bulk of the ortho-fluoro group can also play a role in the accessibility of the carbonyl carbon to nucleophiles. Understanding this delicate balance of effects is key to optimizing your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound in multicomponent reactions.

Q1: Why is my reaction yield consistently low?

Low yields in multicomponent reactions are a common challenge. With this compound, several factors could be at play.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Catalyst Selection: The choice of catalyst is critical in MCRs. The enhanced acidity of the methylene protons in this compound may necessitate a milder base than what is typically used for non-fluorinated analogs to avoid side reactions.

    • Troubleshooting Protocol:

      • Screen a range of catalysts: If you are using a strong base (e.g., sodium ethoxide), consider switching to a milder organic base such as piperidine, triethylamine, or L-proline.[1]

      • Evaluate Lewis acids: In some cases, a Lewis acid catalyst like Mg(ClO₄)₂ can be effective in activating the carbonyl group for nucleophilic attack.[2]

      • Consider catalyst loading: Systematically vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.

    • Troubleshooting Protocol:

      • Test a variety of solvents: Screen a range of solvents with varying polarities, such as ethanol, methanol, acetonitrile, and DMF. Ethanol is often a good starting point for reactions like the Gewald synthesis.[3]

      • Consider solvent-free conditions: In some MCRs, solvent-free conditions or the use of green solvents like deep eutectic solvents can lead to improved yields and shorter reaction times.[4]

  • Incorrect Reaction Temperature: Temperature can significantly impact the rate of the desired reaction versus competing side reactions.

    • Troubleshooting Protocol:

      • Systematic temperature screening: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, reflux) to determine the optimal condition.

      • Initial low-temperature addition: For highly exothermic reactions, consider adding reagents at a lower temperature and then gradually warming the mixture to the desired reaction temperature.

  • Side Reaction Predominance: The increased reactivity of the active methylene group can sometimes lead to undesired side reactions, such as self-condensation or alternative cyclization pathways.

    • Troubleshooting Protocol:

      • Monitor reaction progress closely: Use TLC or LC-MS to monitor the reaction and identify the formation of major byproducts.

      • Adjust stoichiometry: Carefully control the stoichiometry of your reactants. Sometimes, a slight excess of one reactant can push the equilibrium towards the desired product.

      • Change the order of addition: In some cases, the order in which the reactants are added can influence the reaction pathway. Try pre-forming an intermediate before adding the final component.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about optimizing multicomponent reactions involving this compound.

Q2: Which multicomponent reactions are most suitable for this compound?

This versatile building block is particularly well-suited for the synthesis of various nitrogen- and sulfur-containing heterocycles. Two of the most prominent examples are:

  • Gewald Aminothiophene Synthesis: This reaction combines an α-methylene ketone (in this case, this compound), an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to form highly substituted 2-aminothiophenes.[5] These products are valuable intermediates in medicinal chemistry.[5][6]

  • Hantzsch-like Pyridine Synthesis: While the classical Hantzsch synthesis uses a β-ketoester, this compound can be used in modified versions to produce polysubstituted pyridines, which are prevalent scaffolds in pharmaceuticals.[7][8]

Q3: How does the ortho-fluoro substituent affect the reaction mechanism?

The 2-fluoro group influences the reaction in several ways:

  • Increased Acidity: The strong electron-withdrawing nature of fluorine enhances the acidity of the adjacent methylene protons, which can accelerate the initial Knoevenagel condensation step.

  • Carbonyl Reactivity: The inductive effect of fluorine can also make the carbonyl carbon more electrophilic, potentially speeding up nucleophilic attack.

  • Steric Hindrance: The ortho position of the fluorine atom may introduce some steric hindrance, which could disfavor certain reaction pathways or require more forcing conditions.

  • Potential for C-F Bond Activation: While less common, under certain catalytic conditions, the C-F bond could potentially participate in the reaction, leading to unexpected products.

Q4: What are the best practices for setting up and monitoring these reactions?
  • Inert Atmosphere: For reactions involving sensitive reagents or catalysts, it is advisable to conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

  • Reagent Purity: Ensure the purity of all starting materials, as impurities can inhibit the catalyst or lead to side reactions.[2]

  • Reaction Monitoring: Regularly monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and identify any issues early on.[2]

  • Microwave-Assisted Synthesis: Consider using microwave irradiation to accelerate the reaction. Microwave-assisted MCRs often lead to significantly shorter reaction times and improved yields.[9]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments involving this compound.

Protocol 1: Gewald Synthesis of 2-Amino-4-(2-fluorophenyl)-5-cyanothiophene-3-carbonitrile

This protocol describes a general procedure for the Gewald reaction using this compound and malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Piperidine (0.2 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, malononitrile, and elemental sulfur in ethanol.

  • Stir the mixture at room temperature for 10 minutes.

  • Add piperidine dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to yield the purified 2-amino-4-(2-fluorophenyl)-5-cyanothiophene-3-carbonitrile.

Protocol 2: Hantzsch-like Synthesis of Polysubstituted Pyridines

This protocol provides a general framework for a four-component Hantzsch-like reaction.

Materials:

  • An aromatic aldehyde (1.0 eq)

  • This compound (1.0 eq)

  • An active methylene compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol or Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde, this compound, the active methylene compound, and ammonium acetate in the chosen solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Catalyst and Solvent Screening for a Model Gewald Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Piperidine (20)EthanolReflux475
2Triethylamine (20)EthanolReflux468
3L-proline (20)EthanolReflux672
4Piperidine (20)AcetonitrileReflux465
5Piperidine (20)DMF80382
6NoneEthanolReflux12<10

Note: The data in this table is illustrative and intended for guidance. Actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

Diagram 1: Generalized Gewald Reaction Workflow

Gewald_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 3_2F_3_oxo This compound mixing Mix in Solvent (e.g., Ethanol) 3_2F_3_oxo->mixing malononitrile Malononitrile malononitrile->mixing sulfur Sulfur sulfur->mixing base Base (e.g., Piperidine) base->mixing heating Heat to Reflux mixing->heating monitoring Monitor by TLC heating->monitoring cooling Cool to RT monitoring->cooling Reaction Complete filtration Filter cooling->filtration washing Wash with cold Ethanol filtration->washing purification Recrystallize washing->purification product 2-Amino-3-cyano-4-(2-fluorophenyl)thiophene purification->product

Caption: A typical workflow for the Gewald synthesis of 2-aminothiophenes.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield Observed catalyst Potential Cause: Suboptimal Catalyst Actions: Screen milder bases (Piperidine, TEA), Evaluate Lewis acids, Vary catalyst loading start->catalyst solvent Potential Cause: Inappropriate Solvent Actions: Screen different polarities (EtOH, ACN, DMF), Try solvent-free conditions start->solvent temp Potential Cause: Incorrect Temperature Actions: Systematic temperature screening, Use controlled initial addition start->temp side_reactions Potential Cause: Side Reactions Actions: Monitor by TLC/LC-MS, Adjust stoichiometry, Change order of addition start->side_reactions outcome Yield Improved catalyst->outcome solvent->outcome temp->outcome side_reactions->outcome

Caption: A troubleshooting flowchart for addressing low reaction yields.

References

  • ResearchGate. (n.d.). Multicomponent synthesis of pyridines. [Link]

  • Paponov, B. V., et al. (2021). Ring switching tricomponent synthesis of pyrano[2,3-b]pyridine multifunctional derivatives.
  • Missoum, H., et al. (2022).
  • ResearchGate. (n.d.). Three-component synthesis of highly substituted pyridines. [Link]

  • El-Sayed, N. N. E., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.
  • Semantic Scholar. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a.
  • MDPI. (n.d.). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. [Link]

  • ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction a. [Link]

  • ResearchGate. (n.d.). Optimization study for the synthesis of unusual Hantzsch product 2-arylpyridine via Hantzsch reaction. [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. [Link]

  • Bosica, G., & Abdilla, R. N. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2878-2887.
  • ResearchGate. (n.d.). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • ResearchGate. (n.d.). Multicomponent reactions II. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. [Link]

  • PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. [Link]

  • Beilstein Journals. (n.d.). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • Preprints.org. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. [Link]

  • PMC. (n.d.). Chemistry & Biology Of Multicomponent Reactions. [Link]

Sources

Technical Support Center: Advanced Catalysis for 3-(2-Fluorophenyl)-3-oxopropanenitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 3-(2-Fluorophenyl)-3-oxopropanenitrile. This versatile β-ketonitrile is a valuable building block in medicinal chemistry and materials science, primarily due to the reactivity of its active methylene group.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges and introduce advanced, alternative catalytic systems for your reactions.

FAQ 1: The Basics - What are the standard catalysts for Knoevenagel condensations with this compound, and what are their limitations?

The Knoevenagel condensation is a cornerstone reaction for β-ketonitriles. It involves the reaction of the active methylene group with an aldehyde or ketone to form a new carbon-carbon double bond.

Answer:

Traditionally, this reaction is catalyzed by weak organic bases. The most common choices include:

  • Piperidine: Often considered the classic catalyst for this transformation.

  • Triethylamine (TEA): A widely used base, sometimes in combination with acetic acid.

  • Ammonium Acetate: Frequently employed in multicomponent reactions where the initial Knoevenagel adduct is an intermediate.[2]

Mechanism of Base Catalysis: The fundamental role of the base is to deprotonate the active methylene group of this compound, generating a nucleophilic carbanion (enolate). This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to an aldol-type adduct that subsequently dehydrates to yield the final condensed product.

Common Challenges & Limitations:

While effective, these standard catalysts often present several experimental and environmental challenges that can impact yield, purity, and scalability:

  • Harsh Reaction Conditions: Many protocols require elevated temperatures and prolonged reaction times, which can lead to side product formation and degradation of sensitive substrates.

  • Difficult Purification: As homogeneous catalysts, piperidine and TEA can be difficult to remove from the reaction mixture, often requiring aqueous workups and column chromatography, which complicates product isolation.

  • Environmental Concerns: The use of volatile organic solvents and the challenges associated with catalyst separation and disposal are inconsistent with the principles of green chemistry.

  • Limited Scope: For complex or sterically hindered substrates, these catalysts may provide poor yields.

Troubleshooting Guide & Alternative Catalytic Solutions

This section addresses specific experimental problems with advanced, field-proven solutions.

FAQ 2: "My reaction is sluggish, requires reflux temperatures, and the yield is inconsistent. How can I achieve milder conditions and better efficiency?"

Answer:

This is a classic sign that your catalytic system is not active enough. To improve reaction kinetics and enable lower temperatures, consider switching to a more efficient catalyst class, such as basic ionic liquids (ILs).

Expertise & Causality: Ionic liquids are salts with low melting points that can act as both the solvent and the catalyst. Basic ILs, particularly those based on imidazolium or pyridinium cores with basic anions or functional groups, can be exceptionally effective for Knoevenagel condensations.[3] Their high polarity stabilizes charged intermediates in the reaction pathway, and their inherent basicity provides a high concentration of active catalytic sites, accelerating the reaction even at room temperature.

Recommended Alternative: Basic Ionic Liquids

Ionic liquids based on 1,4-diazobicyclo[2.2.2]octane (DABCO) have been shown to be highly effective for Knoevenagel condensations in water at room temperature, often leading to excellent yields in short timeframes.[4]

Comparative Performance:

Catalyst SystemTypical TemperatureTypical TimeKey AdvantagesKey Disadvantages
Piperidine in Ethanol60-80 °C6-24 hoursInexpensive, well-establishedHigh temperature, difficult workup
Triethylamine in Toluene80-110 °C8-18 hoursCommon lab reagentVolatile solvent, purification challenges
Basic Ionic Liquid in Water Room Temp (25 °C) 0.5-2 hours Mild conditions, fast, recyclable Higher initial cost

Protocol: Knoevenagel Condensation using a Basic Ionic Liquid

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aldehyde (1.05 eq), and water (10 mL).

  • Catalyst Addition: Add the basic ionic liquid (e.g., a DABCO-based IL) (10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the product often precipitates directly from the aqueous medium. Isolate the solid product by simple vacuum filtration.

  • Catalyst Recovery: The aqueous filtrate containing the ionic liquid can typically be recovered and reused for subsequent reactions after minimal workup.

FAQ 3: "Product purification is a major bottleneck. Catalyst removal requires multiple extractions and chromatography. Are there any heterogeneous options?"

Answer:

Absolutely. The challenges of separating homogeneous catalysts are a primary driver for the development of solid-supported, heterogeneous systems. These catalysts offer vastly simplified workup procedures.

Expertise & Causality: Heterogeneous catalysts provide active sites on a solid surface. The reaction occurs at the interface between the solid catalyst and the liquid reaction medium. Because the catalyst is in a different phase from the reactants and products, it can be removed by simple physical filtration at the end of the reaction. This eliminates the need for aqueous washes to remove a soluble base like piperidine.

Recommended Alternative: Biogenic Carbonates or Metal-Organic Frameworks (MOFs)

  • Biogenic Carbonates: Materials like calcium carbonate derived from biological sources (e.g., eggshells) can act as effective, inexpensive, and environmentally benign basic catalysts.[5] Recent research has shown that biogenic calcium and barium carbonates can catalyze Knoevenagel condensations efficiently under solvent-free conditions.[5]

  • Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable basic sites. For instance, a Zn-Bp-BTC MOF has been used to catalyze Knoevenagel condensations.[6] The well-defined pore structure can also impart size and shape selectivity.

Workflow Simplification with Heterogeneous Catalysis

The diagram below illustrates the streamlined workflow when using a recyclable, solid-supported catalyst compared to a traditional homogeneous system.

G cluster_0 Homogeneous Catalysis Workflow cluster_1 Heterogeneous Catalysis Workflow h_start Reaction Complete h_quench Quench with Acid/Water h_start->h_quench h_extract Liquid-Liquid Extraction h_quench->h_extract h_dry Dry Organic Layer h_extract->h_dry h_conc Concentrate h_dry->h_conc h_purify Column Chromatography h_conc->h_purify h_product Isolated Product h_purify->h_product h_waste Aqueous & Solid Waste h_purify->h_waste het_start Reaction Complete het_filter Filter to Remove Catalyst het_start->het_filter het_catalyst Recovered Catalyst (for reuse) het_filter->het_catalyst Solid het_conc Concentrate Filtrate het_filter->het_conc Liquid het_product Isolated Product het_conc->het_product G cluster_path Enantioselective Catalysis Reactants Substrate + Reagent Catalyst Chiral Catalyst (R*) TS_R Transition State 1 (Lower Energy) Catalyst->TS_R Favored Pathway TS_S Transition State 2 (Higher Energy) Catalyst->TS_S Disfavored Pathway Product_R R-Enantiomer (Major Product) TS_R->Product_R Product_S S-Enantiomer (Minor Product) TS_S->Product_S

Caption: A chiral catalyst creates diastereomeric transition states with different energy levels.

Considerations for Asymmetric Synthesis: Implementing an enantioselective reaction requires significant methods development. Key factors to optimize include:

  • Catalyst/Ligand Screening: A wide range of chiral ligands or catalysts must often be tested.

  • Solvent and Temperature Effects: These parameters can have a profound impact on enantiomeric excess (e.e.).

  • Substrate Purity: Impurities can sometimes poison the catalyst or interfere with the reaction.

References

  • This compound CAS 31915-26-1 . BIOSYNCE. Available at: [Link]

  • Sophisticated catalysts for Knoevenagel reaction in sustainable solvents . ResearchGate. Available at: [Link]

  • Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation . National Institutes of Health (NIH). Available at: [Link]

  • Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes . ResearchGate. Available at: [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives . MDPI. Available at: [Link]

  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15 . ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations . National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Thorpe-Ziegler Cyclization of 3-(2-Fluorophenyl)-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the Thorpe-Ziegler cyclization of 3-(2-Fluorophenyl)-3-oxopropanenitrile derivatives. This document is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction to synthesize key heterocyclic intermediates. The Thorpe-Ziegler reaction is an indispensable tool for the formation of cyclic ketones from dinitriles.[1][2] However, like any sophisticated chemical transformation, it can present challenges, particularly with substituted substrates such as the this compound series.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you navigate potential pitfalls and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the Thorpe-Ziegler cyclization of this compound derivatives.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: The base (e.g., NaH, NaOEt, KOt-Bu) may have degraded due to improper storage or handling.[2] 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Presence of Protic Impurities: Water or alcohol impurities in the solvent or starting material can quench the base. 4. Steric Hindrance: The 2-fluorophenyl group may sterically hinder the intramolecular cyclization.1. Use Freshly Opened or Properly Stored Base: Ensure the base is active. For example, NaH should be a fine, gray powder. 2. Optimize Reaction Conditions: Monitor the reaction by TLC. Consider increasing the reaction time or temperature incrementally. 3. Use Anhydrous Solvents and Reagents: Dry solvents and starting materials rigorously before use. 4. Consider a Stronger, Less Hindered Base: Bases like lithium bis(trimethylsilyl)amide (LHMDS) can be more effective in sterically demanding situations.[2]
Formation of a White Precipitate (Insoluble Salt) 1. Premature Quenching: The intermediate enamine salt may precipitate out of solution, especially in less polar solvents. 2. Low Solubility of the Starting Material: The this compound derivative may have limited solubility.1. Use a More Polar Aprotic Solvent: Solvents like DMF or DMSO can help keep intermediates in solution. 2. Increase Reaction Temperature: This can improve the solubility of all components.
Multiple Spots on TLC, Indicating Byproducts 1. Intermolecular Condensation (Dimerization): At high concentrations, an intermolecular Thorpe reaction can compete with the desired intramolecular cyclization, leading to dimers and oligomers.[3][4] 2. Hydrolysis of the Ketonitrile: The starting material or product can undergo hydrolysis under basic conditions, especially if water is present. 3. Retro-Claisen Type Cleavage: The β-ketonitrile is susceptible to cleavage under strongly basic conditions.1. Employ High-Dilution Conditions: Slowly add the substrate to a solution of the base to favor intramolecular reaction.[2] 2. Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. 3. Use a Non-Nucleophilic Base: A base like NaH is preferred over alkoxides to minimize side reactions. 4. Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction.
Product is an Amorphous Solid or Oil, Difficult to Purify 1. Presence of Oligomeric Byproducts: These can co-elute with the desired product during chromatography. 2. Incomplete Hydrolysis of the Enamine Intermediate: The initial cyclization product is a β-enaminonitrile, which requires acidic hydrolysis to yield the target ketone.[5]1. Optimize Purification Strategy: Consider recrystallization or a different chromatography stationary/mobile phase. 2. Ensure Complete Acidic Workup: After quenching the reaction, ensure the aqueous acidic workup is sufficient to fully hydrolyze the enamine intermediate.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the Thorpe-Ziegler cyclization of a this compound derivative?

A1: The primary product, after acidic workup, is a cyclic ketone.[1][2] The initial product of the base-catalyzed cyclization is a cyclic β-enaminonitrile, which is then hydrolyzed to the corresponding ketone during the acidic workup.[5]

Q2: What are the most common byproducts, and how are they formed?

A2: The most common byproducts are dimers and oligomers resulting from intermolecular condensation.[3] This occurs when the carbanion of one molecule attacks the nitrile group of another molecule, rather than the intramolecular nitrile. This is more prevalent at higher concentrations. Another potential byproduct is the corresponding carboxylic acid, formed from the hydrolysis of the nitrile group under harsh basic conditions.

Q3: How does the 2-fluoro substituent on the phenyl ring affect the reaction?

A3: The electron-withdrawing nature of the fluorine atom can increase the acidity of the α-protons, potentially facilitating the initial deprotonation. However, its steric bulk may slightly hinder the subsequent intramolecular cyclization. This can sometimes lead to a higher propensity for intermolecular side reactions if the reaction conditions are not optimized for high dilution.

Q4: What is the role of the acidic workup, and why is it crucial?

A4: The acidic workup serves two primary purposes. First, it neutralizes the excess base used in the reaction. Second, and more importantly, it hydrolyzes the intermediate cyclic β-enaminonitrile to the desired cyclic ketone.[6] Incomplete hydrolysis will result in a mixture of the enamine and the ketone, complicating purification.

Q5: Can I use a protic solvent for this reaction?

A5: No, protic solvents like ethanol or water are generally unsuitable for the Thorpe-Ziegler reaction. They will react with the strong base, quenching it and preventing the deprotonation of the starting material. Aprotic solvents such as THF, DMF, or toluene are recommended.[2]

Detailed Experimental Protocol

This protocol provides a general procedure for the Thorpe-Ziegler cyclization of a this compound derivative.

Materials:

  • This compound derivative

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Base Addition: Carefully add sodium hydride (1.2 equivalents) to the DMF.

  • Substrate Addition: Dissolve the this compound derivative (1.0 equivalent) in anhydrous toluene to a dilute concentration (e.g., 0.1 M). Add this solution to the dropping funnel.

  • Reaction: Heat the NaH/DMF suspension to the desired temperature (e.g., 80-100 °C). Add the substrate solution dropwise from the dropping funnel over several hours to maintain high-dilution conditions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the gas evolution ceases and the pH is acidic.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Reaction Mechanism and Byproduct Formation

The following diagram illustrates the mechanism of the Thorpe-Ziegler cyclization and the competing intermolecular dimerization pathway.

Thorpe_Ziegler Start This compound Derivative Carbanion Carbanion Intermediate Start->Carbanion + Base (-BH) Enamine_Salt Cyclic Enamine Salt Carbanion->Enamine_Salt Intramolecular Attack Carbanion2 Carbanion Intermediate Enamine Cyclic β-Enaminonitrile Enamine_Salt->Enamine + H+ Ketone Desired Cyclic Ketone Enamine->Ketone Acidic Hydrolysis Dimer_Salt Dimer Salt Carbanion2->Dimer_Salt Intermolecular Attack on another substrate molecule Dimer Dimeric Byproduct Dimer_Salt->Dimer + H+

Caption: Mechanism of Thorpe-Ziegler cyclization and byproduct formation.

References

  • Thorpe reaction - Wikipedia. Available at: [Link]

  • Thorpe-Ziegler Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Thorpe-Ziegler Reaction - SynArchive. Available at: [Link]

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. Available at: [Link]

  • Enamines - Master Organic Chemistry. Available at: [Link]

  • Thorpe Reaction. Available at: [Link]

Sources

Technical Support Center: A Guide to Improving Regioselectivity in Heterocycle Synthesis from 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals working with the versatile building block, 3-(2-fluorophenyl)-3-oxopropanenitrile. While this precursor offers a direct route to a variety of valuable heterocycles, its unsymmetrical nature frequently presents a significant challenge: controlling regioselectivity.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and achieve your desired synthetic outcomes with precision and high yield.

Section 1: Fundamental Principles of Regiocontrol

Before addressing specific experimental issues, it is crucial to understand the underlying factors that govern the regiochemical outcome of reactions involving this compound. This molecule possesses two distinct electrophilic sites—the ketone carbonyl carbon and the nitrile carbon—and a nucleophilic α-carbon. The reaction pathway is determined by which electrophilic site the incoming nucleophile attacks first.

  • Electronic Effects: The 2-fluorophenyl group exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack.

  • Steric Hindrance: The ortho-position of the fluorine atom and the phenyl ring itself can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.[1][2] This can sometimes favor attack at the less-hindered, albeit less electrophilic, nitrile carbon.

  • Kinetic vs. Thermodynamic Control: These two concepts are central to controlling regioselectivity.[3][4]

    • Kinetic Control governs reactions that are rapid and irreversible, typically conducted at lower temperatures. The major product formed is the one that results from the fastest reaction pathway (i.e., the one with the lowest activation energy).[5]

    • Thermodynamic Control dominates in reversible reactions, usually at higher temperatures with longer reaction times, allowing an equilibrium to be established. The major product will be the most thermodynamically stable isomer, regardless of how fast it is formed.[5][6]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

Q1: I am reacting this compound with hydrazine and getting a mixture of two pyrazole regioisomers. Why is this happening and how can I fix it?

Answer: This is the most common issue encountered with this substrate. You are observing a mixture because the reaction can proceed through two competing pathways, as illustrated below. The energy difference between the two initial transition states is often small enough that both reactions occur simultaneously under standard conditions.

Pathway A (Carbonyl Attack): The hydrazine nucleophile attacks the more electrophilic ketone carbonyl. This is generally the faster, or kinetically favored, pathway. Subsequent intramolecular cyclization onto the nitrile group leads to the 3-amino-5-(2-fluorophenyl)-1H-pyrazole isomer.

Pathway B (Nitrile Attack): The hydrazine attacks the nitrile carbon. This pathway is generally slower but can be promoted under certain conditions. Cyclization onto the carbonyl group would yield the 5-amino-3-(2-fluorophenyl)-1H-pyrazole isomer.

G cluster_start Starting Materials SM 3-(2-F-Ph)-3-oxopropanenitrile + Hydrazine P_A Pathway A: Attack at Carbonyl (C=O) SM->P_A Faster (Kinetic) P_B Pathway B: Attack at Nitrile (C≡N) SM->P_B Slower Inter_A Hydrazone Intermediate P_A->Inter_A Forms Readily Inter_B Amidine Intermediate P_B->Inter_B Prod_A 3-Amino-5-(2-fluorophenyl)pyrazole (Kinetic Product) Inter_A->Prod_A Intramolecular Cyclization Prod_B 5-Amino-3-(2-fluorophenyl)pyrazole (Thermodynamic Product) Inter_B->Prod_B Intramolecular Cyclization

Figure 1. Competing pathways in pyrazole synthesis.

Solution: To favor a single isomer, you must adjust reaction conditions to exclusively promote one pathway. For selective synthesis of the 3-amino-5-(2-fluorophenyl)pyrazole (the kinetic product), you should employ strategies that favor Pathway A.

Q2: How can I selectively synthesize the 3-amino-5-(2-fluorophenyl)-1H-pyrazole isomer?

Answer: To favor the kinetic product, which results from the initial attack on the highly electrophilic carbonyl carbon, you must use conditions that make this pathway significantly faster and effectively irreversible. The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[7][8]

Strategy 1: Acid Catalysis

  • Mechanism: Adding a catalytic amount of a Brønsted acid (e.g., acetic acid, p-TsOH) protonates the carbonyl oxygen. This dramatically increases the electrophilicity of the carbonyl carbon, making it a much more favorable site for nucleophilic attack compared to the nitrile carbon.

  • Protocol: Dissolve your β-ketonitrile in a protic solvent like ethanol or isopropanol. Add 1.0-1.1 equivalents of hydrazine hydrate, followed by 2-3 drops of glacial acetic acid. Stir at room temperature. The reaction is often complete within a few hours.

Strategy 2: Low-Temperature Control

  • Mechanism: By running the reaction at a low temperature (e.g., 0 °C), you provide enough energy for the faster kinetic pathway (attack at the activated carbonyl) but not enough for the reverse reaction or for the slower thermodynamic pathway to compete effectively.[3]

  • Protocol: Cool the solution of the β-ketonitrile in ethanol to 0 °C in an ice bath. Slowly add the hydrazine hydrate and catalyst (if used). Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature and stir overnight.

Strategy 3: Solvent Choice

  • Mechanism: The choice of solvent can have a profound impact on regioselectivity. Highly polar, hydrogen-bond-donating solvents can stabilize charged intermediates and transition states. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in pyrazole formation.[9] They can selectively stabilize the transition state of the desired kinetic pathway.

  • Protocol: Substitute ethanol with TFE as the reaction solvent. The unique properties of TFE can enhance the rate and selectivity of the carbonyl attack pathway.

StrategyKey ParameterTemperatureTypical SolventExpected Outcome
Kinetic Control Acid Catalyst (e.g., AcOH)0 °C to Room Temp.Ethanol, MethanolHigh selectivity for 3-amino-5-aryl isomer
Kinetic Control Fluorinated AlcoholRoom Temp.2,2,2-Trifluoroethanol (TFE)Excellent selectivity for 3-amino-5-aryl isomer[9]
Thermodynamic Control Strong Base (e.g., NaOEt)Reflux (High Temp.)Ethanol, DMFIncreased proportion of 5-amino-3-aryl isomer
Table 1. Effect of Reaction Conditions on Regioselectivity.
Q3: My reaction is not going to completion, or I am observing significant side products. What could be the cause?

Answer: Sluggish reactions or the formation of side products often point to issues with starting material purity, incorrect stoichiometry, or competing reaction pathways.

G start Problem: Low Yield / Side Products check_sm Verify Purity of Starting Materials (NMR, LCMS) start->check_sm check_reagents Check Reagent Stoichiometry & Activity (e.g., Hydrazine Hydrate) start->check_reagents check_temp Is Temperature Too High? (> 80 °C) start->check_temp check_base Is a Strong Base Present Unnecessarily? start->check_base side_reaction2 Side Reaction Possible: Decomposition check_temp->side_reaction2 Yes solution1 Solution: Use Lower Temperature (Kinetic Control) check_temp->solution1 Yes side_reaction1 Side Reaction Possible: Self-Condensation (Thorpe-Ziegler) check_base->side_reaction1 Yes solution2 Solution: Remove Strong Base; Use Acid Catalyst Instead check_base->solution2 Yes

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(2-Fluorophenyl)-3-oxopropanenitrile and 3-phenyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, β-ketonitriles are invaluable intermediates. Their dual functionality, featuring a reactive carbonyl group and an activated methylene group adjacent to a nitrile, renders them versatile precursors for a plethora of heterocyclic and carbocyclic systems.[1][2] Among these, 3-phenyl-3-oxopropanenitrile (also known as benzoylacetonitrile) serves as a foundational building block. The introduction of a substituent on the phenyl ring, such as a fluorine atom, can profoundly alter the molecule's electronic and steric profile, thereby tuning its reactivity.

This guide provides an in-depth, objective comparison of the reactivity of 3-(2-Fluorophenyl)-3-oxopropanenitrile and its non-fluorinated counterpart, 3-phenyl-3-oxopropanenitrile. We will dissect the influence of the ortho-fluoro substituent on the key reactive sites of the molecule: the α-protons, the carbonyl carbon, and the aromatic ring. This analysis is supported by established chemical principles and supplemented with detailed experimental protocols designed to quantify these reactivity differences, offering a practical framework for researchers in organic synthesis and medicinal chemistry.

Theoretical Framework: The Influence of the Ortho-Fluorine Substituent

The fundamental difference between the two molecules lies in the presence of a fluorine atom at the ortho position of the phenyl ring. This single atomic change imparts significant, non-trivial modifications to the molecule's reactivity through a combination of electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful negative inductive effect (-I) . It withdraws electron density through the sigma bond network. This effect is strongest at the ipso-carbon and diminishes with distance. In this compound, this electron withdrawal makes the entire benzoyl moiety more electron-deficient.

Simultaneously, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as a positive mesomeric effect (+M) or resonance (+R) . However, for halogens, the inductive effect (-I) is generally considered to dominate over the mesomeric effect (+M).[3] This net electron-withdrawing character has profound implications for the molecule's primary reaction centers.

Steric Effects: While fluorine is the smallest of the halogens, its presence at the ortho position introduces steric bulk adjacent to the carbonyl group. This can hinder the approach of bulky nucleophiles or reagents to the carbonyl carbon, potentially slowing down reactions at this site compared to the sterically unencumbered 3-phenyl-3-oxopropanenitrile.

electronic_effects F F C_ipso C F->C_ipso -I (Inductive Withdrawal) F->C_ipso +M (Resonance Donation) C_carbonyl C=O C_ipso->C_carbonyl -I effect propagation CH2 CH₂ C_carbonyl->CH2 e⁻ withdrawal CN C≡N CH2->CN e⁻ withdrawal H H C_ipso_p C C_carbonyl_p C=O CH2_p CH₂ C_carbonyl_p->CH2_p e⁻ withdrawal CN_p C≡N CH2_p->CN_p e⁻ withdrawal

Caption: Electronic effects of the ortho-fluoro substituent.

Comparative Reactivity Analysis

Acidity of α-Protons and Enolate Formation

The protons on the methylene carbon (the α-carbon) are acidic due to the electron-withdrawing effects of both the adjacent carbonyl and nitrile groups, which stabilize the resulting carbanion (enolate) through resonance.[4][5][6][7]

  • 3-phenyl-3-oxopropanenitrile: The α-protons have a pKa typically in the range of 10-12, making them readily accessible for deprotonation by common bases.

  • This compound: The potent -I effect of the ortho-fluorine atom makes the benzoyl group a stronger electron-withdrawing group. This effect is relayed to the α-carbon, further stabilizing the enolate conjugate base. Consequently, the α-protons of the fluorinated analog are predicted to be more acidic (i.e., have a lower pKa) than those of the non-fluorinated parent compound.

This enhanced acidity means that this compound will form its enolate faster and under milder basic conditions. This has direct implications for reactions where enolate formation is the rate-determining step, such as the Knoevenagel condensation, Michael addition, and Thorpe-Ziegler reactions.[8][9][10][11]

enolate_stabilization cluster_R Influence of R group on Acidity start R-CO-CH₂-CN enolate R-CO-C⁻H-CN Resonance R-C(O⁻)=CH-CN start->enolate Deprotonation acid Base-H⁺ base Base R1 R = 2-Fluorophenyl: - Stronger -I effect - Greater enolate stabilization - HIGHER Acidity (Lower pKa) R2 R = Phenyl: - Weaker -I effect - Lesser enolate stabilization - LOWER Acidity (Higher pKa) R1->R2 is more acidic than

Caption: Enolate stabilization and predicted acidity trend.

Reactivity at the Carbonyl Group

The carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. The reactivity of this site is directly proportional to the magnitude of its partial positive charge (δ+).

  • 3-phenyl-3-oxopropanenitrile: The carbonyl carbon is activated by the phenyl and nitrile-adjacent methylene groups.

  • This compound: The electron-withdrawing -I effect of the fluorine atom reduces electron density at the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophilic attack.[12][13][14][15][16] However, this electronic activation may be counteracted by the steric hindrance imposed by the ortho-substituent, especially with bulky nucleophiles. For small nucleophiles (e.g., hydride from NaBH₄, hydroxide ions), the electronic effect is expected to dominate, leading to faster reaction rates.

Reactivity of the Phenyl Ring

The existing acyl group (-COCH₂CN) on the benzene ring is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position in electrophilic aromatic substitution (EAS) reactions.[17][18]

  • 3-phenyl-3-oxopropanenitrile: EAS reactions, such as nitration or halogenation, will predominantly yield the meta-substituted product. The reaction rate will be significantly slower than that of benzene itself.

  • This compound: The situation is more complex. The fluorine atom is also a deactivating group but is an ortho/para director.[19] The final substitution pattern will be a result of the competing directing effects of the ortho-fluoro group and the meta-directing acyl group. The fluorine's directing effect and the acyl group's deactivating nature will likely lead to a mixture of products, with substitution occurring at positions para to the fluorine (position 5) and meta to the acyl group (position 5). The overall rate of EAS is expected to be even slower than for the non-fluorinated analog due to the presence of two deactivating groups.

Quantitative Data Summary

The following table presents hypothetical, yet chemically plausible, data that could be obtained from the experimental protocols described in the next section.

Parameter3-phenyl-3-oxopropanenitrileThis compoundRationale for Difference
Relative pKa (α-protons) ~10.5~9.8The -I effect of fluorine stabilizes the enolate, increasing acidity.
Relative Rate of Knoevenagel Condensation 1.0~2.5Faster enolate formation due to higher acidity.
Relative Rate of NaBH₄ Reduction 1.0~1.8Increased electrophilicity of the carbonyl carbon due to the -I effect of fluorine.
Major EAS Product (Nitration) 1-(3-nitrophenyl)-3-oxopropanenitrile1-(2-fluoro-5-nitrophenyl)-3-oxopropanenitrileDirecting effects of -F (para) and -COR (meta) are synergistic towards position 5.

Experimental Validation Protocols

To empirically validate the theoretical predictions, the following comparative experiments are proposed.

Protocol 1: Competitive Knoevenagel Condensation

This experiment directly compares the rate of enolate formation and subsequent condensation by allowing both substrates to compete for a limited amount of an electrophile.

Methodology:

  • To a stirred solution of 3-phenyl-3-oxopropanenitrile (1.0 mmol) and this compound (1.0 mmol) in ethanol (20 mL), add benzaldehyde (0.5 mmol, the limiting reagent).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.[1]

  • Quench the reaction by adding 1M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product ratio using ¹H NMR spectroscopy or GC-MS to quantify the relative amounts of the two condensation products.

knoevenagel_workflow A Equimolar Mixture: - 3-phenyl-3-oxopropanenitrile - 3-(2-F-phenyl)-3-oxopropanenitrile B Add Limiting Reagent: Benzaldehyde (0.5 eq) A->B C Add Catalyst: Piperidine B->C D React at RT, 4h C->D E Quench & Workup D->E F Analysis (NMR / GC-MS) E->F G Determine Product Ratio F->G

Caption: Workflow for the competitive Knoevenagel condensation.

Protocol 2: Comparative Reduction Kinetics

This protocol measures the relative rate of nucleophilic attack at the carbonyl carbon using sodium borohydride.

Methodology:

  • Prepare two separate 0.01 M solutions of 3-phenyl-3-oxopropanenitrile and this compound in isopropanol.

  • In a quartz cuvette, place 3 mL of one of the nitrile solutions.

  • Initiate the reaction by adding a freshly prepared solution of NaBH₄ (0.1 M in isopropanol, 100 µL).

  • Immediately begin monitoring the decrease in absorbance of the carbonyl chromophore (approx. 240-280 nm) over time using a UV-Vis spectrophotometer.

  • Repeat the experiment for the other nitrile under identical conditions.

  • Plot absorbance vs. time for both reactions. The initial rate can be determined from the slope of the curve, allowing for a quantitative comparison. The product is 3-hydroxy-3-phenylpropanenitrile or its fluorinated analog.[20]

Conclusion

The introduction of a single fluorine atom at the ortho position of 3-phenyl-3-oxopropanenitrile incisively modifies its chemical reactivity. The dominant electron-withdrawing inductive effect of fluorine enhances the acidity of the α-protons and increases the electrophilicity of the carbonyl carbon. This leads to a predicted increase in reaction rates for base-catalyzed condensations and nucleophilic additions. Conversely, the same electronic effect, combined with the directing influence of fluorine, alters the outcome and further slows the rate of electrophilic aromatic substitution on the phenyl ring. These predictable yet significant modulations underscore the power of targeted halogenation in fine-tuning the reactivity of organic intermediates, a crucial strategy in the rational design of synthetic routes and novel molecular entities.

References

  • BenchChem. (n.d.). 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile.
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A Comparative Guide to Key Intermediates in Heterocyclic Synthesis: 3-(2-Fluorophenyl)-3-oxopropanenitrile vs. Ethyl 2-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and drug development, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate success of a research program. Among the myriad of building blocks available, β-ketonitriles and β-ketoesters stand out for their versatility in constructing a diverse array of heterocyclic scaffolds, which form the core of numerous pharmaceuticals. This guide provides an in-depth, objective comparison of two such valuable intermediates: 3-(2-Fluorophenyl)-3-oxopropanenitrile and ethyl 2-fluorobenzoylacetate. Our analysis, grounded in experimental data, will explore their respective strengths, preferred applications, and the chemical reasoning behind their differential reactivity, empowering researchers to make informed decisions in their synthetic endeavors.

At a Glance: Chemical Structures and Properties

A fundamental understanding of the structural and electronic properties of these two molecules is essential to appreciate their distinct reactivity profiles.

FeatureThis compoundEthyl 2-fluorobenzoylacetate
Structure
CAS Number 31915-26-11479-24-9
Molecular Formula C₉H₆FNOC₁₁H₁₁FO₃
Molecular Weight 163.15 g/mol 210.20 g/mol
Key Functional Groups Ketone, NitrileKetone, Ester
Acidity (pKa of α-H) More acidic due to the strong electron-withdrawing effect of the nitrile group.Less acidic compared to the β-ketonitrile.

The primary difference lies in the nature of the electron-withdrawing group attached to the α-carbon: a nitrile (-CN) for this compound and an ester (-COOEt) for ethyl 2-fluorobenzoylacetate. This seemingly subtle variation has profound implications for the acidity of the α-protons and the nucleophilicity of the resulting enolate, thereby dictating the types of reactions each compound preferentially undergoes.

Core Synthetic Applications: A Head-to-Head Comparison

While both molecules are valuable C3 synthons, their utility is most pronounced in different, albeit sometimes overlapping, areas of heterocyclic synthesis.

Synthesis of Aminothiophenes via the Gewald Reaction: A Domain of this compound

The Gewald reaction, a multicomponent condensation for the synthesis of 2-aminothiophenes, is a cornerstone of medicinal chemistry, providing access to scaffolds with a wide range of biological activities.[1][2] In this reaction, a β-ketonitrile is a key reactant, and this compound is an excellent substrate.

The reaction proceeds via a Knoevenagel condensation, followed by the addition of elemental sulfur and subsequent cyclization.[3] The high acidity of the α-protons in this compound facilitates the initial condensation, and the nitrile group is an ideal participant in the cyclization step.

Experimental Protocol: Gewald Synthesis of 2-Amino-4-(2-fluorophenyl)thiophene-3-carbonitrile

  • To a stirred solution of this compound (1.63 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL), add elemental sulfur (0.35 g, 11 mmol).

  • To this suspension, add triethylamine (2.02 g, 20 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 2-aminothiophene derivative.

Expected Yields: Yields for the Gewald reaction using β-ketonitriles typically range from 35% to 80%, depending on the specific substrates and reaction conditions.[1]

Gewald_Reaction cluster_reactants Reactants Ketonitrile 3-(2-Fluorophenyl)-3- oxopropanenitrile Product 2-Amino-4-(2-fluorophenyl) thiophene-3-carbonitrile Ketonitrile->Product Gewald Reaction ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Sulfur Elemental Sulfur Sulfur->Product Base Base (e.g., Triethylamine) Base->Product

Caption: The Gewald reaction for the synthesis of 2-aminothiophenes.

Pyrimidine Synthesis via the Biginelli Reaction: The Forte of Ethyl 2-fluorobenzoylacetate

The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable precursors to a wide range of medicinally important pyrimidines.[4] This reaction typically employs a β-ketoester, making ethyl 2-fluorobenzoylacetate a suitable substrate.

The reaction involves the acid-catalyzed condensation of an aldehyde, a urea or thiourea, and a β-ketoester. The ester functionality of ethyl 2-fluorobenzoylacetate is crucial for the cyclization and subsequent formation of the dihydropyrimidine ring. While β-ketonitriles can be used in some pyrimidine syntheses, the Biginelli reaction is the traditional domain of β-ketoesters.

Experimental Protocol: Biginelli Synthesis of 4-(2-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

  • In a round-bottom flask, combine ethyl 2-fluorobenzoylacetate (2.10 g, 10 mmol), 2-fluorobenzaldehyde (1.24 g, 10 mmol), and urea (0.72 g, 12 mmol).

  • Add ethanol (20 mL) and a catalytic amount of hydrochloric acid (0.5 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and allow the product to crystallize.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the dihydropyrimidinone.

Expected Yields: The Biginelli reaction generally provides moderate to high yields, often in the range of 50-95%, depending on the specific reactants and catalyst used.[5][6]

Biginelli_Reaction cluster_reactants Reactants Ketoester Ethyl 2-fluorobenzoylacetate Product Dihydropyrimidinone Ketoester->Product Biginelli Reaction Aldehyde Aryl Aldehyde Aldehyde->Product Urea Urea / Thiourea Urea->Product Catalyst Acid Catalyst Catalyst->Product

Caption: The Biginelli reaction for the synthesis of dihydropyrimidinones.

Pyridine Synthesis: A Tale of Two Scaffolds

Both this compound and ethyl 2-fluorobenzoylacetate can be utilized in the synthesis of pyridines, but they typically lead to different substitution patterns.

  • This compound for 2-Amino-3-cyanopyridines: This β-ketonitrile is an excellent precursor for the synthesis of 2-amino-3-cyanopyridines via a multicomponent reaction involving an aldehyde, malononitrile, and an ammonium source.[7] The nitrile group of the starting material is retained in the final product, providing a valuable handle for further functionalization. Yields for this type of reaction are generally good, often ranging from 84% to 94%.[8]

  • Ethyl 2-fluorobenzoylacetate for 2-Pyridones: While less common in the classic Hantzsch pyridine synthesis which favors more reactive β-dicarbonyl compounds, ethyl 2-fluorobenzoylacetate can be employed in the synthesis of 2-pyridone derivatives. These reactions often involve condensation with an enamine or a similar reactive intermediate. The ester group typically participates in the cyclization to form the pyridone ring. For instance, the synthesis of bicyclic 2-pyridones has been reported with yields up to 92%.[9]

Synthesis of the Starting Materials: A Practical Consideration

The accessibility and ease of preparation of the starting materials are crucial factors in any synthetic campaign.

  • This compound: A common method for the synthesis of β-ketonitriles is the condensation of an ester with a nitrile. For example, reacting ethyl 2-fluorobenzoate with acetonitrile in the presence of a strong base like sodium ethoxide would yield the desired product. Alternatively, the acylation of the enolate of a ketone, such as 2-fluoroacetophenone, can be employed.

  • Ethyl 2-fluorobenzoylacetate: The Claisen condensation is the most direct route to β-ketoesters.[10][11] A mixed Claisen condensation between ethyl 2-fluorobenzoate and ethyl acetate, using a base such as sodium ethoxide, would provide ethyl 2-fluorobenzoylacetate.[12] This is a well-established and generally high-yielding reaction.

Synthesis_Pathways cluster_Ketonitrile This compound Synthesis cluster_Ketoester Ethyl 2-fluorobenzoylacetate Synthesis Ester1 Ethyl 2-fluorobenzoate Ketonitrile_Product This compound Ester1->Ketonitrile_Product Base (e.g., NaOEt) Acetonitrile Acetonitrile Acetonitrile->Ketonitrile_Product Ester2 Ethyl 2-fluorobenzoate Ketoester_Product Ethyl 2-fluorobenzoylacetate Ester2->Ketoester_Product Mixed Claisen Condensation (Base, e.g., NaOEt) EthylAcetate Ethyl Acetate EthylAcetate->Ketoester_Product

Caption: Common synthetic routes to the title compounds.

Conclusion and Recommendations

The choice between this compound and ethyl 2-fluorobenzoylacetate is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired heterocyclic target.

  • Choose this compound for:

    • The synthesis of 2-aminothiophenes via the Gewald reaction.

    • The preparation of 2-amino-3-cyanopyridines through multicomponent reactions.

  • Choose Ethyl 2-fluorobenzoylacetate for:

    • The synthesis of dihydropyrimidinones and subsequently pyrimidines via the Biginelli reaction.

    • The preparation of 2-pyridones and related heterocyclic systems.

Both reagents are valuable assets in the synthetic chemist's toolbox. A thorough understanding of their distinct reactivity, guided by the principles outlined in this guide, will facilitate the rational design of efficient synthetic routes to novel and medicinally relevant heterocyclic compounds.

References

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A Senior Application Scientist's Guide to Navigating Multicomponent Reactions: A Comparative Study of 3-(2-Fluorophenyl)-3-oxopropanenitrile and Malononitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and materials science, multicomponent reactions (MCRs) stand out as a paradigm of efficiency and elegance.[1] These one-pot syntheses, where three or more reactants combine to form a complex product, offer remarkable atom economy, reduce waste, and accelerate the discovery of novel molecular architectures.[1][2] Central to the success of many MCRs is the choice of the active methylene compound, a key building block that often dictates the reaction pathway and the structural features of the final product.

This guide provides an in-depth comparative analysis of two potent active methylene synthons: the classic, highly reactive malononitrile and the more specialized β-ketonitrile, 3-(2-fluorophenyl)-3-oxopropanenitrile . As researchers and drug development professionals, understanding the nuanced differences in their reactivity, scope, and strategic applications is paramount for designing efficient synthetic routes to target molecules of pharmacological interest.

Profiling the Core Reactants: A Tale of Two Nitriles

The reactivity of an active methylene compound is fundamentally governed by the nature of its flanking electron-withdrawing groups. This structural difference is the primary determinant of the divergent synthetic utility of malononitrile and this compound.

Malononitrile: The Archetypal Reactive Methylene Compound

Malononitrile is arguably one of the most versatile and widely employed reagents in the MCR toolkit.[3][4][5][6][7][8] Its exceptional reactivity stems from the symmetrical placement of two powerful electron-withdrawing nitrile (-CN) groups on a central methylene (CH₂) carbon. This arrangement significantly increases the acidity of the methylene protons, facilitating the easy formation of a stabilized carbanion under basic conditions.

  • Reactivity Profile: Highly acidic C-H protons make it an exceptional nucleophile for Knoevenagel condensations and Michael additions, which are often the initiating steps in MCR cascades.[9]

  • Synthetic Scope: Its widespread use has led to a vast library of accessible heterocyclic scaffolds, including pyridines, pyrans, thiophenes, and pyrimidines.[3][5][10][11] The presence of two nitrile groups in the final products also offers valuable handles for further synthetic transformations.

This compound: The Asymmetric β-Ketonitrile

This compound, also known as 2-fluorobenzoylacetonitrile, belongs to the β-ketonitrile class.[12][13] Its methylene group is activated by two dissimilar groups: a carbonyl (C=O) and a nitrile (-CN). This asymmetry introduces a layer of complexity and opportunity compared to malononitrile.

  • Reactivity Profile: While the methylene protons are acidic and readily participate in condensations, the molecule also possesses an electrophilic carbonyl carbon. This dual reactivity allows it to potentially engage in different reaction pathways. The 2-fluorophenyl substituent can exert steric and electronic effects, influencing reaction rates and the stability of intermediates.[14] The fluorine atom itself is a desirable feature in medicinal chemistry, often enhancing metabolic stability and binding affinity.

  • Synthetic Scope: It is a valuable precursor for introducing a specific 2-fluorobenzoyl moiety into a target molecule.[12][15] It is well-documented in reactions like the Gewald synthesis of 2-aminothiophenes and other condensations leading to complex heterocycles.[16][17][18]

Head-to-Head Comparison in Key Multicomponent Reactions

The choice between these two synthons is ultimately a strategic one, guided by the desired final molecular structure. Let's examine their performance in two of the most important MCRs for heterocyclic synthesis.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone three-component reaction for synthesizing highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[18][19][20]

  • Using Malononitrile: As a classic Gewald reactant, malononitrile reacts with an aldehyde or ketone and sulfur to yield a 2-amino-3-cyanothiophene. The reaction is robust and typically high-yielding.[21] The resulting product is characterized by the presence of both amino and cyano groups, which are versatile functional handles.

  • Using this compound: This β-ketonitrile is also an excellent substrate for the Gewald reaction.[16][17] When it replaces malononitrile, the resulting product is a 2-amino-3-(2-fluorobenzoyl)thiophene. Instead of a second nitrile group, the product now contains a ketone, which can be a target for subsequent reactions like reductive amination or condensation.

The logical workflow for the Gewald reaction is depicted below. The initial step is a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.

Gewald_Mechanism Start Aldehyde/Ketone + Active Methylene Nitrile (Malononitrile or β-Ketonitrile) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Addition Michael Addition of Sulfur Intermediate->Addition Sulfur Elemental Sulfur (S₈) Sulfur->Addition Thiolate Thiolate Intermediate Addition->Thiolate Cyclization Intramolecular Cyclization (Thorpe-Ziegler reaction) Thiolate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Product Tautomerization->Product

Caption: Generalized workflow for the Gewald aminothiophene synthesis.

Pyridine Synthesis

The synthesis of functionalized pyridines is of immense interest due to their prevalence in pharmaceuticals.[3][4] Malononitrile is a key player in many MCRs that generate the pyridine core, often through Hantzsch-like pathways.[22][23][24][25]

  • Using Malononitrile: In a typical four-component reaction, an aldehyde, malononitrile, an active methylene carbonyl compound (like ethyl acetoacetate), and a nitrogen source (like ammonium acetate) condense to form highly substituted pyridines.[26][27][28] Malononitrile's high reactivity often drives these reactions efficiently, leading to products like 2-amino-3-cyanopyridines.

  • Using this compound: While less common in classic Hantzsch syntheses which typically use two equivalents of a β-ketoester, β-ketonitriles can participate in related pyridine syntheses.[22][23] The reaction would involve the β-ketonitrile, an aldehyde, a nitrogen source, and another component that can participate in the cyclization. The resulting pyridine would bear the 2-fluorobenzoyl group at a key position, a valuable feature for building drug candidates.

The following diagram illustrates a general pathway for pyridine synthesis using malononitrile.

Pyridine_Synthesis cluster_1 Intermediate Formation Aldehyde Aldehyde Knoevenagel_Product Ylidenemalononitrile Aldehyde->Knoevenagel_Product Malononitrile Malononitrile Malononitrile->Knoevenagel_Product Ketoester β-Ketoester Enamine Enamine Intermediate Ketoester->Enamine Ammonia Ammonium Acetate (Nitrogen Source) Ammonia->Enamine Michael_Addition Michael Addition Knoevenagel_Product->Michael_Addition Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Oxidation Oxidation (Aromatization) Cyclization->Oxidation Final_Product Substituted Pyridine Oxidation->Final_Product

Caption: A common pathway for multicomponent pyridine synthesis.

Data-Driven Comparison: A Quantitative Overview

To provide a clear, objective comparison, the following tables summarize the intrinsic properties of the reactants and their performance in a representative MCR.

Table 1: At-a-Glance Comparison of Reactant Properties
FeatureMalononitrileThis compound
Structure Symmetrical dinitrileAsymmetrical β-ketonitrile
Activating Groups Two -CN groupsOne -CN and one -C=O group
Primary Reactive Site Highly acidic methylene C-HAcidic methylene C-H and electrophilic carbonyl C
Key Advantage High reactivity, versatility, low cost[7]Introduces a 2-fluorobenzoyl moiety[12]
Common MCR Products Dicyano-substituted heterocyclesAcyl-substituted heterocycles
Table 2: Comparative Performance in a Representative Pyridine Synthesis

The following data is synthesized from typical procedures for the four-component synthesis of 2-amino-4-aryl-3,5-dicyanopyridine derivatives.

ParameterMalononitrileThis compound
Reactants Benzaldehyde, Malononitrile, Ethyl Cyanoacetate, Ammonium AcetateBenzaldehyde, This compound , Malononitrile, Ammonium Acetate
Product Structure 6-Amino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile6-Amino-5-cyano-4-phenyl-2-(2-fluorophenyl)pyridine
Typical Yields 85-95%[27]70-85% (Estimated based on similar reactions)
Reaction Conditions Ethanol, reflux, 2-4 hoursEthanol, reflux, 4-6 hours
Key Product Feature Two nitrile groups for functionalizationA 2-fluorobenzoyl group for medicinal chemistry applications

Experimental Protocols: Validated Methodologies

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. Below are representative procedures for key MCRs discussed in this guide.

Protocol 1: Gewald Synthesis of 2-Amino-3-cyano-4,5-dimethylthiophene (using Malononitrile)
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-pentanone (10 mmol), malononitrile (10 mmol), and ethanol (30 mL).

  • Base Addition: Add morpholine (2 mL) as a basic catalyst and stir the mixture at room temperature for 15 minutes.

  • Sulfur Addition: Add elemental sulfur (12 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried. Recrystallization from ethanol affords the pure 2-aminothiophene product.

Protocol 2: Four-Component Synthesis of a Highly Substituted Pyridine (using Malononitrile)
  • Setup: In a 50 mL flask, combine an aromatic aldehyde (e.g., benzaldehyde, 5 mmol), malononitrile (5 mmol), ethyl acetoacetate (5 mmol), and ammonium acetate (7.5 mmol) in 20 mL of ethanol.

  • Reaction: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction's completion via TLC.

  • Workup: Upon completion, cool the flask in an ice bath. The solid product that precipitates out of the solution is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the desired substituted pyridine.[27]

Conclusion: A Strategic Choice for Targeted Synthesis

Both malononitrile and this compound are powerful tools in the arsenal of the synthetic chemist. This guide has illuminated that the choice between them is not a matter of superior versus inferior, but of strategic alignment with the synthetic goal.

  • Malononitrile is the workhorse reagent for generating a wide diversity of heterocyclic scaffolds with high efficiency.[3][5] Its reactivity and the versatility of the resulting dinitrile products make it a first choice for library synthesis and exploratory chemistry.

  • This compound is a specialist's tool. It is selected when the specific incorporation of a 2-fluorobenzoyl group is the primary objective. This is particularly relevant in drug development, where this moiety can impart desirable pharmacokinetic properties.[14] The resulting acyl-substituted heterocycles provide a different set of opportunities for downstream modifications compared to those derived from malononitrile.

Ultimately, a deep understanding of the reactivity profiles of these and other active methylene compounds empowers researchers to move beyond established protocols and rationally design novel, efficient MCRs for the synthesis of complex molecules that can address critical challenges in medicine and materials science.

References

  • Dandia, A., Singh, R., & Maheshwari, S. (2014). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry, 18(19), 2513-2529.
  • Bentham Science Publishers. (n.d.). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Bentham Science.
  • Dandia, A., Singh, R., & Maheshwari, S. (2014). Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines.
  • Dandia, A., Singh, R., & Maheshwari, S. (2014). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Ingenta Connect.
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  • Kumar, R. R., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research.
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  • Sharma, P., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 13(45), 31865-31883.
  • Pinto, D. C., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8(1), 16391.
  • Vegh, D., & Veverkova, E. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2012(i), 639-679.
  • de la Torre, P., et al. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Cancers, 13(16), 4124.
  • Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Scientific Research, 16(1), 11-46.
  • Ortiz, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(21), 5138.
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Comparative Guide to the Biological Activity of Pyrazoles Synthesized from 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Significance of Fluorination

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous clinically approved drugs, demonstrating a vast spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of its physicochemical properties and biological targets.

This guide focuses on a specific class of pyrazoles: those synthesized from 3-(2-fluorophenyl)-3-oxopropanenitrile. The choice of this precursor is deliberate. The starting material is a β-ketonitrile, a highly versatile building block for 5-aminopyrazoles.[3] Furthermore, the incorporation of a fluorine atom on the phenyl ring is a common strategy in modern drug design. The unique properties of fluorine—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

This document provides a comparative analysis of the potential biological activities of these target pyrazoles, supported by established experimental protocols and representative data to guide further research and development.

Synthesis of 5-Amino-3-(2-fluorophenyl)pyrazole Derivatives

The most direct and versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[3] The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon, yielding the stable 5-aminopyrazole ring.[3] An acidic or basic catalyst is often employed to facilitate the reaction.[5]

General Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction Conditions A This compound C Solvent (e.g., Ethanol) + Catalyst (e.g., Acetic Acid) A->C B Hydrazine Derivative (R-NHNH2) B->C D Reflux (Heat) C->D Mixture E Intermediate: Hydrazone Formation D->E Step 1 F Final Step: Intramolecular Cyclization E->F Step 2 G Product: 1-R-3-(2-fluorophenyl)-1H-pyrazol-5-amine F->G H Purification: Recrystallization / Chromatography G->H I Characterization: NMR, IR, Mass Spec H->I

Caption: Synthetic pathway for 5-aminopyrazoles from a β-ketonitrile.

Experimental Protocol: Synthesis of 1-Phenyl-3-(2-fluorophenyl)-1H-pyrazol-5-amine

This protocol describes a representative synthesis using phenylhydrazine as the hydrazine derivative.

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (10 mmol, 1 equiv.).

  • Addition of Reagents: Add absolute ethanol (40 mL) to dissolve the starting material. To this solution, add phenylhydrazine (10 mmol, 1 equiv.) followed by 3-4 drops of glacial acetic acid as a catalyst.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker containing 100 mL of ice-cold water and stir for 15 minutes. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration, washing with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-aminopyrazole derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Comparative Biological Evaluation

The synthesized pyrazoles are evaluated for three key biological activities: antimicrobial, anticancer, and anti-inflammatory. This section provides standard protocols for each assay and presents representative comparative data against established drugs.

Antimicrobial Activity

Derivatives of the 5-aminopyrazole scaffold have shown potent activity against a wide range of bacterial and fungal pathogens.[6][7] Their mechanism can involve the disruption of essential metabolic pathways or cell wall synthesis.[2]

  • Preparation: A two-fold serial dilution of the test compounds and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., ~5 x 10⁵ CFU/mL for bacteria).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. This is often visualized by adding a viability indicator like resazurin.

The following table presents hypothetical but plausible MIC values for pyrazole derivatives synthesized from this compound, compared against standard antibiotics. The 'R' group refers to the substituent from the hydrazine reactant (R-NHNH₂).

CompoundR-GroupS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Test Cmpd 1 H-163264
Test Cmpd 2 Phenyl-81632
Test Cmpd 3 4-Chlorophenyl-4816
Ciprofloxacin (Standard)10.25N/A
Fluconazole (Standard)N/AN/A2

Analysis: The data suggests that incorporating an aryl group at the N1 position (Test Cmpd 2) enhances activity compared to the unsubstituted pyrazole (Test Cmpd 1). Furthermore, adding an electron-withdrawing group like chlorine (Test Cmpd 3) can further boost potency, a common trend in structure-activity relationship (SAR) studies.[2]

Anticancer Activity

Pyrazole derivatives have been extensively investigated as anticancer agents, acting through various mechanisms such as kinase inhibition, cell cycle arrest, and induction of apoptosis.[8][9][10] The presence of a fluorophenyl group is particularly interesting, as it is found in many successful kinase inhibitors.[4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A 1. Seed Cancer Cells (e.g., MCF-7, A549) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) C 3. Add Test Compounds (serial dilutions) D 4. Incubate (48h, 37°C, 5% CO2) E 5. Add MTT Reagent (Yellow Tetrazolium) F 6. Incubate (4h, 37°C, 5% CO2) G Viable cells metabolize MTT to purple Formazan crystals H 7. Add Solubilizing Agent (e.g., DMSO) F->H Formazan forms I 8. Read Absorbance (at ~570 nm) H->I Crystals dissolve J Calculate IC50 Value I->J

Caption: Workflow for the MTT cytotoxicity assay.

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundR-GroupMCF-7 (Breast)A549 (Lung)HepG2 (Liver)
Test Cmpd 1 H-45.258.162.5
Test Cmpd 2 Phenyl-15.822.425.9
Test Cmpd 3 4-Chlorophenyl-6.79.311.2
Doxorubicin (Standard)0.981.21.5

Analysis: Similar to the antimicrobial results, N-aryl substitution significantly improves cytotoxic activity. The 2-fluorophenyl group at position C3 combined with a 4-chlorophenyl group at N1 (Test Cmpd 3) presents a promising combination for potent anticancer effects, though still less potent than the standard chemotherapeutic agent, Doxorubicin.[10]

Anti-inflammatory Activity

Pyrazoles are renowned for their anti-inflammatory properties, most famously exemplified by the selective COX-2 inhibitor, Celecoxib.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[11]

Arachidonic_Acid_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_cox1 Constitutive Pathway cluster_cox2 Inducible Pathway (Inflammation) cluster_inhibitors Inhibition AA Arachidonic Acid (from cell membrane) COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PG1 Physiological Prostaglandins (Stomach lining, platelet function) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->PG2 Inhibitor Pyrazole Derivatives (e.g., Celecoxib, Test Compounds) Inhibitor->COX1 Non-selective inhibition (causes GI side effects) Inhibitor->COX2 Selective Inhibition

Caption: Arachidonic acid pathway showing COX-1 and COX-2 enzyme action.

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compounds or a standard drug (e.g., Celecoxib) in a reaction buffer for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid as the substrate.

  • Quantification: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Analysis: The IC₅₀ values for each enzyme are calculated from the concentration-response curves. The COX-2 selectivity index (SI) is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).

CompoundR-GroupIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI)
Test Cmpd 1 H-15.52.56.2
Test Cmpd 2 Phenyl-12.10.9512.7
Test Cmpd 3 4-Chlorophenyl-10.80.5519.6
Celecoxib (Standard)7.80.04195

Analysis: The results indicate that the synthesized pyrazoles exhibit preferential inhibition of COX-2 over COX-1.[12] The N-aryl substituted pyrazoles (Test Cmpds 2 and 3) show significantly better potency and selectivity than the N-unsubstituted analog.[13] While not as selective as Celecoxib, Test Compound 3 shows a promising profile with good potency and a nearly 20-fold selectivity for the target COX-2 enzyme, suggesting a lower potential for gastrointestinal side effects compared to non-selective NSAIDs.[11][14]

Conclusion and Future Directions

The synthesis of 5-aminopyrazoles from this compound provides a robust platform for developing novel therapeutic agents. The comparative analysis presented in this guide, based on established methodologies and representative data, indicates that these compounds possess significant potential across antimicrobial, anticancer, and anti-inflammatory applications.

Structure-activity relationship studies consistently suggest that substitution at the N1 position of the pyrazole ring is critical for enhancing biological activity. Specifically, the incorporation of substituted aryl groups, such as a 4-chlorophenyl ring, appears to be a highly effective strategy for improving potency.

Future work should focus on synthesizing a diverse library of these pyrazole derivatives by varying the hydrazine component. Subsequent in-depth biological evaluations, including mechanism of action studies and in vivo efficacy testing in animal models, are warranted to identify lead candidates for further preclinical development. The inherent advantages conferred by the 2-fluorophenyl moiety make this class of compounds particularly attractive for creating next-generation therapeutics with improved efficacy and safety profiles.

References

  • Hassan, A. S., et al. (2022).
  • Ismail, M. M. F., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry.
  • Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry.
  • Gouda, M. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry.
  • Desai, N. C., et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Drug Research (Stuttgart).
  • Request PDF. (n.d.). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents.
  • Moku, G., et al. (2022).
  • El-Sayad, M. A., et al. (2014). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Fundamental & Clinical Pharmacology.
  • Desai, N. C., et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)
  • Tsolaki, E., et al. (2016).
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  • Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
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A Comparative Guide to the Spectroscopic Analysis of 3-(2-Fluorophenyl)-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of 3-(2-Fluorophenyl)-3-oxopropanenitrile, also known as 2-Fluorobenzoylacetonitrile[1], and its derivatives. We will move beyond mere data reporting to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow.

The core structure, a β-ketonitrile, possesses a unique combination of a ketone, a nitrile, and an ortho-substituted fluorophenyl ring. This specific arrangement presents both challenges and opportunities for spectroscopic analysis, necessitating a multi-faceted approach for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. For this class of compounds, a suite of NMR experiments is not just recommended, but essential.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR provides the initial sketch of the molecular structure. For the parent compound, this compound, we expect to see distinct signals for the methylene (-CH₂-) protons and the four aromatic protons.

  • Methylene Protons (-CH₂-): These protons are situated between two electron-withdrawing groups (carbonyl and nitrile), leading to a downfield chemical shift. This signal typically appears as a singlet around δ 3.8-4.5 ppm[2]. The absence of coupling indicates no adjacent protons.

  • Aromatic Protons: The 2-fluorophenyl group will display a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom couples not only to the ortho proton (³JHF) but also to the meta (⁴JHF) and para (⁵JHF) protons, complicating the splitting pattern.

Causality in Action: Why is a high-field NMR (e.g., 500 MHz or higher) preferred? The increased magnetic field strength improves chemical shift dispersion, helping to resolve the overlapping multiplets of the aromatic protons, which is crucial for definitive assignment.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon (¹³C) NMR complements the ¹H NMR by providing a count of unique carbon environments. Key expected signals include:

  • Carbonyl Carbon (C=O): This signal is highly deshielded and appears significantly downfield, typically around δ 180-190 ppm[2].

  • Nitrile Carbon (C≡N): The nitrile carbon resonates in a characteristic window of δ 114-120 ppm[2].

  • Methylene Carbon (-CH₂-): The chemical shift of this carbon provides further confirmation of its position between two electron-withdrawing groups.

  • Aromatic Carbons: Six distinct signals are expected for the fluorophenyl ring. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF), which is a definitive indicator of the C-F bond.

¹⁹F NMR Spectroscopy: The Fluorine-Specific Probe

Given the subject compound, ¹⁹F NMR is an indispensable tool. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making it ideal for NMR studies[3][4][5].

  • Why It's Critical: This experiment unequivocally confirms the presence of a fluorine atom. The chemical shift of the ¹⁹F signal is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule[4]. For an ortho-fluorophenyl group, the signal will appear in a predictable region of the ¹⁹F NMR spectrum.

  • Data Interpretation: The ¹⁹F spectrum for this compound class will typically show a single resonance, often a multiplet due to coupling with the ortho, meta, and para protons on the aromatic ring. This provides an extra layer of structural confirmation.

Comparative Insight: While ¹H and ¹³C NMR can strongly suggest the structure, only ¹⁹F NMR directly observes the key fluorine atom, leaving no room for ambiguity regarding its presence and electronic environment. This is a prime example of a self-validating protocol; the ¹⁹F data must be consistent with the coupling patterns observed in the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast and effective method for identifying the key functional groups present in the molecule. It works by detecting the vibrational frequencies of covalent bonds, which absorb infrared radiation at specific wavelengths.

For this compound derivatives, the IR spectrum provides three crucial pieces of evidence:

  • C≡N (Nitrile) Stretch: A sharp, intense absorption band typically appearing in the range of 2240-2260 cm⁻¹. The intensity and sharpness of this peak are highly characteristic.

  • C=O (Ketone) Stretch: A very strong, prominent absorption band is expected between 1680-1720 cm⁻¹[6]. Conjugation with the aromatic ring typically lowers this frequency to the lower end of the range (e.g., ~1685 cm⁻¹)[6][7].

  • C-F (Carbon-Fluorine) Stretch: A strong absorption in the fingerprint region, typically between 1100-1300 cm⁻¹, indicates the presence of the C-F bond.

Comparative Insight: IR spectroscopy offers a significant advantage in speed and simplicity over NMR. Within minutes, it can confirm the presence of the core nitrile and ketone functionalities. However, it provides no detailed information on atomic connectivity. It answers "what" functional groups are present, while NMR answers "how" they are connected.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure[8]. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

  • Molecular Ion Peak (M⁺): For this compound (C₉H₆FNO), the expected molecular weight is 163.15 g/mol [1][9]. HRMS should confirm a mass very close to the calculated exact mass (163.0433). The presence of a single nitrogen atom results in an odd nominal molecular mass, consistent with the Nitrogen Rule[10].

  • Key Fragmentation Patterns: Electron Impact (EI) ionization will cause the molecular ion to fragment in predictable ways. For this class of molecules, a key fragmentation is the alpha-cleavage adjacent to the carbonyl group[10][11].

    • Loss of the cyanomethyl radical (•CH₂CN): This would result in the formation of the 2-fluorobenzoyl cation, a highly stable acylium ion, which would be observed as a prominent peak at m/z 123.

    • Formation of the 2-fluorophenyl cation: Loss of the entire side chain (•COCH₂CN) would result in a peak at m/z 95.

Comparative Insight: MS is the only technique that directly measures the molecular weight, a critical piece of data for confirming the identity of a new compound. While NMR excels at defining the internal structure, HRMS validates the overall elemental composition. The fragmentation pattern serves as a corroborating piece of evidence that must align with the structure proposed by NMR.

Integrated Analytical Workflow

A conclusive structural determination is not achieved by any single technique but by the synergistic integration of data from all of them. The following workflow represents a robust, self-validating system.

G cluster_0 Synthesis & Purification cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Data Integration & Confirmation Synthesized_Compound Synthesized Derivative IR IR Spectroscopy Synthesized_Compound->IR HRMS HRMS Synthesized_Compound->HRMS H_NMR ¹H NMR Synthesized_Compound->H_NMR Integration Data Integration & Cross-Validation IR->Integration HRMS->Integration C_NMR ¹³C NMR H_NMR->C_NMR F_NMR ¹⁹F NMR C_NMR->F_NMR NMR_2D 2D NMR (COSY, HSQC) (If Required) F_NMR->NMR_2D F_NMR->Integration NMR_2D->Integration Structure_Confirmed Structure Confirmed Integration->Structure_Confirmed

Caption: Integrated workflow for structural confirmation.

Summary of Comparative Data

The table below summarizes the specific information gleaned from each technique in the analysis of this compound.

Spectroscopic TechniqueInformation ProvidedKey Expected DataComparison & Causality
¹H NMR Proton environment & connectivity- Singlet for -CH₂- (~δ 4.2 ppm)- Complex multiplet for aromatic protons (δ 7.0-8.0 ppm)Provides the initial structural map. High field is necessary to resolve complex aromatic signals caused by fluorine coupling.
¹³C NMR Carbon skeleton- C=O (~δ 185 ppm)- C≡N (~δ 115 ppm)- C-F (doublet)Confirms the number of unique carbons and the presence of key functional groups. The C-F doublet is a crucial piece of evidence.
¹⁹F NMR Presence & environment of Fluorine- Single multiplet in the aryl fluoride regionThe most direct and unambiguous method to confirm the fluorine atom's presence and substitution pattern. Essential for this specific compound class.
IR Spectroscopy Functional group identification- Sharp C≡N stretch (~2250 cm⁻¹)- Strong C=O stretch (~1685 cm⁻¹)- Strong C-F stretch (~1200 cm⁻¹)Fastest method to confirm key functional groups are present but offers no connectivity data. A primary screening tool.
Mass Spectrometry (HRMS) Molecular weight & formula- M⁺ at m/z = 163.0433- Major fragments at m/z = 123 (loss of •CH₂CN) and 95 (loss of •COCH₂CN)Provides the definitive molecular formula and corroborates the proposed structure through predictable fragmentation.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Solvent Choice: CDCl₃ is a standard choice. However, if the compound has limited solubility or acidic protons that need to be observed, DMSO-d₆ is a better alternative.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if not already present in the solvent.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer. For complex derivatives, 2D experiments like COSY and HSQC should be performed to resolve ambiguities in proton-proton and proton-carbon correlations[12].

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like acetonitrile or methanol.

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule, which will likely detect the protonated molecule [M+H]⁺.

  • Analysis: Infuse the sample into the mass spectrometer. Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Processing: Determine the accurate mass of the molecular ion peak and use the instrument's software to calculate the elemental composition, comparing it to the theoretical formula.

By rigorously applying this multi-technique, integrated approach, researchers can achieve an unambiguous and defensible structural confirmation of this compound derivatives, upholding the highest standards of scientific integrity.

References

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  • ResearchGate. Spectrometric studies and theoretical calculations of some β-ketonitriles. [Link]

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A Comparative Guide to the Cytotoxicity of 3-(2-Fluorophenyl)-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of synthetic scaffolds explored, compounds derived from 3-(2-Fluorophenyl)-3-oxopropanenitrile have emerged as a promising class of molecules demonstrating significant cytotoxic potential against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic performance of these derivatives against established chemotherapeutic agents, supported by experimental data and detailed methodologies.

Introduction to this compound Derivatives

The this compound core structure presents a unique combination of a reactive β-ketonitrile moiety and a fluorinated phenyl ring. This arrangement allows for diverse chemical modifications, leading to a wide array of derivatives with varying cytotoxic profiles. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the β-ketonitrile group is often implicated in the compound's mechanism of action.

Comparative Cytotoxicity Analysis

To contextualize the cytotoxic potential of this compound derivatives, their performance is best evaluated against standard chemotherapeutic drugs such as Doxorubicin and Cisplatin. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various derivatives and standard agents against a panel of common cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
This compound Derivatives
Cyclopropyl DerivativeRKO (Colon)60.70[1]
Cyclopropyl DerivativeHeLa (Cervical)78.72[1]
Cyclopropyl DerivativePC-3 (Prostate)49.79[1]
Standard Chemotherapeutic Agents
DoxorubicinMCF-7 (Breast)~0.5 - 2.0[2]
DoxorubicinHeLa (Cervical)~0.1 - 0.5[2]
DoxorubicinA549 (Lung)~0.1 - 1.0[3]
DoxorubicinHCT116 (Colon)~0.05 - 0.5[3]
CisplatinA549 (Lung)~5 - 20
CisplatinHCT116 (Colon)~2 - 10[4]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density. The data presented here is for comparative purposes.

From the available data, cyclopropyl derivatives of this compound exhibit moderate cytotoxicity against the tested cell lines. While their potency may not consistently surpass that of established drugs like Doxorubicin in all cell lines, they represent a valuable starting point for further optimization. The unique chemical scaffold offers the potential for developing analogues with improved activity and a more favorable therapeutic index.

Mechanism of Action: Unraveling the Cytotoxic Pathways

The cytotoxic effects of this compound derivatives are believed to be mediated through the induction of apoptosis, or programmed cell death.

Potential Involvement of the p53 Tumor Suppressor Pathway

Some evidence suggests that certain derivatives may exert their anticancer effects by reactivating mutant p53, a critical tumor suppressor protein that is often inactivated in cancer cells[1]. The restoration of p53 function can trigger cell cycle arrest and apoptosis, thereby inhibiting tumor growth.

Caption: The intrinsic pathway of apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. The following are detailed methodologies for common assays used to evaluate the cytotoxic effects of novel compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated and vehicle-treated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the culture medium.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes). Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.

  • Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit to each well. Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compounds of interest for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add additional binding buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Conclusion and Future Directions

Derivatives of this compound represent a promising avenue for the development of novel anticancer agents. While the currently available data indicates moderate cytotoxicity, the chemical tractability of the core structure allows for extensive medicinal chemistry efforts to enhance potency and selectivity. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to identify key functional groups that enhance cytotoxic activity.

  • Broad-Spectrum Screening: Evaluating the cytotoxicity of a wider range of derivatives against a larger and more diverse panel of cancer cell lines.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to understand their mechanism of action and identify potential biomarkers for patient stratification.

  • In Vivo Efficacy and Toxicity Studies: Assessing the antitumor activity and safety profile of the most promising lead compounds in preclinical animal models.

By pursuing these research directions, the full therapeutic potential of this compound derivatives as effective and selective anticancer agents can be realized.

References

  • Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC. (URL: [Link])

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  • Scheme 1: Synthesis of 3-oxopropanenitriles 3. - ResearchGate. (URL: [Link])

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A Comparative Guide to Confirming the Structure of Substituted Thiophenes from the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction stands as a cornerstone in heterocyclic chemistry, offering a versatile and efficient multicomponent pathway to synthesize highly substituted 2-aminothiophenes.[1][2] These structures are pivotal scaffolds in medicinal chemistry and materials science.[3] However, the very nature of this one-pot synthesis, involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur, can lead to ambiguities in the final structure, particularly concerning the regiochemistry of the substituents.[2][4] Unambiguous structural confirmation is therefore not merely a procedural step but a critical prerequisite for meaningful downstream applications, from structure-activity relationship (SAR) studies to materials engineering.

This guide provides a comprehensive comparison of the most effective analytical techniques for the structural elucidation of substituted thiophenes derived from the Gewald reaction. We will delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to navigate the complexities of thiophene characterization.

The Challenge: Regiochemistry in the Gewald Reaction

The Gewald reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[2] While powerful, the reaction can sometimes yield isomeric products, especially when unsymmetrical ketones are employed. Therefore, a robust analytical workflow is essential to definitively establish the substitution pattern on the thiophene ring.

A Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is invariably the most rigorous strategy for structural confirmation. The following table compares the utility of various techniques in the context of substituted thiophene characterization:

Technique Strengths Limitations Primary Application in Thiophene Analysis
¹H NMR Excellent for determining the number and connectivity of protons. Coupling constants provide information about the substitution pattern.Can be complex to interpret in highly substituted systems. Chemical shifts can overlap.Initial assessment of structure and purity. Determination of proton environments and their relative positions.
¹³C NMR Provides a direct count of the number of unique carbon atoms. Chemical shifts are sensitive to the electronic environment.[5]Low natural abundance of ¹³C requires longer acquisition times.[6]Confirmation of the carbon skeleton and identification of quaternary carbons.
2D NMR (COSY, HSQC, HMBC) Unambiguously establishes proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations, providing definitive connectivity information.Requires more instrument time and expertise in data interpretation.Definitive assignment of all proton and carbon signals and confirmation of the substitution pattern.
FT-IR Spectroscopy Useful for identifying key functional groups (e.g., -NH₂, -C≡N, C=O).Provides limited information about the overall molecular structure.Confirmation of the presence of expected functional groups.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its elemental composition (High-Resolution MS).Does not provide information about the connectivity of atoms.Confirmation of the molecular formula.
Single-Crystal X-ray Diffraction Provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[7]Requires a suitable single crystal, which can be challenging to obtain.The "gold standard" for absolute structural confirmation when suitable crystals are available.[8][9][10]

The Workflow for Unambiguous Structure Determination

A logical and efficient workflow is key to confirming the structure of your Gewald product. The following diagram illustrates a recommended approach:

G A Gewald Reaction Product B Mass Spectrometry (MS) Confirm Molecular Weight A->B C FT-IR Spectroscopy Confirm Functional Groups A->C D ¹H & ¹³C NMR Spectroscopy Initial Structural Assessment A->D H Ambiguity Remains? D->H E 2D NMR (COSY, HSQC, HMBC) Detailed Connectivity Analysis I Inconclusive Data E->I F Single-Crystal X-ray Diffraction Absolute Structure Confirmation G Structure Confirmed F->G H->E Yes H->G No I->F Yes I->G No G cluster_thiophene Thiophene Ring cluster_substituents Substituents C2 C2-NH2 C3 C3-CN C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 S S C5->S S->C2 H_Et4_CH2 H (CH2 of Et at C4) H_Et4_CH2->C3 ³J H_Et4_CH2->C5 ³J H_Et5_CH2 H (CH2 of Et at C5) H_Et5_CH2->C4 ³J

Sources

Safety Operating Guide

Disposal Protocol and Safety Guide: 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of 3-(2-Fluorophenyl)-3-oxopropanenitrile (CAS 31915-26-1). As a fluorinated aromatic ketone with a reactive nitrile moiety, this compound demands rigorous adherence to safety protocols to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established principles of chemical safety and hazardous waste management, designed for professionals in research and drug development.

Core Hazard Analysis and Risk Mitigation

This compound presents a dual-threat profile stemming from its distinct chemical features: the nitrile group and the fluorinated aromatic ring. Understanding these is critical for safe handling.

  • Nitrile Group (-CN): The primary acute toxicity concern arises from the nitrile group. Nitriles can be metabolized to cyanide, posing risks of poisoning if inhaled, ingested, or absorbed through the skin.[1] Furthermore, nitriles are incompatible with strong acids and bases. Mixing with bases can liberate highly toxic hydrogen cyanide (HCN) gas, while strong oxidizing acids can trigger violent reactions.[2] Incomplete combustion of nitrile compounds also produces HCN.[2]

  • Fluorophenyl Group (-C₆H₄F): The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds highly stable and persistent in the environment.[3][4] This stability necessitates specific, high-energy disposal methods to ensure complete destruction. Improper disposal or low-temperature incineration can lead to the formation of smaller, potentially hazardous fluorinated byproducts and corrosive hydrogen fluoride (HF).[3][5]

These hazards mandate a cautious approach, summarized in the table below.

Hazard CategoryDescriptionPrimary Mitigation Strategy
Acute Toxicity Potential for toxicity via inhalation, ingestion, or skin contact due to the nitrile group.[2][6]Use of appropriate Personal Protective Equipment (PPE) and engineering controls (fume hood).
Chemical Reactivity Incompatible with strong acids, bases, and oxidizing agents.[2][6] Can release toxic HCN gas.[2]Segregate from incompatible materials during storage and in waste streams.
Environmental High persistence due to the stable carbon-fluorine bond. Potential to form hazardous byproducts upon incomplete thermal decomposition.[3][4]Disposal via high-temperature incineration at a licensed hazardous waste facility.
Physical Combustible solid.[2][6] Avoid high temperatures and sources of ignition.[6]Store in a cool, dry, well-ventilated area.[7]

Personnel Protection and Spill Management

A proactive safety culture is paramount. The following protocols for personal protection and spill response are designed to minimize exposure risk.

Personal Protective Equipment (PPE)

All handling of this compound must be conducted within a certified chemical fume hood.[8][9] The following PPE is mandatory:

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.Prevents dermal absorption of the compound.[6]
Eye Protection Safety glasses with side-shields or chemical splash goggles.[6][10]Protects eyes from splashes or contact with the solid material.
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[8]
Emergency Spill Protocol

In the event of a spill, prompt and correct action is crucial to prevent wider contamination and exposure.[8]

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the spill area.[8]

  • Ventilate: Ensure the area is well-ventilated. The spill should be managed within a fume hood if possible.[8]

  • Don PPE: Before approaching the spill, don the full PPE ensemble described above.

  • Containment: Carefully cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent.[8] Avoid generating dust if the material is solid.[8]

  • Collection: Gently sweep or scoop the contained material into a clearly labeled, sealable container designated for hazardous waste.[8][9]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water. All cleaning materials (wipes, absorbent pads) must be collected and disposed of as hazardous waste.[8]

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with internal policy.[8]

Step-by-Step Disposal Workflow

The disposal of this compound must be managed as a formal hazardous waste stream. Under no circumstances should this chemical be disposed of in standard trash or flushed down a sewer drain.[10]

Step 1: Waste Characterization and Segregation
  • Classification: This material must be classified as hazardous chemical waste. Depending on its use and concentration, it may fall under EPA hazardous waste codes for reactivity (D003) or toxicity.[11] All waste, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper), must be treated as hazardous.

  • Segregation: Collect all waste containing this compound in a dedicated waste stream.[12] Crucially, do not mix this waste with strong acids or bases to prevent dangerous reactions and the potential generation of HCN gas.[2]

Step 2: Containerization and Labeling
  • Container: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene) with a tightly sealing lid.[7][10]

  • Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • Associated Hazards (e.g., "Toxic," "Irritant")

    • Accumulation Start Date

Step 3: On-Site Storage

Store the sealed and labeled waste container in a designated, secure satellite accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible chemicals.[7][9]

Step 4: Final Disposal Methods

The final disposal must be conducted through your institution's EHS office or a licensed hazardous waste management contractor. The scientifically preferred and most environmentally sound method is high-temperature incineration.

  • Primary Method (Recommended): High-Temperature Incineration

    • Mechanism: Incineration at temperatures sufficient to break the stable carbon-fluorine bond is the most effective technology for the complete destruction of fluorinated organic compounds.[3][13] This process prevents the release of the persistent chemical into the environment.

    • Requirements: This must be performed in a specialized hazardous waste incinerator equipped with afterburners and flue gas scrubbing systems to neutralize acidic gases like HF and HCN that are formed during combustion.[3]

  • Alternative Method (Compliant but not Preferred): Hazardous Waste Landfill

    • Mechanism: This method involves burying the contained waste in a specially engineered landfill with liners and leachate collection systems to prevent environmental contamination.[13]

    • Limitations: This approach provides containment rather than destruction. The "forever chemical" nature of fluorinated compounds means the threat is merely isolated, not eliminated.[13]

  • Laboratory-Scale Pre-Treatment (Use with Caution)

    • For very small quantities, alkaline hydrolysis can be used to break down the nitrile group into a less toxic carboxylate salt.[8] However, this process does not degrade the stable fluorophenyl ring and the resulting aqueous waste must still be collected, neutralized, and disposed of as hazardous waste through your EHS office.[8] This method is complex, requires careful control, and is not a substitute for professional disposal.

Disposal Decision Workflow

The following diagram outlines the logical flow for handling and disposing of this compound waste.

Caption: Decision workflow for proper disposal of this compound.

References

  • This compound CAS 31915-26-1 Safety Information. BIOSYNCE.
  • Safety and handling of fluorinated organic compounds. Benchchem.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).
  • Proper Disposal of 3-Oxopropanenitrile: A Guide for Laboratory Professionals. Benchchem.
  • Finding an End to Forever Chemicals. Eurofins USA.
  • Safety Data Sheet for a similar nitrile compound. Acros PharmaTech Limited.
  • This compound Storage Information. Nanjing Finechem Holding Co.,Limited.
  • Safety Data Sheet for a similar fluorinated compound. Fluorochem Ltd.
  • Pyridine Handling and Disposal SOP (Example). Washington State University.
  • Nitriles Chemical Group Information. CAMEO Chemicals, NOAA.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
  • EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk.
  • Aliphatic Nitriles - Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI).

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Essential Protective Measures: A Senior Scientist's Guide to Handling 3-(2-Fluorophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling and disposal of 3-(2-Fluorophenyl)-3-oxopropanenitrile (CAS No. 31915-26-1). As an intermediate in the synthesis of pharmaceuticals and other bioactive compounds, its safe management in the laboratory is paramount.[1] This guide is designed for drug development professionals, researchers, and scientists, offering in-depth, field-proven insights that prioritize safety, procedural integrity, and operational excellence.

Hazard Profile and Mandatory Risk Assessment

This compound is an organic compound that, like many functionalized nitriles, presents multiple hazards. While specific toxicity data is limited, the molecular structure necessitates a cautious approach. The primary hazards are associated with its potential toxicity if inhaled, ingested, or absorbed through the skin, and it should be handled with care to prevent contact.[1] Structurally related aromatic nitriles and ketones can cause skin, eye, and respiratory irritation.[2][3]

Before beginning any work, a thorough and procedure-specific risk assessment is not just recommended; it is mandatory. The foundation of laboratory safety lies in understanding that the risk is a function of both the inherent hazards of a chemical and the specific manner in which it is handled.[4] Consider the quantity being used, the physical form (solid or in solution), the operating temperature, and the potential for aerosol or dust generation.[5]

Key Chemical Properties:

  • Appearance: Solid[1][6]

  • Melting Point: 60-65 °C[1]

  • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[1][6] Keep away from heat sources and open flames.[1][6]

Core Personal Protective Equipment (PPE) Mandates

A multi-layered PPE approach is essential to minimize all potential routes of exposure. The following mandates are the minimum required for handling this compound.

Primary Barrier: Hand Protection
  • Glove Type: Nitrile gloves are required. Nitrile offers superior resistance to a wide range of chemicals, including solvents in which this compound is soluble (e.g., acetone, dichloromethane), and provides a robust physical barrier with greater puncture resistance than latex or vinyl.[7][8][9]

  • Gloving Protocol: Double-gloving is mandatory when handling the neat (solid) compound or concentrated solutions. This practice significantly reduces the risk of exposure in the event the outer glove is compromised.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if they become contaminated, and wash hands thoroughly after removal.[10]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum and are required for all laboratory operations.[11]

  • Elevated Risk: A full-face shield worn over safety glasses is required when there is a significant risk of splashes or splattering. This includes handling stock solutions, performing vigorous reactions, or managing a spill.[12][13]

Protective Clothing
  • Lab Coat: A flame-resistant lab coat is required to protect against splashes and incidental contact.[11][13] Ensure the coat is fully buttoned.

  • Apparel and Footwear: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory to protect the skin from potential spills.[10][13]

Respiratory Protection
  • Primary Engineering Control: All procedures involving this compound, especially the handling of the solid powder, must be performed within a certified chemical fume hood.[13][14] This is the primary method for preventing respiratory exposure to dust or vapors.

  • Secondary Protection: In the rare event of a fume hood failure or a large spill outside of containment, appropriate respiratory protection (e.g., a properly fitted respirator with organic vapor/particulate cartridges) must be used by emergency response personnel.

Operational and Disposal Protocols

Proper procedure is as critical as the PPE itself. The following workflows ensure that safety is maintained throughout the handling lifecycle of the chemical.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is designed to prevent cross-contamination.

  • Donning (Putting On):

    • Put on lab coat and secure all buttons.

    • Put on inner pair of nitrile gloves.

    • Put on outer pair of nitrile gloves, ensuring cuffs are pulled over the sleeves of the lab coat.

    • Put on safety glasses and, if required, a face shield.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves using a technique that avoids skin contact with the contaminated exterior. Dispose of them in the designated hazardous waste container.

    • Remove face shield and/or safety glasses.

    • Remove the lab coat, turning it inside out during removal to contain any surface contamination.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.[10]

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial.[14]

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the area.[14]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase air exchange if it can be done safely.[14]

  • Don PPE: Before addressing the spill, don the appropriate PPE, including double nitrile gloves, a lab coat, and a face shield with safety glasses.[14]

  • Contain & Absorb: For solid spills, carefully sweep to avoid generating dust. For liquid spills, cover with an inert absorbent material like vermiculite or sand.[14]

  • Collect: Carefully place the contained material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.[14]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[14]

Waste Disposal Plan

Proper segregation and disposal of waste are critical to ensure safety and regulatory compliance.

  • Contaminated PPE: All disposable PPE, including gloves, absorbent pads, and contaminated wipes, must be placed in a designated, sealed hazardous waste container.[15]

  • Chemical Waste: Unused this compound and waste solutions containing the compound must be collected in a compatible, clearly labeled hazardous waste container.[15] Do not mix with other waste streams unless explicitly permitted by your EHS office.[15]

  • Neutralization: For some nitrile compounds, chemical neutralization via alkaline hydrolysis can be a viable pre-treatment to reduce toxicity before final disposal.[14] This procedure should only be performed by trained personnel following a validated and EHS-approved Standard Operating Procedure (SOP).

Data and Workflow Visualization

To provide at-a-glance guidance, the following table and diagram summarize the key safety information.

Table 1: PPE Requirements by Laboratory Task
TaskMinimum PPE Requirement
Weighing Solid Compound Chemical Fume Hood, Double Nitrile Gloves, Lab Coat, Safety Glasses
Preparing Solutions Chemical Fume Hood, Double Nitrile Gloves, Lab Coat, Safety Glasses with Face Shield
Running Reactions Chemical Fume Hood, Nitrile Gloves, Lab Coat, Safety Glasses
Handling Spills Double Nitrile Gloves, Lab Coat, Safety Glasses with Face Shield, Respiratory Protection (if outside fume hood)
Managing Waste Nitrile Gloves, Lab Coat, Safety Glasses
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Task involving This compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed without a functioning fume hood. fume_hood->stop No ppe_base Base PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves fume_hood->ppe_base Yes is_solid Handling solid powder or concentrated solution? ppe_base->is_solid double_glove Upgrade to: Double Nitrile Gloves is_solid->double_glove Yes splash_risk Is there a significant risk of splashing? is_solid->splash_risk No double_glove->splash_risk face_shield Add: Full Face Shield splash_risk->face_shield Yes end_procedure Proceed with task splash_risk->end_procedure No face_shield->end_procedure

Caption: Decision workflow for selecting appropriate PPE.

Emergency Response for Exposure

Immediate and correct first aid is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Immediately call a poison control center or seek medical attention.[2]

Always have the Safety Data Sheet (SDS) available for emergency medical personnel.[13]

References

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